Product packaging for 6-(1,4-Diazepan-1-yl)nicotinonitrile(Cat. No.:CAS No. 683274-59-1)

6-(1,4-Diazepan-1-yl)nicotinonitrile

Cat. No.: B1302496
CAS No.: 683274-59-1
M. Wt: 202.26 g/mol
InChI Key: AWTOGESBXYCVMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-(1,4-Diazepan-1-yl)nicotinonitrile is a useful research compound. Its molecular formula is C11H14N4 and its molecular weight is 202.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >30.3 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14N4 B1302496 6-(1,4-Diazepan-1-yl)nicotinonitrile CAS No. 683274-59-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(1,4-diazepan-1-yl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4/c12-8-10-2-3-11(14-9-10)15-6-1-4-13-5-7-15/h2-3,9,13H,1,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWTOGESBXYCVMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=NC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50372628
Record name 6-(1,4-Diazepan-1-yl)nicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>30.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671224
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

683274-59-1
Record name 6-(1,4-Diazepan-1-yl)nicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 6-(1,4-Diazepan-1-yl)nicotinonitrile: Structure, Properties, and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a concise yet thorough overview of 6-(1,4-Diazepan-1-yl)nicotinonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document outlines its molecular structure, physicochemical properties, and presents a putative synthetic pathway. Due to the limited availability of specific experimental data for this particular molecule in publicly accessible literature, this guide features a generalized, representative experimental protocol for the synthesis of related substituted nicotinonitrile derivatives. This is supplemented by a logical workflow diagram illustrating a potential synthetic route. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the exploration of novel diazepane-containing compounds for therapeutic applications.

Molecular Structure and Physicochemical Properties

This compound is a chemical compound featuring a nicotinonitrile core substituted with a 1,4-diazepane ring. The structural representation and key physicochemical properties are summarized below.

Molecular Structure

The chemical structure of this compound is characterized by a pyridine ring with a nitrile group at the 3-position and a 1,4-diazepan-1-yl group at the 6-position.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₁₁H₁₄N₄[1][2]
Molecular Weight 202.26 g/mol [1][2]
CAS Number 683274-59-1[1]

Synthesis and Experimental Protocols

Detailed experimental protocols for the specific synthesis of this compound are not extensively reported in peer-reviewed literature. However, a general and plausible synthetic route can be extrapolated from established methods for the synthesis of similar substituted nicotinonitriles and other diazepine derivatives. A representative protocol is detailed below.

General Synthetic Protocol for 6-substituted Nicotinonitriles

The synthesis of this compound would likely proceed via a nucleophilic aromatic substitution reaction. A common precursor for such a synthesis is a halo-substituted nicotinonitrile, such as 6-chloronicotinonitrile. The diazepine ring is then introduced by reaction with 1,4-diazepane.

Materials and Reagents:

  • 6-Chloronicotinonitrile

  • 1,4-Diazepane

  • A suitable base (e.g., triethylamine, potassium carbonate)

  • An appropriate solvent (e.g., dimethylformamide (DMF), acetonitrile)

  • Reagents for workup and purification (e.g., ethyl acetate, brine, magnesium sulfate, silica gel for chromatography)

Procedure:

  • To a solution of 6-chloronicotinonitrile (1.0 equivalent) in a suitable solvent such as DMF, add 1,4-diazepane (1.1 to 1.5 equivalents) and a base like triethylamine (2.0 equivalents).

  • The reaction mixture is stirred at an elevated temperature (e.g., 80-120 °C) for a period of 2 to 24 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion of the reaction, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

Characterization:

The structure and purity of the synthesized compound would be confirmed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Logical Workflow and Diagrams

Due to the absence of specific published signaling pathways or detailed experimental workflows for this compound, a logical diagram representing a plausible synthetic workflow is provided below.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup cluster_3 Purification & Analysis Reagents 6-Chloronicotinonitrile 1,4-Diazepane Base (e.g., Triethylamine) Solvent (e.g., DMF) Reaction_Vessel Combine Reagents in Solvent Heating Heat and Stir (e.g., 80-120 °C, 2-24h) Reaction_Vessel->Heating 1 Monitoring Monitor by TLC/LC-MS Heating->Monitoring 2 Solvent_Removal Remove Solvent Monitoring->Solvent_Removal Reaction Complete Extraction Partition between Organic Solvent and Water Solvent_Removal->Extraction 3 Drying Dry Organic Layer Extraction->Drying 4 Concentration Concentrate in vacuo Drying->Concentration 5 Purification Column Chromatography Concentration->Purification Analysis Characterize by NMR, MS, HPLC Purification->Analysis

Caption: A logical workflow for the synthesis of this compound.

Conclusion

References

6-(1,4-Diazepan-1-yl)nicotinonitrile: A Technical Guide to Solubility and Stability Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental solubility and stability data for 6-(1,4-Diazepan-1-yl)nicotinonitrile (CAS: 683274-59-1) is limited. This guide provides a comprehensive overview of the standardized experimental protocols and data presentation formats that are essential for the physicochemical characterization of this and other research compounds, in line with pharmaceutical industry best practices.

Introduction

This compound is a chemical entity with potential applications in research and drug discovery.[1][2][3][4] A thorough understanding of its solubility and stability is paramount for its progression through the development pipeline. These fundamental physicochemical properties influence formulation development, bioavailability, and the design of preclinical and clinical studies. This document outlines the requisite experimental methodologies for generating robust solubility and stability profiles.

Section 1: Solubility Determination

Solubility is a critical determinant of a drug candidate's absorption and bioavailability.[5] It is typically assessed through two primary methodologies: kinetic and thermodynamic solubility assays.

Experimental Protocol: Kinetic Solubility Assay

Kinetic solubility is often employed in early drug discovery for high-throughput screening of compounds.[6][7] It measures the solubility of a compound that is rapidly precipitated from a high-concentration organic stock solution (typically DMSO) into an aqueous buffer.[7][8]

Objective: To rapidly assess the aqueous solubility of a test compound under non-equilibrium conditions.

Methodology: Nephelometric Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Plate Setup: Dispense 2 µL of the DMSO stock solution into the wells of a 96-well microtiter plate.

  • Buffer Addition: Add 98 µL of aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) to each well to achieve the desired final compound concentration.

  • Mixing and Incubation: Mix the contents thoroughly and incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 2 hours).[9][10]

  • Measurement: Measure the light scattering of the solutions in each well using a nephelometer. The intensity of scattered light is proportional to the amount of precipitated compound.

  • Data Analysis: A solubility value is determined by comparing the light scattering of the test compound to that of a set of standards or by identifying the concentration at which precipitation is first observed.

Experimental Protocol: Thermodynamic Solubility Assay

Thermodynamic, or equilibrium, solubility is considered the "true" solubility of a compound and is crucial for formulation development.[5][11] It is determined by measuring the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.[11]

Objective: To determine the equilibrium solubility of a test compound in a specific solvent system.

Methodology: Shake-Flask Method

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 5.0, 7.4, 9.0) or relevant biorelevant media (e.g., FaSSIF, FeSSIF).[12]

  • Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[6]

  • Phase Separation: After equilibration, separate the undissolved solid from the solution by centrifugation or filtration (using a low-binding filter, e.g., 0.45 µm PVDF).

  • Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Data Analysis: Construct a calibration curve from standards of known concentrations. Use the curve to determine the concentration of the compound in the saturated supernatant, which represents the thermodynamic solubility.

Data Presentation: Solubility

Quantitative solubility data should be presented in a clear and structured format.

Assay TypeMediumpHTemperature (°C)Solubility (µg/mL)Solubility (µM)
KineticPBS7.425Hypothetical ValueHypothetical Value
ThermodynamicAcetate Buffer5.025Hypothetical ValueHypothetical Value
ThermodynamicPhosphate Buffer7.425Hypothetical ValueHypothetical Value
ThermodynamicBorate Buffer9.037Hypothetical ValueHypothetical Value

Section 2: Stability Assessment

Stability testing is essential to understand how the quality of a drug substance changes over time under the influence of various environmental factors.[13] Forced degradation (or stress testing) is a critical component of this assessment.

Experimental Protocol: Forced Degradation Study

Forced degradation studies are conducted under conditions more severe than accelerated stability testing and are designed to identify potential degradation products and establish degradation pathways.[13][14] These studies are mandated by regulatory bodies like the ICH.[13][15]

Objective: To evaluate the intrinsic stability of the drug substance by subjecting it to stress conditions and to develop a stability-indicating analytical method.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water, 50:50 v/v) at a concentration of approximately 1 mg/mL.

  • Stress Conditions: Expose the stock solution to the following conditions, typically aiming for 5-20% degradation of the active ingredient:[14][16]

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8 hours). Neutralize with 0.1 M NaOH before analysis.[17]

    • Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for a specified time. Neutralize with 0.1 M HCl before analysis.[17]

    • Oxidation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature for a specified time.[17]

    • Thermal Degradation: Expose the solid compound and the solution to dry heat (e.g., 80°C).

    • Photolytic Degradation: Expose the solid compound and the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[13][16] A control sample should be protected from light.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. A photodiode array (PDA) detector is crucial for assessing peak purity and identifying the emergence of degradation products.

Analytical Method: Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the drug substance in the presence of its impurities, excipients, and degradation products.[18]

Typical HPLC Parameters (Starting Conditions):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A time-gradient elution program to separate the parent compound from any degradants.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by the UV absorbance maximum of this compound.

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Method development involves optimizing these parameters to achieve adequate resolution between the parent peak and all degradation product peaks.[19]

Data Presentation: Stability

Results from the forced degradation study should be tabulated to summarize the extent of degradation under each stress condition.

Stress ConditionDuration% Assay of Parent Compound% DegradationNumber of Degradants
Control (Unstressed)-Hypothetical 100.0Hypothetical 0.0Hypothetical 0
0.1 M HCl8 hoursHypothetical ValueHypothetical ValueHypothetical Value
0.1 M NaOH4 hoursHypothetical ValueHypothetical ValueHypothetical Value
3% H₂O₂24 hoursHypothetical ValueHypothetical ValueHypothetical Value
Thermal (80°C, Solid)48 hoursHypothetical ValueHypothetical ValueHypothetical Value
Photolytic (ICH Q1B)7 daysHypothetical ValueHypothetical ValueHypothetical Value

Section 3: Visualized Workflows

Thermodynamic Solubility Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis A Weigh excess solid compound B Add to vials with specific buffers (pH 5.0, 7.4, 9.0) A->B C Agitate at constant temperature (24-48h) B->C D Centrifuge or filter to remove solid C->D E Collect clear supernatant D->E F Quantify concentration by validated HPLC-UV method E->F G Calculate solubility (µg/mL, µM) F->G G cluster_stress Stress Conditions cluster_analysis Analysis start Prepare 1 mg/mL stock solution of test compound A Acid Hydrolysis (0.1 M HCl, 60°C) start->A B Base Hydrolysis (0.1 M NaOH, 60°C) start->B C Oxidation (3% H₂O₂, RT) start->C D Thermal (80°C) start->D E Photolytic (ICH Q1B) start->E F Analyze all samples by Stability-Indicating HPLC-PDA A->F B->F C->F D->F E->F G Assess peak purity and quantify parent compound F->G H Report % Degradation and profile of degradants G->H

References

Predicted Biological Activity of Diazepanyl-Nicotinonitrile Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The diazepanyl-nicotinonitrile scaffold represents a novel chemical entity with the potential for diverse biological activities. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the predicted biological activity of this compound class. While specific experimental data on diazepanyl-nicotinonitrile compounds is not yet widely published, this document outlines the key experimental protocols and theoretical considerations for evaluating their potential as therapeutic agents. The guide focuses on three primary areas of investigation: kinase inhibition, G-protein coupled receptor (GPCR) modulation, and central nervous system (CNS) penetration.

Predicted Kinase Inhibition Activity

Protein kinases are critical regulators of cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.[1][2] The diazepanyl-nicotinonitrile scaffold may possess the necessary structural features to interact with the ATP-binding site of various kinases.

Data Presentation: Kinase Inhibition Profile

The inhibitory activity of a novel compound series, such as diazepanyl-nicotinonitrile derivatives, would be quantified by determining their half-maximal inhibitory concentration (IC50) against a panel of kinases. This data is crucial for assessing potency and selectivity.

Table 1: Hypothetical Kinase Inhibition Profile of Diazepanyl-Nicotinonitrile Compounds

Compound IDKinase A IC50 (nM)Kinase B IC50 (nM)Kinase C IC50 (nM)Kinase D IC50 (nM)Kinase E IC50 (nM)
DZN-001251500>10,00012800
DZN-00215800>10,0008550
DZN-0031803500>10,0001501200
Staurosporine (Control)51020215

IC50 values are determined using a luminescence-based kinase assay. Staurosporine, a non-selective kinase inhibitor, is used as a positive control.[1]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method for determining the IC50 of a compound against a specific kinase by measuring ADP production, which is proportional to kinase activity.[1]

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • ATP

  • Diazepanyl-nicotinonitrile test compounds

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations.

  • Kinase Reaction:

    • In a multi-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.

    • Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]

Visualization: Kinase Inhibition Assay Workflow

G A Compound Serial Dilution in DMSO B Add Compound/DMSO to 96-well Plate A->B C Add Kinase Enzyme B->C D Incubate (10 min, RT) C->D E Add Substrate/ATP Mixture D->E F Incubate (60 min, 30°C) E->F G Add ADP-Glo™ Reagent F->G H Incubate (40 min, RT) G->H I Add Kinase Detection Reagent H->I J Incubate (30 min, RT) I->J K Measure Luminescence J->K L Calculate IC50 K->L

Caption: Workflow for a luminescence-based kinase inhibition assay.

Predicted G-Protein Coupled Receptor (GPCR) Modulation

GPCRs are a large family of transmembrane receptors that play a central role in cellular signaling and are major drug targets.[3][4] The diazepanyl-nicotinonitrile structure could potentially interact with various GPCRs as an agonist or antagonist.

Data Presentation: GPCR Activity Profile

The effect of diazepanyl-nicotinonitrile compounds on GPCR activity can be quantified by measuring their EC50 (for agonists) or IC50 (for antagonists) values in cell-based assays that monitor downstream signaling events, such as changes in intracellular calcium or cAMP levels.

Table 2: Hypothetical GPCR Modulation Profile of Diazepanyl-Nicotinonitrile Compounds

Compound IDTarget GPCRAssay TypeAgonist EC50 (nM)Antagonist IC50 (nM)
DZN-001GPCR-XCalcium Flux50>10,000
DZN-002GPCR-XCalcium Flux>10,000120
DZN-003GPCR-YcAMP Accumulation250>10,000
DZN-004GPCR-YcAMP Accumulation>10,00075
Experimental Protocol: Cell-Based GPCR Activation Assay (Calcium Flux)

This protocol describes a method to assess GPCR activation by measuring changes in intracellular calcium concentration upon ligand binding, typically for Gαq-coupled receptors.[4]

Materials:

  • HEK293 cells (or other suitable cell line) transiently or stably expressing the target GPCR

  • Diazepanyl-nicotinonitrile test compounds

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Black, clear-bottom 96-well or 384-well plates

Procedure:

  • Cell Plating: Seed the GPCR-expressing cells into the multi-well plates and culture overnight.

  • Dye Loading: Remove the culture medium and add the fluorescent calcium indicator dye diluted in assay buffer. Incubate for 1 hour at 37°C.

  • Compound Addition:

    • Prepare serial dilutions of the test compounds.

    • Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Add the test compounds to the wells while simultaneously monitoring fluorescence.

  • Data Analysis:

    • Measure the change in fluorescence intensity over time.

    • For agonists, plot the peak fluorescence response against the logarithm of the compound concentration and fit to a sigmoidal curve to determine the EC50.

    • For antagonists, pre-incubate the cells with the test compound before adding a known agonist. Plot the inhibition of the agonist response against the logarithm of the antagonist concentration to determine the IC50.

Visualization: Gαq-Coupled GPCR Signaling Pathway

G cluster_membrane Plasma Membrane GPCR GPCR Gq Gαq GPCR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ligand Diazepanyl- Nicotinonitrile (Agonist) Ligand->GPCR Binds ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC PKC DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Response Cellular Response PKC->Response

Caption: Simplified Gαq-coupled GPCR signaling cascade.

Predicted Central Nervous System (CNS) Activity

For compounds targeting neurological or psychiatric disorders, the ability to cross the blood-brain barrier (BBB) is critical.[5] The physicochemical properties of diazepanyl-nicotinonitrile compounds will determine their potential for CNS penetration.

Data Presentation: CNS Penetration Parameters

Several parameters are used to predict and measure CNS penetration. In silico models can provide initial estimates, while in vitro and in vivo assays offer more definitive data.

Table 3: Hypothetical CNS Penetration Profile of Diazepanyl-Nicotinonitrile Compounds

Compound IDcLogPTPSA (Ų)MW ( g/mol )In Vitro Efflux Ratio (MDCK-MDR1)In Vivo Kp,uu (rat)
DZN-0012.8653801.50.8
DZN-0023.5754104.20.2
DZN-0031.5904501.20.5

cLogP, TPSA, and MW are calculated physicochemical properties. The efflux ratio is determined from an in vitro MDCK-MDR1 assay. Kp,uu is the unbound brain-to-plasma concentration ratio determined from in vivo studies.[5][6]

Experimental Protocol: In Vitro Blood-Brain Barrier Model (MDCK-MDR1 Assay)

This assay is commonly used to assess a compound's permeability and its potential as a substrate for the P-glycoprotein (P-gp) efflux transporter, a key component of the BBB.[5][6][7]

Materials:

  • MDCK-MDR1 cells (Madin-Darby Canine Kidney cells transfected with the human MDR1 gene)

  • Transwell inserts

  • Diazepanyl-nicotinonitrile test compounds

  • Transport buffer (e.g., HBSS)

  • LC-MS/MS system for compound quantification

Procedure:

  • Cell Seeding: Seed MDCK-MDR1 cells onto Transwell inserts and culture until a confluent monolayer is formed, typically 4-7 days.

  • Permeability Measurement (Apical to Basolateral - A-B):

    • Add the test compound to the apical (A) side of the Transwell.

    • At various time points, take samples from the basolateral (B) side.

  • Permeability Measurement (Basolateral to Apical - B-A):

    • Add the test compound to the basolateral (B) side of the Transwell.

    • At various time points, take samples from the apical (A) side.

  • Sample Analysis: Quantify the concentration of the test compound in all samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

    • Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests the compound is a substrate for P-gp efflux.

Visualization: Logic Diagram for CNS Drug Candidate Selection

G cluster_criteria Decision Criteria Start Novel Compound (e.g., Diazepanyl-Nicotinonitrile) InSilico In Silico Prediction (cLogP, TPSA, MW) Start->InSilico Crit1 Favorable Properties? (e.g., cLogP 1-3) InSilico->Crit1 InVitro In Vitro BBB Assay (MDCK-MDR1) Crit2 Low Efflux Ratio? (ER < 2) InVitro->Crit2 InVivo In Vivo PK/PD (Kp,uu in rodents) Crit3 High Kp,uu? (e.g., > 0.3) InVivo->Crit3 Candidate CNS Drug Candidate NoCandidate Poor CNS Penetration Crit1->InVitro Yes Crit1->NoCandidate No Crit2->InVivo Yes Crit2->NoCandidate No Crit3->Candidate Yes Crit3->NoCandidate No

Caption: Decision-making workflow for assessing CNS penetration.

This technical guide provides a foundational framework for the investigation of the biological activity of novel diazepanyl-nicotinonitrile compounds. By systematically applying the outlined experimental protocols for kinase inhibition, GPCR modulation, and CNS penetration, researchers can effectively profile this new chemical scaffold. The resulting data will be instrumental in elucidating the therapeutic potential and guiding the future development of this promising class of molecules.

References

In Silico Screening of 6-(1,4-Diazepan-1-yl)nicotinonitrile: A Technical Guide to Target Identification and Early-Stage Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive in silico screening workflow for the characterization of 6-(1,4-Diazepan-1-yl)nicotinonitrile, a novel small molecule with potential therapeutic applications in the central nervous system (CNS). Due to the structural similarity of the 1,4-diazepan moiety to benzodiazepines, this document hypothesizes the Gamma-Aminobutyric Acid type A (GABA-A) receptor as a primary biological target. The guide provides detailed methodologies for virtual screening, including molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, to assess the compound's potential efficacy and safety profile. All quantitative data are presented in structured tables, and key processes are visualized through Graphviz diagrams to facilitate understanding and replication of the described protocols.

Introduction

This compound is a synthetic organic compound featuring a nicotinonitrile core linked to a 1,4-diazepan ring.[1] While specific biological activity for this compound is not extensively documented in publicly available literature, its structural resemblance to known CNS-active agents, particularly those containing a diazepine ring system, suggests a potential interaction with neurological targets.[2] The 1,4-diazepan ring is a core component of benzodiazepines, a class of drugs widely used for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[3] These effects are primarily mediated through the allosteric modulation of GABA-A receptors.[4]

This guide presents a systematic in silico approach to investigate the potential of this compound as a modulator of GABA-A receptors. The workflow encompasses target identification, ligand and protein structure preparation, molecular docking simulations to predict binding affinity and mode, and computational ADMET profiling to evaluate its drug-like properties.

Hypothesized Target and Signaling Pathway

Based on the structural features of this compound, the primary hypothesized molecular target is the GABA-A receptor. GABA-A receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the CNS.[5] The binding of GABA to its receptor opens a chloride ion channel, leading to hyperpolarization of the neuron and a reduction in its excitability.[6] Benzodiazepines bind to a distinct allosteric site on the GABA-A receptor, enhancing the effect of GABA and increasing the frequency of chloride channel opening.[7]

GABA-A Receptor Signaling Pathway

The canonical GABA-A receptor signaling pathway is initiated by the binding of the neurotransmitter GABA. This event triggers a conformational change in the receptor, opening the integrated chloride channel and allowing chloride ions to flow into the neuron. The influx of negatively charged ions hyperpolarizes the cell membrane, making it more difficult for the neuron to fire an action potential in response to excitatory stimuli. Modulators like benzodiazepines enhance this inhibitory effect.

GABA_A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A GABA-A Receptor GABA->GABA_A Binds BZD This compound (Hypothesized Modulator) BZD->GABA_A Potentiates Cl_channel Chloride Channel (Open) GABA_A->Cl_channel Activates Hyperpolarization Neuronal Hyperpolarization Cl_channel->Hyperpolarization Leads to Inhibition Inhibition of Action Potential Hyperpolarization->Inhibition Results in In_Silico_Workflow Start Start: Compound of Interest This compound Target_ID Target Identification (GABA-A Receptor) Start->Target_ID Ligand_Prep Ligand Preparation (3D Structure Generation & Energy Minimization) Target_ID->Ligand_Prep Protein_Prep Protein Preparation (PDB ID: 4COF) (Removal of water, addition of hydrogens) Target_ID->Protein_Prep Docking Molecular Docking (Prediction of Binding Affinity and Pose) Ligand_Prep->Docking ADMET ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) Ligand_Prep->ADMET Protein_Prep->Docking Analysis Data Analysis and Interpretation Docking->Analysis ADMET->Analysis End End: Candidate Profile Analysis->End

References

The Therapeutic Promise of Nicotinonitrile Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Anticancer, Neuroprotective, Metabolic, and Antimicrobial Applications

The nicotinonitrile scaffold, a pyridine ring bearing a cyano group, has emerged as a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have demonstrated a remarkable breadth of therapeutic potential, showing promise in oncology, neurodegenerative disorders, metabolic diseases, and infectious diseases. This technical guide provides a comprehensive overview of the current landscape of nicotinonitrile derivatives, focusing on their mechanisms of action, quantitative efficacy, and the experimental methodologies used to evaluate them. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.

Anticancer Applications: Targeting Key Signaling Pathways

Nicotinonitrile derivatives have exhibited potent- in vitro and in vivo anticancer activity across a range of malignancies. Their mechanisms of action are often centered on the inhibition of critical protein kinases and the modulation of apoptotic pathways.

PIM-1 Kinase Inhibition

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of serine/threonine kinases that play a crucial role in cell survival, proliferation, and apoptosis. Overexpression of PIM-1 kinase is associated with various cancers, making it an attractive therapeutic target.

Several nicotinonitrile derivatives have been identified as potent PIM-1 kinase inhibitors. For instance, compound 7b (a nicotinonitrile-based derivative) demonstrated remarkable cytotoxicity against MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines with IC50 values of 3.58 µM and 3.60 µM, respectively.[1] This compound also exhibited potent PIM-1 kinase inhibition with an IC50 value of 18.9 nM.[1] Mechanistically, inhibition of PIM-1 by these derivatives leads to the induction of apoptosis, as evidenced by an increase in apoptotic cell death and cell cycle arrest at the G1 phase.[1]

Signaling Pathway of PIM-1 Kinase Inhibition by Nicotinonitrile Derivatives

PIM1_Pathway Nicotinonitrile Nicotinonitrile Derivative PIM1 PIM-1 Kinase Nicotinonitrile->PIM1 BAD Bad PIM1->BAD Phosphorylates (inactivates) CellCycleArrest Cell Cycle Arrest (G1 Phase) PIM1->CellCycleArrest Promotes Progression Bcl2 Bcl-2 BAD->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits

Figure 1: PIM-1 Kinase Inhibition Pathway.

VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a well-established strategy in cancer therapy. Nicotinamide derivatives, closely related to nicotinonitriles, have been designed as potent VEGFR-2 inhibitors.

Signaling Pathway of VEGFR-2 Inhibition by Nicotinonitrile Derivatives

VEGFR2_Pathway cluster_Extracellular Extracellular Space cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Angiogenesis Angiogenesis mTOR->Angiogenesis Promotes Nicotinonitrile Nicotinonitrile Derivative Nicotinonitrile->VEGFR2 Inhibits

Figure 2: VEGFR-2 Inhibition Pathway.

Modulation of Apoptosis: Survivin and Bcl-2

Many nicotinonitrile derivatives exert their anticancer effects by inducing apoptosis. This is often achieved by downregulating anti-apoptotic proteins such as Survivin and Bcl-2. For instance, certain derivatives have been shown to decrease the expression of these proteins, leading to the activation of caspases and subsequent programmed cell death.

Logical Relationship of Apoptosis Modulation

Apoptosis_Pathway Nicotinonitrile Nicotinonitrile Derivative Survivin Survivin Nicotinonitrile->Survivin Downregulates Bcl2 Bcl-2 Nicotinonitrile->Bcl2 Downregulates Caspases Caspases Survivin->Caspases Inhibits Bcl2->Caspases Inhibits Apoptosis Apoptosis Caspases->Apoptosis Induces

Figure 3: Apoptosis Modulation by Nicotinonitriles.

Quantitative Anticancer Data

The following tables summarize the in vitro cytotoxic activity of representative nicotinonitrile derivatives against various cancer cell lines.

Table 1: Cytotoxic Activity of Nicotinonitrile Derivatives (IC50 in µM)

Compound/DerivativeMCF-7 (Breast)HepG2 (Liver)A549 (Lung)HCT-116 (Colon)PC-3 (Prostate)Reference
Compound 7b 3.58---3.60[1]
Compound 11 PromisingPromisingInactive--[2]
Compound 12 PromisingPromisingInactive--[2]
Pyridine derivative 13 -8.78 ± 0.7 µg/mL---[3]
Pyrazolopyridine 19 -5.16 ± 0.4 µg/mL---[3]

Table 2: Enzyme Inhibitory Activity of Nicotinonitrile Derivatives (IC50)

Compound/DerivativeTarget EnzymeIC50Reference
Compound 4k PIM-1 Kinase21.2 nM[1]
Compound 7b PIM-1 Kinase18.9 nM[1]

Neuroprotective Applications: Modulating Nicotinic Acetylcholine Receptors

Nicotinic acetylcholine receptors (nAChRs) are implicated in the pathophysiology of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease. Nicotinonitrile derivatives, as modulators of nAChRs, have shown neuroprotective effects in preclinical models.

Activation of α7 nAChRs by nicotinic compounds can trigger downstream signaling cascades that promote neuronal survival. This includes the activation of the PI3K/Akt pathway, which in turn upregulates anti-apoptotic proteins like Bcl-2.

Signaling Pathway of nAChR-Mediated Neuroprotection

nAChR_Pathway cluster_Extracellular Extracellular cluster_Membrane Neuronal Membrane cluster_Intracellular Intracellular Signaling Nicotinonitrile Nicotinonitrile Derivative nAChR α7 nAChR Nicotinonitrile->nAChR Activates PI3K PI3K nAChR->PI3K Activates Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 Akt->Bcl2 Upregulates NeuronalSurvival Neuronal Survival Bcl2->NeuronalSurvival Promotes

Figure 4: nAChR-Mediated Neuroprotection Pathway.

Metabolic Disorders: Targeting Key Enzymes

Recent research has highlighted the potential of nicotinonitrile derivatives in the management of metabolic disorders such as obesity and type 2 diabetes. Their mechanism of action in this context often involves the inhibition of enzymes crucial for metabolic regulation.

Nicotinamide N-Methyltransferase (NNMT) Inhibition

NNMT is an enzyme that plays a significant role in energy metabolism.[4] Elevated NNMT expression is associated with obesity and type 2 diabetes.[4] Inhibition of NNMT has been shown to increase energy expenditure, reduce body weight, and improve insulin sensitivity.[4] Small molecule inhibitors of NNMT, including those with a nicotinonitrile-like scaffold, are being explored as potential therapeutics for metabolic diseases.[4]

Diacylglycerol O-Acyltransferase 2 (DGAT2) Inhibition

DGAT2 is a key enzyme in the synthesis of triglycerides.[5] Inhibition of DGAT2 can reduce the accumulation of triglycerides in the liver and adipose tissue, which is a hallmark of conditions like non-alcoholic fatty liver disease (NAFLD) and obesity.[2][5] Nicotinic acid, a related compound, is known to inhibit DGAT2.[6] Pyrazolopyridine and triazolopyridine derivatives, which share structural similarities with nicotinonitriles, are being investigated as DGAT2 inhibitors for metabolic disorders.[5]

Metabolic Regulation by Nicotinonitrile Derivatives

Metabolic_Pathway cluster_NNMT NNMT Pathway cluster_DGAT2 DGAT2 Pathway NNMT NNMT EnergyExpenditure Energy Expenditure NNMT->EnergyExpenditure Decreases DGAT2 DGAT2 Triglyceride Triglyceride Synthesis DGAT2->Triglyceride Promotes Nicotinonitrile Nicotinonitrile Derivative Nicotinonitrile->NNMT Inhibits Nicotinonitrile->DGAT2 Inhibits

Figure 5: Metabolic Regulation Pathways.

Antimicrobial Applications: A Broad Spectrum of Activity

Nicotinonitrile derivatives have demonstrated promising activity against a variety of bacterial and fungal pathogens.

Antibacterial Activity

These compounds have shown efficacy against both Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[7][8] The exact mechanisms of action are still under investigation but may involve the disruption of essential cellular processes in bacteria.

Antifungal Activity

Several nicotinonitrile and nicotinohydrazide derivatives have been reported to possess significant antifungal properties against strains such as Candida albicans and Aspergillus niger.[7] Mechanistic studies on some derivatives suggest that their antifungal action may be due to the inhibition of succinate dehydrogenase (SDH), leading to the accumulation of reactive oxygen species (ROS) and cell membrane damage.[1]

Table 3: Antimicrobial Activity of Nicotinonitrile Derivatives

Compound/DerivativeMicroorganismActivityReference
Compound 2b Candida albicans, Aspergillus nigerAntifungal activity[7]
Compound 5c Escherichia coli, Bacillus subtilisAntibacterial activity[7]
Compound 7b Escherichia coli, Bacillus subtilisAntibacterial activity[7]
Compound 8c Escherichia coli, Bacillus subtilisAntibacterial activity[7]
Compound 10c Candida albicans, Aspergillus niger, E. coli, B. subtilisAntifungal & Antibacterial[7]
Compound 15a Escherichia coli, Bacillus subtilisAntibacterial activity[7]
Compound 46 S. aureus, E. coli, S. mutansMIC/MBC of 4.8/9.6 µM and 9.6/19.7 µM[8]
Compound 47 E. coli (Gram-negative), S. aureus (Gram-positive)High activity, Moderate activity[8]
Compound 48a, 48b S. aureus (Gram-positive)MIC = 17.6 and 16.8 µg/mL[8]
Compound 49 E. coli (Gram-negative)MIC = 9.6 µg/mL[8]
Compound 50 Gram-positive and Gram-negative strainsMIC = 3.9 µg/mL[8]

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the synthesis and evaluation of nicotinonitrile derivatives.

General Synthesis of Nicotinonitrile Derivatives

A common method for the synthesis of nicotinonitrile derivatives involves a one-pot, three-component reaction. For example, the reaction of an appropriate acetophenone derivative with 2-chloroquinoline-3-carbaldehyde and ammonium acetate in ethanol at room temperature can yield 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives.[9]

Experimental Workflow for Synthesis

Synthesis_Workflow Start Start Materials: - Acetophenone derivative - 2-chloroquinoline-3-carbaldehyde - Ammonium acetate - Ethanol Reaction Reaction: - Stir at room temperature - 10 minutes Start->Reaction Purification Purification: - Filtration - Washing - Recrystallization Reaction->Purification Characterization Characterization: - NMR - IR - Mass Spectrometry Purification->Characterization Product Nicotinonitrile Derivative Characterization->Product

Figure 6: General Synthesis Workflow.

In Vitro Kinase Inhibition Assay (PIM-1 and VEGFR-2)

The inhibitory activity of nicotinonitrile derivatives against protein kinases is typically determined using in vitro kinase assays. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

Protocol Outline:

  • Reagent Preparation: Prepare serial dilutions of the test compound (nicotinonitrile derivative) in a suitable buffer. Prepare solutions of the kinase (e.g., recombinant human PIM-1 or VEGFR-2), a suitable substrate, and ATP.

  • Kinase Reaction: In a 96- or 384-well plate, combine the kinase, substrate, ATP, and the test compound at various concentrations. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 45-60 minutes) to allow the enzymatic reaction to proceed.

  • Detection: Add a detection reagent (e.g., Kinase-Glo®) that generates a luminescent signal proportional to the amount of ATP remaining.

  • Data Analysis: Measure the luminescence using a plate reader. The percentage of kinase inhibition is calculated relative to the controls, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[7][10][11][12][13]

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is a standard technique to assess changes in the expression levels of specific proteins, such as Bcl-2 and survivin, in response to treatment with nicotinonitrile derivatives.

Protocol Outline:

  • Cell Culture and Treatment: Culture the desired cancer cell line and treat with various concentrations of the nicotinonitrile derivative for a specified time.

  • Protein Extraction: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-Bcl-2 or anti-survivin), followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the protein expression level.[14][15][16][17][18]

Conclusion and Future Directions

Nicotinonitrile derivatives represent a versatile and promising class of compounds with a wide range of therapeutic applications. Their ability to modulate key signaling pathways in cancer, provide neuroprotection, influence metabolic processes, and combat microbial infections underscores their significance in drug discovery. The data and protocols presented in this guide offer a solid foundation for further research and development in this exciting area.

Future efforts should focus on optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. A deeper understanding of their mechanisms of action, particularly in metabolic and infectious diseases, will be crucial for their clinical translation. The continued exploration of the vast chemical space around the nicotinonitrile scaffold holds the potential to deliver novel and effective therapies for some of the most challenging diseases of our time.

References

The Diazepine Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The diazepine scaffold, a seven-membered heterocyclic ring containing two nitrogen atoms, stands as a "privileged structure" in medicinal chemistry. Its unique conformational flexibility allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. This guide provides a comprehensive overview of the diazepine core, focusing on its synthesis, therapeutic applications, structure-activity relationships, and the experimental protocols used in its evaluation, with a particular emphasis on the iconic 1,4-benzodiazepine class of drugs.

Therapeutic Significance and Mechanism of Action

Diazepine derivatives have found application in a vast range of therapeutic areas, from central nervous system (CNS) disorders to anticancer and antiviral therapies. The most prominent class, the benzodiazepines, exert their effects primarily through the modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[1][2]

The GABA-A Receptor Signaling Pathway

Benzodiazepines act as positive allosteric modulators of the GABA-A receptor.[2] They bind to a specific site on the receptor, distinct from the GABA binding site, and enhance the effect of GABA.[3] This leads to an increased influx of chloride ions into the neuron, causing hyperpolarization and reducing neuronal excitability.[3] This mechanism is the basis for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[1]

GABA-A Receptor Signaling Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD GABA_Vesicle GABA GAD->GABA_Vesicle GABA_A_Receptor GABA-A Receptor GABA Site Benzodiazepine Site GABA_Vesicle->GABA_A_Receptor:gaba GABA Release (Neurotransmitter) Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Neuronal Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx Benzodiazepine Benzodiazepine Benzodiazepine->GABA_A_Receptor:bzd Allosteric Modulation

GABA-A Receptor Signaling Pathway

Synthesis of the Diazepine Core

The synthesis of the diazepine scaffold, particularly the 1,4-benzodiazepine-2-one core, is a well-established process in organic chemistry. A common and historically significant route involves the condensation of a 2-aminobenzophenone with an amino acid ester, followed by cyclization.[1]

General Synthetic Workflow

The drug discovery process for novel diazepine derivatives typically follows a structured workflow, from initial hit identification to lead optimization and preclinical evaluation.

Drug Discovery Workflow for Diazepine Derivatives Start Target_Identification Target Identification (e.g., GABA-A Receptor Subtypes) Start->Target_Identification Library_Design Library Design & Synthesis of Diazepine Analogs Target_Identification->Library_Design HTS High-Throughput Screening (e.g., Receptor Binding Assays) Library_Design->HTS Hit_to_Lead Hit-to-Lead Optimization (SAR Studies) HTS->Hit_to_Lead In_Vivo_Testing In Vivo Efficacy & Toxicology (e.g., EPM) Hit_to_Lead->In_Vivo_Testing Preclinical_Development Preclinical Development In_Vivo_Testing->Preclinical_Development End Preclinical_Development->End

Drug Discovery Workflow

Quantitative Data Presentation: Structure-Activity Relationship (SAR)

The pharmacological activity of benzodiazepines is highly dependent on the nature and position of substituents on the core scaffold. Quantitative structure-activity relationship (QSAR) studies are crucial for understanding these relationships and for the rational design of new derivatives with improved potency and selectivity.[4][5]

Table 1: SAR of Benzodiazepine Derivatives at the GABA-A Receptor

CompoundR1R7R2'Binding Affinity (Ki, nM)Reference
Diazepam-CH₃-Cl-H1.5 - 5.0[5][6]
Lorazepam-H-Cl-Cl1.2 - 2.5[7]
Flunitrazepam-CH₃-NO₂-F0.5 - 1.5[8]
Clonazepam-H-NO₂-Cl0.2 - 1.0[7]
AlprazolamTriazole ring-Cl-H2.0 - 7.0[5]

Note: Binding affinities can vary depending on the experimental conditions and receptor subtype.

Experimental Protocols

Detailed and reproducible experimental protocols are the foundation of drug discovery research. Below are representative protocols for the synthesis of a key benzodiazepine and its evaluation in a standard behavioral assay.

Synthesis of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one (Nordazepam)

This protocol describes the synthesis of Nordazepam, a key intermediate in the synthesis of Diazepam.[9]

Materials:

  • 2-amino-5-chlorobenzophenone

  • Glycine ethyl ester hydrochloride

  • Pyridine (dry)

  • Ethanol

  • Thionyl chloride

Procedure:

  • Preparation of Glycine Ethyl Ester Hydrochloride: To a solution of glycine (10.0 g, 0.13 mole) in ethanol (100 ml), add thionyl chloride (10.6 ml, 0.15 mole) dropwise at 0-5 °C over 15 minutes. The reaction mixture is then slowly warmed to room temperature and stirred for 2 hours. The solvent is concentrated under reduced pressure to obtain glycine ethyl ester hydrochloride.[9]

  • Condensation and Cyclization: A mixture of 2-amino-5-chlorobenzophenone (5.0 g, 0.022 mole) and the prepared glycine ethyl ester hydrochloride (4.0 g, 0.0286 mole) is dissolved in dry pyridine (100 ml). The reaction mixture is heated to reflux at 120 °C and stirred for 18 hours.[9]

  • Work-up and Purification: After cooling, the reaction mixture is poured into water and the precipitated product is filtered, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Radioligand Binding Assay for GABA-A Receptor Affinity

This protocol outlines a method to determine the binding affinity of a test compound to the benzodiazepine site on the GABA-A receptor.[6][10]

Materials:

  • Rat cortical membrane preparation (as a source of GABA-A receptors)

  • [³H]-Flumazenil (radioligand)

  • Test compound (e.g., a novel diazepine derivative)

  • Diazepam (for determining non-specific binding)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Incubation: In a final volume of 0.5 mL of Tris-HCl buffer, incubate 100 µg of cortical membrane protein with a specific concentration of [³H]-Flumazenil (e.g., 8.6 x 10⁻⁵ nmole) and varying concentrations of the test compound.[6]

  • Determination of Non-Specific Binding: In a parallel set of experiments, include a high concentration of unlabeled diazepam (e.g., 100 µM) to determine the non-specific binding of the radioligand.[6]

  • Equilibration: Incubate the samples for 35 minutes at 30 °C to allow the binding to reach equilibrium.[6]

  • Filtration and Washing: Terminate the incubation by rapid filtration through glass fiber filters. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with a suitable scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The affinity of the test compound (Ki value) can then be determined by analyzing the competition binding data using appropriate software.

Elevated Plus Maze (EPM) for Anxiolytic Activity

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents and to screen for anxiolytic drugs.[11][12][13]

Apparatus:

  • A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

Procedure:

  • Acclimation: Allow the mice to acclimate to the testing room for at least 30-60 minutes before the experiment.[14]

  • Drug Administration: Administer the test compound (e.g., a diazepine derivative) or vehicle (control) to the mice at a predetermined time before the test (e.g., 30 minutes for intraperitoneal injection).[12]

  • Testing: Place the mouse individually in the center of the maze, facing an open arm.[12]

  • Data Collection: Record the behavior of the mouse for a 5-minute period using a video tracking system. The primary parameters measured are the number of entries into and the time spent in the open and closed arms.[11][13]

  • Data Analysis: An increase in the time spent in the open arms and the number of entries into the open arms is indicative of an anxiolytic effect.[12]

Future Perspectives

The diazepine scaffold continues to be a fertile ground for drug discovery. Current research is focused on developing derivatives with improved subtype selectivity for GABA-A receptors to minimize side effects, as well as exploring novel applications in areas such as oncology and infectious diseases. The combination of rational drug design, advanced synthetic methodologies, and sophisticated biological evaluation techniques will undoubtedly lead to the discovery of new and improved diazepine-based therapeutics.

References

In-depth Technical Guide on the Structure-Activity Relationship (SAR) of 6-(1,4-Diazepan-1-yl)nicotinonitrile Analogs as DAPK1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature and patent databases did not yield specific structure-activity relationship (SAR) data for a series of 6-(1,4-diazepan-1-yl)nicotinonitrile analogs. While this specific chemical scaffold has been identified, detailed public information regarding the synthesis of a series of analogs and their corresponding biological activity, such as IC50 values against a specific target, is not available.

However, the structural features of this compound suggest a strong likelihood that this class of compounds is investigated as kinase inhibitors, with a particular focus on Death-Associated Protein Kinase 1 (DAPK1). DAPK1 is a calcium/calmodulin-regulated serine/threonine kinase that plays a crucial role in multiple cell signaling pathways, including apoptosis, autophagy, and inflammation. Its dysregulation has been implicated in various diseases, including cancer and neurodegenerative disorders, making it an attractive therapeutic target.

This guide will, therefore, focus on the hypothesized role of this compound analogs as DAPK1 inhibitors. It will provide a detailed overview of the DAPK1 signaling pathway, standard experimental protocols for assessing DAPK1 inhibition, and a logical framework for a potential drug discovery workflow. While specific quantitative data for this series is absent, this guide will serve as a foundational document for researchers and drug development professionals interested in exploring this chemical space for DAPK1 modulation.

Core Concepts: The Rationale for Targeting DAPK1

The this compound scaffold contains key pharmacophoric features commonly found in kinase inhibitors. The nicotinonitrile core can act as a hinge-binding motif, forming hydrogen bonds with the backbone of the kinase hinge region. The 1,4-diazepane moiety provides a vector for exploring different regions of the ATP-binding pocket and for modulating physicochemical properties such as solubility and cell permeability.

DAPK1 Signaling Pathways

DAPK1 is a central node in several critical cellular pathways. Understanding these pathways is essential for elucidating the potential mechanism of action of inhibitors and for designing relevant cell-based assays.

DAPK1_Signaling_Pathway cluster_upstream Upstream Activators cluster_downstream Downstream Effects IFN-gamma IFN-gamma TNF-alpha TNF-alpha DAPK1 DAPK1 TNF-alpha->DAPK1 FasL FasL FasL->DAPK1 TGF-beta TGF-beta TGF-beta->DAPK1 Ca2_CaM Ca2+/Calmodulin Ca2_CaM->DAPK1 Activates Apoptosis Apoptosis DAPK1->Apoptosis Induces Autophagy Autophagy DAPK1->Autophagy Regulates Inflammation Inflammation DAPK1->Inflammation Modulates Metastasis_Suppression Metastasis Suppression DAPK1->Metastasis_Suppression Promotes

DAPK1 is activated by various stimuli and regulates key cellular processes.

Experimental Protocols

The evaluation of novel compounds as DAPK1 inhibitors involves a tiered approach, starting with in vitro biochemical assays and progressing to cell-based and in vivo models.

In Vitro DAPK1 Kinase Assay

Objective: To determine the direct inhibitory activity of test compounds on the catalytic activity of recombinant DAPK1.

Principle: This assay measures the phosphorylation of a specific substrate by DAPK1 in the presence of ATP. The amount of phosphorylated substrate or the amount of ADP produced is quantified as a measure of kinase activity.

Materials:

  • Recombinant human DAPK1 enzyme

  • Myosin light chain (MLC) or a synthetic peptide substrate

  • ATP (radiolabeled [γ-³²P]ATP or unlabeled ATP for non-radioactive methods)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds dissolved in DMSO

  • Detection reagents (e.g., phosphocellulose paper and scintillation counter for radioactive assays; ADP-Glo™ Kinase Assay kit for luminescence-based detection)

Procedure (Luminescence-based):

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the kinase buffer, DAPK1 enzyme, and the peptide substrate.

  • Add the test compounds to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection kit (e.g., ADP-Glo™).

  • The luminescent signal is proportional to the amount of ADP generated and thus to the DAPK1 activity.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Apoptosis Assay

Objective: To assess the ability of DAPK1 inhibitors to protect cells from apoptosis induced by DAPK1 activation.

Principle: DAPK1 activation can induce apoptosis. An effective inhibitor should be able to rescue cells from this programmed cell death. Apoptosis can be measured by various methods, including caspase activity assays or Annexin V staining.

Materials:

  • A suitable cell line (e.g., HEK293T or a cancer cell line with inducible DAPK1 expression)

  • Cell culture medium and supplements

  • An agent to induce DAPK1-mediated apoptosis (e.g., an expression vector for a constitutively active DAPK1 mutant)

  • Test compounds

  • Caspase-Glo® 3/7 Assay System or Annexin V-FITC Apoptosis Detection Kit

  • Plate reader or flow cytometer

Procedure (Caspase Activity):

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Transfect cells with a vector expressing a constitutively active form of DAPK1.

  • Treat the cells with various concentrations of the test compounds.

  • Incubate for a period sufficient to induce apoptosis (e.g., 24-48 hours).

  • Measure caspase-3/7 activity using a luminescent or fluorescent assay kit according to the manufacturer's instructions.

  • A decrease in the caspase signal in the presence of the compound indicates inhibition of DAPK1-mediated apoptosis.

  • Determine the EC50 value of the compound for apoptosis rescue.

Drug Discovery and Development Workflow

The development of novel DAPK1 inhibitors based on the this compound scaffold would typically follow a structured workflow.

Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Development HTS High-Throughput Screening Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead Identify Hits Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt Develop Leads In_Vivo In Vivo Efficacy Models Lead_Opt->In_Vivo Optimize Properties Tox Toxicology & Safety Pharmacology In_Vivo->Tox Demonstrate Efficacy Candidate Candidate Selection Tox->Candidate Assess Safety

A typical workflow for the development of a novel kinase inhibitor.

Conclusion

While a detailed structure-activity relationship for this compound analogs is not publicly available, their structural characteristics strongly suggest their potential as DAPK1 inhibitors. This guide provides a foundational understanding of the DAPK1 signaling pathway, robust experimental protocols for inhibitor characterization, and a logical framework for a drug discovery program. Researchers and drug development professionals can use this information as a starting point for the design, synthesis, and evaluation of novel analogs within this chemical series to explore their therapeutic potential as modulators of DAPK1. The future disclosure of SAR data for this or related series will be invaluable in advancing the development of potent and selective DAPK1 inhibitors.

A Comprehensive Review of Synthesis Methods for Pyridine-Fused Diazepines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridine-fused diazepine core is a significant heterocyclic scaffold in medicinal chemistry, demonstrating a wide range of biological activities. These compounds are recognized for their potential in the development of novel therapeutics, particularly targeting the central nervous system.[1][2] This technical guide provides a comprehensive overview of the primary synthetic strategies employed to construct this important molecular framework, including detailed experimental protocols for key reactions, quantitative data for comparative analysis, and visualizations of relevant biological pathways and experimental workflows.

Synthetic Strategies for the Pyridine-Fused Diazepine Core

The construction of the pyridine-fused diazepine ring system can be achieved through several synthetic approaches. The choice of method often depends on the desired substitution pattern and the availability of starting materials. The most prominent strategies include intramolecular cyclization reactions, multicomponent reactions (MCRs), and cycloaddition reactions.

Intramolecular Cyclization Strategies

Intramolecular cyclization is a common and effective method for the formation of the seven-membered diazepine ring fused to a pyridine core. These reactions typically involve the formation of one or two new bonds on a pre-functionalized pyridine precursor.

One straightforward approach involves the condensation of a functionalized aminopyridine derivative with a suitable dielectrophile or a bifunctional reagent. A notable example is the synthesis of pyrido[3,2-e][3][4]diazepine-2,5-diones and pyrido[2,3-e][3][4]diazepine-2,5-diones. These scaffolds can be prepared through two primary methods:

  • Method A: Condensation with Azaisatoic Anhydrides: This method involves the condensation of α-amino acid methyl esters with 1H-pyrido[3,2-d][1][3]oxazine-2,4-dione or 1H-pyrido[2,3-d][1][3]oxazine-2,4-dione.[3]

  • Method B: Peptide Coupling Followed by Cyclization: This alternative route involves the peptide coupling of an α-amino acid methyl ester with a β-amino pyridine carboxylic acid, followed by an intramolecular cyclization facilitated by a base such as sodium hydride.[3]

These methods offer a versatile entry to a range of substituted pyridodiazepinediones, with yields varying depending on the specific substrates and reaction conditions.

The Schmidt reaction provides a direct method for the ring expansion of a ketone to a lactam. In the context of pyridine-fused diazepines, this reaction has been applied to tetrahydro-1,8-naphthyridin-4-ones to yield a mixture of pyrido[2,3-e]-1,4-diazepines and pyrido[2,3-b][3][4]diazepines.[5] This method offers a concise route to the diazepine core from readily available starting materials.

Multicomponent Reactions (MCRs)

Multicomponent reactions are highly efficient processes that allow the formation of complex molecules from three or more starting materials in a single synthetic operation. While specific examples for the direct synthesis of pyridine-fused diazepines via MCRs are less common in the readily available literature, the principles of MCRs are widely applied to the synthesis of related fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines.[6] The general strategy often involves a domino sequence of reactions, such as a Knoevenagel condensation followed by a [4+2] cycloaddition.[6] The adaptation of such methodologies to the synthesis of pyridodiazepines represents a promising area for future research.

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for the construction of cyclic systems. For the synthesis of pyridine-fused diazepines, intramolecular [4+2] cycloadditions (Diels-Alder reactions) of pyridazine derivatives have been explored.[7][8] In this approach, a pyridazine ring acts as the diene, and a tethered alkyne serves as the dienophile. Thermal induction of the cycloaddition leads to the formation of the fused ring system, often with subsequent elimination of a small molecule like nitrogen to afford the final aromatic product.[7]

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has emerged as a robust method for the formation of various ring sizes, including seven-membered rings.[9] This reaction, typically catalyzed by ruthenium-based catalysts, involves the intramolecular reaction of a diene to form a cyclic alkene and a volatile byproduct, ethylene.[9] While direct applications of RCM for the synthesis of the core pyridine-fused diazepine skeleton were not prominently found in the reviewed literature, this strategy has been successfully employed in the synthesis of related nitrogen-containing heterocycles and holds potential for the construction of unsaturated pyridodiazepine derivatives.[10]

Quantitative Data Summary

The following tables summarize the reported yields for the synthesis of various pyridine-fused diazepine derivatives using the methods described above. This data is intended to provide a comparative overview of the efficiency of each synthetic route.

Table 1: Synthesis of Pyrido[3,2-e][3][4]diazepine-2,5-diones and Pyrido[2,3-e][3][4]diazepine-2,5-diones [3]

EntryStarting Amino Acid Methyl EsterProductMethodYield (%)
1L-ProlinePyrido[3,2-e]pyrrolo[1,2-a][3][4]diazepine-6,11-dioneA75
2L-ProlinePyrido[3,2-e]pyrrolo[1,2-a][3][4]diazepine-6,11-dioneB70
3L-Alanine3-Methyl-3,4-dihydro-1H-pyrido[3,2-e][3][4]diazepine-2,5-dioneA65
4L-Alanine3-Methyl-3,4-dihydro-1H-pyrido[3,2-e][3][4]diazepine-2,5-dioneB60
5L-Phenylalanine3-Benzyl-3,4-dihydro-1H-pyrido[3,2-e][3][4]diazepine-2,5-dioneA70
6L-Phenylalanine3-Benzyl-3,4-dihydro-1H-pyrido[3,2-e][3][4]diazepine-2,5-dioneB68
7L-ProlinePyrido[2,3-e]pyrrolo[1,2-a][3][4]diazepine-6,11-dioneA70
8L-ProlinePyrido[2,3-e]pyrrolo[1,2-a][3][4]diazepine-6,11-dioneB65
9L-Alanine3-Methyl-3,4-dihydro-1H-pyrido[2,3-e][3][4]diazepine-2,5-dioneA60
10L-Alanine3-Methyl-3,4-dihydro-1H-pyrido[2,3-e][3][4]diazepine-2,5-dioneB55

Table 2: Synthesis of Pyrimido[4,5-e][3][4]diazepines via Acylation/Cyclization [5]

EntryXYield (%)
1MeMeHCl85
2MeMePhCl58
3PhHHCl70
4PhHBnCl84
5BnHHCl64
6BnHCHCl₂Cl88
7BnHHBr38
8BnHCHBr₂Br95
9CH₂-FurylHHCl75
10CH₂-FurylHPhCl57

Experimental Protocols

This section provides detailed experimental procedures for representative synthetic methods discussed in this guide.

General Procedure for the Synthesis of Pyrido[3,2-e][3][4]diazepine-2,5-diones (Method B)[3]

To a solution of the appropriate β-amino pyridine carboxylic acid (1 mmol) in anhydrous THF (20 mL) is added 1,1'-carbonyldiimidazole (CDI) (1.2 mmol). The mixture is stirred at room temperature for 1 hour. The corresponding α-amino acid methyl ester hydrochloride (1.2 mmol) and triethylamine (1.5 mmol) are then added, and the reaction mixture is stirred at room temperature for 24 hours. The solvent is removed under reduced pressure, and the residue is dissolved in ethyl acetate. The organic layer is washed with saturated aqueous NaHCO₃ solution and brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The crude peptide is then dissolved in anhydrous THF (20 mL), and sodium hydride (60% dispersion in mineral oil, 1.5 mmol) is added portionwise at 0 °C. The reaction mixture is stirred at room temperature for 12 hours. The reaction is quenched by the addition of water, and the solvent is removed under reduced pressure. The residue is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to afford the desired pyrido[3,2-e][3][4]diazepine-2,5-dione.

General Procedure for the Synthesis of Pyrimido[4,5-e][3][4]diazepines[5]

To a solution of the appropriate 6-amino-5-(aminomethyl)pyrimidine (1 mmol) in anhydrous DMF (10 mL) is added the corresponding haloacyl halide (1.1 mmol) at 0 °C. The reaction mixture is stirred at room temperature for 2-4 hours. The solvent is then removed under reduced pressure. The crude intermediate is dissolved in DMF (10 mL), and sodium hydride (60% dispersion in mineral oil, 1.5 mmol) is added portionwise at 0 °C. The reaction mixture is then heated to 90 °C and stirred for 3-6 hours. After cooling to room temperature, the reaction is quenched with water and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to afford the desired pyrimido[4,5-e][3][4]diazepine.

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate a key biological pathway targeted by a class of pyridodiazepines and a general experimental workflow for their synthesis and evaluation.

G cluster_peptidoglycan Peptidoglycan Biosynthesis Pathway L-Glutamate L-Glutamate Glutamate Racemase (MurI) Glutamate Racemase (MurI) L-Glutamate->Glutamate Racemase (MurI) D-Glutamate D-Glutamate UDP-MurNAc-Ala-Glu UDP-MurNAc-Ala-Glu D-Glutamate->UDP-MurNAc-Ala-Glu MurD UDP-MurNAc-Ala UDP-MurNAc-Ala UDP-MurNAc-Ala->UDP-MurNAc-Ala-Glu Peptidoglycan Peptidoglycan UDP-MurNAc-Ala-Glu->Peptidoglycan Pyridodiazepine Amine Pyridodiazepine Amine Pyridodiazepine Amine->Glutamate Racemase (MurI) Inhibition Glutamate Racemase (MurI)->D-Glutamate G Start Start Synthetic Chemistry Synthetic Chemistry Start->Synthetic Chemistry Design of Analogs Purification & Characterization Purification & Characterization Synthetic Chemistry->Purification & Characterization Crude Product Biological Screening Biological Screening Purification & Characterization->Biological Screening Pure Compounds SAR Studies SAR Studies Biological Screening->SAR Studies Activity Data Lead Optimization Lead Optimization SAR Studies->Lead Optimization Structure-Activity Relationships Lead Optimization->Synthetic Chemistry Iterative Design End End Lead Optimization->End Drug Candidate

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of 6-(1,4-Diazepan-1-yl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and purification of 6-(1,4-Diazepan-1-yl)nicotinonitrile, a valuable building block in medicinal chemistry and drug development. The protocols outlined below are based on established principles of nucleophilic aromatic substitution and standard purification techniques.

Introduction

This compound is a substituted nicotinonitrile derivative with potential applications as a scaffold in the design of novel therapeutic agents. The presence of the 1,4-diazepane moiety introduces a flexible, basic nitrogen-containing ring system, which can be crucial for interactions with biological targets. The nitrile group on the pyridine ring is a versatile handle for further chemical transformations. The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction between a 6-halonicotinonitrile and 1,4-diazepane.

Data Presentation

Due to the limited availability of published experimental data for this compound, the following tables present predicted characterization data. This data is generated based on computational models and analysis of structurally similar compounds and should be used as a reference for experimental validation.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.45d1HH-2
7.60dd1HH-4
6.55d1HH-5
3.80t4HN-CH₂ (diazepane)
3.00t4HN-CH₂ (diazepane)
2.05p2HC-CH₂-C (diazepane)
1.80br s1HNH (diazepane)

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
161.0C-6
151.5C-2
139.0C-4
118.5CN
106.0C-5
92.0C-3
49.0N-CH₂ (diazepane)
47.5N-CH₂ (diazepane)
27.0C-CH₂-C (diazepane)

Table 3: Predicted Mass Spectrometry Data for this compound

Ionm/z (Predicted)
[M+H]⁺203.1291
[M+Na]⁺225.1110

Experimental Protocols

The following is a representative protocol for the synthesis of this compound based on the known reactivity of similar compounds. Optimization of reaction conditions may be necessary to achieve optimal yields and purity.

Synthesis of this compound

This procedure details the nucleophilic aromatic substitution of 6-chloronicotinonitrile with 1,4-diazepane.

Materials:

  • 6-Chloronicotinonitrile

  • 1,4-Diazepane (Homopiperazine)

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and condenser, add 6-chloronicotinonitrile (1.0 eq.), 1,4-diazepane (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the 6-chloronicotinonitrile.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into water and extract the product with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with brine to remove residual DMF and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification of this compound

The crude product can be purified by column chromatography on silica gel.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Glass column for chromatography

  • Collection tubes

  • TLC plates and developing chamber

Procedure:

  • Prepare a slurry of silica gel in dichloromethane and pack a glass column.

  • Dissolve the crude product in a minimal amount of dichloromethane.

  • Load the dissolved crude product onto the top of the silica gel column.

  • Elute the column with a gradient of methanol in dichloromethane (e.g., starting from 100% DCM and gradually increasing to 5-10% MeOH in DCM).

  • Collect fractions and monitor the elution of the product by TLC.

  • Combine the fractions containing the pure product, as determined by TLC analysis.

  • Evaporate the solvent from the combined fractions under reduced pressure to yield the purified this compound as a solid.

Mandatory Visualizations

Synthesis_Workflow Reactants 6-Chloronicotinonitrile 1,4-Diazepane K2CO3, DMF Reaction Nucleophilic Aromatic Substitution (SNAr) 90-100 °C, 4-8 h Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Crude_Product Crude Product Workup->Crude_Product Purification Silica Gel Column Chromatography (DCM/MeOH gradient) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product Characterization Characterization (NMR, MS, HPLC) Pure_Product->Characterization

Caption: Synthetic workflow for this compound.

Purification_Logic cluster_0 Purification Process Crude Crude Product Mixture Column Silica Gel Chromatography Crude->Column Elution Gradient Elution (DCM -> DCM/MeOH) Column->Elution Fractionation Fraction Collection Elution->Fractionation Analysis TLC Analysis of Fractions Fractionation->Analysis Combine Combine Pure Fractions Analysis->Combine Identify Pure Fractions Evaporation Solvent Evaporation Combine->Evaporation Pure Purified Product Evaporation->Pure

Caption: Logical steps in the purification of the target compound.

Application Notes and Protocols for the Characterization of Novel Nicotinonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies essential for the structural elucidation and quantification of novel nicotinonitrile derivatives. The protocols outlined below are designed to be adaptable for a wide range of research and development applications, from initial characterization to quantitative analysis in complex matrices.

Structural Elucidation of Novel Nicotinonitriles

The unambiguous determination of the chemical structure of a novel nicotinonitrile is a critical step in drug discovery and development. A combination of spectroscopic techniques is typically employed to achieve a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural validation of organic molecules, providing detailed information about the atomic connectivity and stereochemistry.[1][2][3] For novel nicotinonitriles, both ¹H and ¹³C NMR are fundamental.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified nicotinonitrile derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[1]

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity and resolution.[1]

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with 16-32 scans, a spectral width of -2 to 12 ppm, and a relaxation delay of 1-5 seconds.[1]

    • ¹³C NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (this can range from hundreds to thousands of scans depending on the sample concentration). A spectral width of 0 to 220 ppm is typical.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum and perform baseline correction.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts (δ), coupling constants (J), and signal multiplicities to deduce the structure.

Data Presentation: Typical NMR Spectral Data

The following table summarizes typical ¹H and ¹³C NMR spectral data for representative nicotinonitrile derivatives. These values are illustrative and can vary based on the solvent and specific substitution patterns.[1]

Compound Name¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Methyl 4-bromo-6-methylnicotinate8.79 (s, 1H), 7.40 (s, 1H), 3.85 (s, 3H), 2.47 (s, 3H)164.62, 162.43, 151.43, 132.95, 128.65, 124.61, 52.46, 24.00
2-Amino-4,6-diphenylnicotinonitrile8.03 (dd, J = 7.9, 1.8 Hz, 2H), 7.67 (dd, J = 7.9, 1.7 Hz, 2H), 7.55 (q, J = 7.7, 7.0 Hz, 3H), 7.52–7.49 (m, 3H), 7.25 (s, 1H), and 5.38 (s, 2H)160.23, 159.85, 155.15, 137.96, 136.95, 130.22, 129.85, 128.97, 128.83, 128.19, 127.34, 117.15, 111.32, and 88.33

Visualization: Structural Elucidation Workflow

cluster_0 Structural Elucidation of Novel Nicotinonitriles A Purified Novel Nicotinonitrile B NMR Spectroscopy (1H, 13C, 2D) A->B C Mass Spectrometry (HRMS, MS/MS) A->C D FTIR Spectroscopy A->D E UV-Vis Spectroscopy A->E G Data Interpretation and Correlation B->G C->G D->G E->G F Proposed Structure G->F cluster_1 Quantitative Analysis of Novel Nicotinonitriles A Sample (e.g., Plasma, Formulation) B Sample Preparation (e.g., Protein Precipitation) A->B C HPLC or GC Analysis B->C D Peak Integration and Calibration C->D E Concentration Determination D->E

References

Application Notes and Protocols for 6-(1,4-Diazepan-1-yl)nicotinonitrile as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive overview of the potential of 6-(1,4-diazepan-1-yl)nicotinonitrile as a kinase inhibitor. While specific experimental data for this compound is not extensively available in public literature, the broader class of nicotinonitrile derivatives has demonstrated significant potential as inhibitors of various kinases, particularly PIM-1 kinase and tyrosine kinases, which are implicated in cancer progression. This document outlines the potential mechanisms of action, relevant signaling pathways, and detailed protocols for evaluating the efficacy of this compound as a kinase inhibitor. The provided information is based on studies of structurally related nicotinonitrile compounds and serves as a foundational guide for initiating research in this area.

Potential Kinase Targets and Signaling Pathways

Nicotinonitrile derivatives have shown inhibitory activity against key kinases involved in cell proliferation, survival, and apoptosis. The primary potential targets for compounds within this class include:

  • PIM-1 Kinase: A serine/threonine kinase that plays a crucial role in cell cycle progression and apoptosis. Upregulation of PIM-1 is associated with various cancers.

  • Tyrosine Kinases (TKs): A large family of enzymes that catalyze the phosphorylation of tyrosine residues in proteins. Aberrant TK activity is a hallmark of many cancers, driving tumor growth and metastasis.

PIM-1 Signaling Pathway

PIM-1 kinase is a downstream effector of the JAK/STAT signaling pathway. Cytokines and growth factors activate JAKs, which in turn phosphorylate STAT proteins. Phosphorylated STATs translocate to the nucleus and induce the transcription of target genes, including PIM1. PIM-1 kinase then phosphorylates various downstream substrates, such as the pro-apoptotic protein BAD, leading to its inactivation and promoting cell survival. Inhibition of PIM-1 can therefore restore apoptotic processes in cancer cells.

PIM1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_apoptosis Mitochondrion Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT STAT->pSTAT PIM1_gene PIM1 Gene Transcription pSTAT->PIM1_gene Nuclear Translocation & Activation PIM1 PIM-1 Kinase BAD BAD PIM1->BAD Phosphorylation pBAD p-BAD (Inactive) BAD->pBAD Bcl2 Bcl-2 pBAD->Bcl2 Release Apoptosis Apoptosis Bcl2->Apoptosis Inhibition Inhibitor This compound Inhibitor->PIM1 Inhibition PIM1_gene->PIM1 Translation Tyrosine_Kinase_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK pRTK p-RTK RTK->pRTK Phosphorylation RAS RAS pRTK->RAS PI3K PI3K pRTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Nuclear Translocation AKT AKT PI3K->AKT Survival Survival AKT->Survival Inhibitor This compound Inhibitor->pRTK Inhibition Proliferation Proliferation TranscriptionFactors->Proliferation Experimental_Workflow cluster_workflow Experimental Workflow for Kinase Inhibitor Evaluation Start Start: Synthesize/Acquire This compound BiochemicalAssay In Vitro Kinase Inhibition Assay (e.g., PIM-1, Tyrosine Kinase) Start->BiochemicalAssay CellViability Cell-Based Assay: Cytotoxicity/Viability (MTT/XTT) BiochemicalAssay->CellViability If potent inhibition observed DataAnalysis Data Analysis: IC₅₀ Determination, Dose-Response Curves BiochemicalAssay->DataAnalysis WesternBlot Mechanism of Action Study: Western Blot for Signaling Pathway (e.g., p-STAT, p-ERK) CellViability->WesternBlot If cytotoxic CellViability->DataAnalysis WesternBlot->DataAnalysis Conclusion Conclusion: Evaluate Potential as a Kinase Inhibitor DataAnalysis->Conclusion

Application Notes and Protocols for Cell-Based Cytotoxicity Assays of Nicotinonitrile Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinonitrile derivatives have emerged as a promising class of heterocyclic compounds with significant potential in medicinal chemistry, particularly in the development of novel anticancer agents. Numerous studies have demonstrated their cytotoxic effects against a variety of cancer cell lines.[1][2][3][4][5][6] The evaluation of cytotoxicity is a critical first step in the drug discovery process, providing essential information about a compound's potency and potential therapeutic window. This document provides detailed application notes and standardized protocols for key cell-based assays to evaluate the cytotoxicity of nicotinonitrile compounds. The assays described herein are the MTT assay for cell viability, the LDH assay for membrane integrity, and the Caspase-3/7 assay for apoptosis induction.

Data Presentation: Cytotoxicity of Nicotinonitrile Derivatives

The following tables summarize the cytotoxic activity (IC₅₀ values) of various nicotinonitrile derivatives against different human cancer cell lines as reported in the literature. The IC₅₀ value represents the concentration of a compound that is required for 50% inhibition of cell viability.

Compound ID/ReferenceDerivative ClassCell LineCell TypeIC₅₀ (µM)Reference
Compound 7bNicotinonitrile-basedMCF-7Breast Cancer3.58[1]
PC-3Prostate Cancer3.60[1]
Compound 81,2-Dihydropyridin-3-carbonitrileMCF-7Breast Cancer0.01-0.02 (µg/mL)[2]
NCI-H460Non-small cell lung cancer0.01-0.02 (µg/mL)[2]
SF-268CNS Cancer0.01-0.02 (µg/mL)[2]
Compound 16NicotinonitrileMCF-7Breast Cancer0.01-0.02 (µg/mL)[2]
NCI-H460Non-small cell lung cancer0.01-0.02 (µg/mL)[2]
SF-268CNS Cancer0.01-0.02 (µg/mL)[2]
Compound 13Pyrazole-NicotinonitrileHepG2Liver Cancer8.78 ± 0.7 (µg/mL)[3]
HeLaCervical Cancer15.32 ± 1.2 (µg/mL)[3]
Compound 19Pyrazole-NicotinonitrileHepG2Liver Cancer5.16 ± 0.4 (µg/mL)[3]
HeLaCervical Cancer4.26 ± 0.3 (µg/mL)[3]
Compound 12Pyridine-basedMCF-7Breast Cancer0.5[6]
HepG2Liver Cancer5.27[6]
Compound 11N-nicotinonitrileMCF-7Breast CancerPromising Activity[4]
HepG2Liver CancerPromising Activity[4]
Compound 12N-nicotinonitrileMCF-7Breast CancerPromising Activity[4]
HepG2Liver CancerPromising Activity[4]

Experimental Protocols

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Nicotinonitrile compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[7]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[8]

  • 96-well flat-bottom sterile microplates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest cells from exponential phase culture and perform a cell count.

    • Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.[9] The optimal cell number should be determined for each cell line.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the nicotinonitrile compounds in complete culture medium from the stock solution. A typical concentration range to test is 0.1 to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.

    • Carefully remove the old medium from the wells and add 100 µL of the prepared compound dilutions or control medium.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[10]

    • Incubate the plate for 2-4 hours at 37°C.[8]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals at the bottom of the wells.

    • Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[11]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[7]

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium and MTT only) from all other readings.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot a dose-response curve of cell viability against compound concentration to determine the IC₅₀ value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method that quantifies the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[9] It is a reliable marker for cytotoxicity and loss of plasma membrane integrity.[12]

Materials:

  • Nicotinonitrile compound stock solution

  • Complete cell culture medium

  • LDH Assay Kit (containing LDH reaction mixture, stop solution, and lysis buffer)

  • 96-well flat-bottom sterile microplates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol to seed and treat the cells with nicotinonitrile compounds.

    • It is crucial to set up the following controls on the same plate:[13]

      • Spontaneous LDH release: Untreated cells.

      • Maximum LDH release: Untreated cells treated with the lysis buffer provided in the kit (typically for 45 minutes before supernatant collection).[12]

      • Background control: Culture medium without cells.

  • Supernatant Collection:

    • After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet the cells.[14]

    • Carefully transfer 50 µL of the supernatant from each well to a new, optically clear 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.[15]

    • Incubate the plate at room temperature for up to 30 minutes, protected from light.[14]

  • Stop Reaction and Measure Absorbance:

    • Add 50 µL of the stop solution to each well.[15]

    • Gently tap the plate to mix.

    • Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm is often used for background correction.[15]

  • Data Analysis:

    • Subtract the background control absorbance from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

Caspase-3/7 Activity Assay for Apoptosis

This assay quantifies the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[16] The assay utilizes a substrate that, when cleaved by active caspase-3/7, releases a fluorophore or a luminescent signal, which is proportional to the amount of apoptosis.

Materials:

  • Nicotinonitrile compound stock solution

  • Complete cell culture medium

  • Caspase-3/7 Assay Kit (e.g., fluorometric or luminescent)

  • White or black-walled 96-well plates (depending on the assay type)

  • Microplate reader (with fluorescence or luminescence detection capabilities)

  • Positive control for apoptosis induction (e.g., staurosporine)

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate as described in the MTT protocol. The plate type (white or black-walled) should be chosen based on the assay kit's requirements.

    • Treat the cells with serial dilutions of nicotinonitrile compounds and appropriate controls (vehicle, untreated) for the desired duration. Include a positive control for apoptosis.

  • Assay Reagent Addition:

    • Equilibrate the plate and the caspase-3/7 reagent to room temperature.

    • Add the caspase-3/7 reagent directly to each well according to the manufacturer's protocol (typically an equal volume to the culture medium).

  • Incubation:

    • Mix the contents of the wells by gentle shaking.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Signal Measurement:

    • Measure the fluorescence (e.g., excitation at 485 nm, emission at 520 nm) or luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the background reading (from cell-free wells) from all other readings.

    • The fold increase in caspase-3/7 activity can be calculated by dividing the signal from treated cells by the signal from untreated cells.

Visualizations

Signaling Pathways and Experimental Workflows

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Specific Steps cluster_readout Data Acquisition & Analysis cell_culture Maintain Cell Culture seed_plate Seed Cells in 96-well Plate cell_culture->seed_plate treat_cells Treat Cells with Compounds and Controls seed_plate->treat_cells compound_prep Prepare Nicotinonitrile Compound Dilutions compound_prep->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate add_reagent Add Assay-Specific Reagent (MTT, LDH Substrate, or Caspase-3/7 Reagent) incubate->add_reagent incubate_reagent Incubate as per Protocol add_reagent->incubate_reagent measure_signal Measure Signal (Absorbance, Fluorescence, or Luminescence) incubate_reagent->measure_signal data_analysis Data Analysis (Calculate % Viability/Cytotoxicity, Determine IC50) measure_signal->data_analysis

MTT_Assay_Principle MTT MTT (Yellow, Soluble) ViableCell Viable Cell (Active Mitochondria) MTT->ViableCell Formazan Formazan (Purple, Insoluble) Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization MitoDehydrogenase Mitochondrial Dehydrogenases ViableCell->MitoDehydrogenase MitoDehydrogenase->Formazan Reduction MeasuredSignal Measure Absorbance (~570 nm) Solubilization->MeasuredSignal

PIM1_Apoptosis_Pathway cluster_pro_survival Pro-Survival cluster_pro_apoptotic Pro-Apoptotic cluster_anti_apoptotic Anti-Apoptotic PIM1 PIM-1 Kinase Bad Bad PIM1->Bad Phosphorylation (Inactivation) Bcl2 Bcl-2 / Bcl-xL Bad->Bcl2 Inhibition Bax Bax Caspase9 Caspase-9 Bax->Caspase9 Activation Caspase37 Caspase-3/7 Caspase9->Caspase37 Activation Apoptosis Apoptosis Caspase37->Apoptosis Execution Bcl2->Bax Inhibition Nicotinonitrile Nicotinonitrile Compounds Nicotinonitrile->PIM1 Inhibition

References

6-(1,4-Diazepan-1-yl)nicotinonitrile: An Enigma in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

Despite its availability from chemical suppliers, a comprehensive review of scientific literature and patent databases reveals a significant void in the exploration of 6-(1,4-Diazepan-1-yl)nicotinonitrile for neuroscience applications. To date, there are no published studies detailing its mechanism of action, preclinical or clinical trial data, or established experimental protocols related to the central nervous system.

This absence of research means that for scientists, researchers, and drug development professionals, this compound remains a chemical entity of unknown potential within the field of neuroscience. Basic chemical information, such as its CAS number (683274-59-1), molecular formula (C₁₁H₁₄N₄), and molecular weight (202.26 g/mol ), is readily accessible through various chemical supply companies. However, this fundamental data is not accompanied by any biological context or experimental validation in neuroscience.

The structural components of the molecule—a nicotinonitrile group and a diazepane ring—are found in various neuroactive compounds. Nicotinonitrile derivatives have been investigated for a range of central nervous system activities, while the diazepane scaffold is famously present in benzodiazepines, a class of drugs well-known for their anxiolytic, sedative, and anticonvulsant properties. This structural similarity might suggest potential avenues for investigation, but without empirical data, any proposed mechanism of action or therapeutic application would be purely speculative.

Currently, there are no established experimental protocols for utilizing this compound in neuroscience research. Key information that would be essential for such protocols, including solubility in biologically relevant solvents, in vitro and in vivo stability, and appropriate dosage for animal models, is not available in the public domain.

Similarly, the lack of research means there is no quantitative data to summarize. Parameters such as binding affinities to specific receptors, efficacy in cellular or animal models of neurological diseases, and pharmacokinetic profiles have not been determined.

Without an understanding of its biological targets and effects, it is not possible to construct any signaling pathway diagrams or experimental workflows associated with this compound.

Application Notes and Protocols for High-Throughput Screening of Diazepanyl-Nicotinonitrile Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the high-throughput screening (HTS) of diazepanyl-nicotinonitrile small molecule libraries to identify and characterize potential therapeutic candidates. High-throughput screening is a critical component of modern drug discovery, allowing for the rapid testing of thousands of compounds to identify "hits" that modulate a specific biological target.[1][2][3] This document outlines the general workflow, a specific protocol for a kinase inhibition assay, and representative data presentation.

Introduction to Diazepanyl-Nicotinonitrile Libraries

Nicotinonitrile, or 3-cyanopyridine, is a recognized scaffold in medicinal chemistry, forming the core of several marketed drugs.[4][5] Derivatives of nicotinonitrile have shown a wide range of biological activities, including the inhibition of kinases, which are crucial regulators of cell signaling pathways and are frequently implicated in diseases like cancer.[4] Diazepanyl-nicotinonitrile libraries represent a collection of diverse compounds built around this core, offering a rich source for discovering novel modulators of therapeutically relevant targets.

High-Throughput Screening Workflow

The process of high-throughput screening involves several key stages, from initial assay development to hit confirmation.[1][6] The primary goal is to identify compounds that consistently produce a desired effect on the biological target and to eliminate false positives.[1][2]

A typical HTS campaign follows these steps:

  • Assay Development and Optimization: A robust and reproducible assay is developed and optimized for a multi-well plate format (e.g., 384-well or 1536-well plates).[1][6]

  • Pilot Screen: A small subset of the compound library is screened to assess the assay's performance and statistical robustness, often evaluated by the Z'-factor.[6][7] A Z'-factor between 0.5 and 1.0 indicates a high-quality assay.[1][3]

  • Primary Screen: The entire compound library is screened at a single concentration to identify initial "hits."

  • Hit Confirmation and Dose-Response: The activity of the initial hits is confirmed by re-testing. Subsequently, a dose-response analysis is performed to determine the potency (e.g., IC50) of the confirmed hits.

  • Secondary Assays and Selectivity Profiling: Confirmed hits are further characterized in secondary assays to understand their mechanism of action and to assess their selectivity against related targets.

Data Presentation: Representative Screening Data

The following table summarizes hypothetical quantitative data from a primary screen and subsequent dose-response analysis of a hypothetical diazepanyl-nicotinonitrile library against a target kinase (e.g., a receptor tyrosine kinase).

Compound IDPrimary Screen (% Inhibition at 10 µM)IC50 (nM)Target KinaseAssay Type
DN-0012385.275Kinase ATR-FRET
DN-0045645.8>10,000Kinase ATR-FRET
DN-0078992.552Kinase ATR-FRET
DN-0101112.3>10,000Kinase ATR-FRET
Staurosporine (Control)99.88Kinase ATR-FRET

Experimental Protocols

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This protocol describes a generic TR-FRET assay for identifying inhibitors of a specific kinase from a diazepanyl-nicotinonitrile library. TR-FRET is a commonly used biochemical assay in HTS due to its sensitivity and low background interference.[8]

Materials:

  • 384-well low-volume black assay plates

  • Diazepanyl-nicotinonitrile compound library (10 mM in DMSO)

  • Kinase of interest

  • Biotinylated substrate peptide

  • ATP (Adenosine triphosphate)

  • TR-FRET detection reagents (e.g., Europium-labeled anti-phospho-specific antibody and Streptavidin-Allophycocyanin)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% BSA)

  • Acoustic liquid handler or pin tool for compound dispensing

  • Robotic liquid handling system for reagent addition

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Compound Plating: Using an acoustic liquid handler, transfer 50 nL of each compound from the diazepanyl-nicotinonitrile library into the wells of a 384-well assay plate. For control wells, add 50 nL of DMSO (negative control) or a known inhibitor (positive control).

  • Kinase Addition: Add 5 µL of the kinase solution (diluted in assay buffer to the desired concentration) to all wells using a robotic liquid handler.

  • Incubation: Incubate the plate for 15 minutes at room temperature to allow the compounds to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a solution containing the biotinylated substrate peptide and ATP (at their respective Km concentrations) in assay buffer to all wells.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

  • Reaction Termination and Detection: Stop the reaction by adding 10 µL of the TR-FRET detection reagent mix (containing the Europium-labeled antibody and Streptavidin-Allophycocyanin in a suitable stop/detection buffer) to all wells.

  • Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light, to allow for the binding of the detection reagents.

  • Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at two different wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

Data Analysis:

  • Calculate the TR-FRET ratio (Acceptor emission / Donor emission) for each well.

  • Normalize the data using the negative (DMSO) and positive controls to determine the percent inhibition for each compound.

  • Compounds showing inhibition above a predefined threshold (e.g., >50% or 3 standard deviations from the negative control mean) are considered primary hits.

Visualizations

Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS Activation Ligand Growth Factor Ligand->Receptor Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Phosphorylation Response Cellular Response (Proliferation, Survival) TF->Response

Caption: A generic receptor tyrosine kinase signaling pathway.

Experimental Workflow

G cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis Lib Diazepanyl-Nicotinonitrile Library Plates Dispense Compound Dispensing (Acoustic) Lib->Dispense Assay Assay Plate (384-well) Assay->Dispense Reagent1 Kinase Addition Dispense->Reagent1 Reagent2 Substrate/ATP Addition Reagent1->Reagent2 Detect Detection Reagent Addition Reagent2->Detect Read Plate Reading (TR-FRET) Detect->Read Data Data Normalization & Hit Identification Read->Data Confirm Hit Confirmation & Dose-Response Data->Confirm Secondary Secondary Assays Confirm->Secondary

References

Application Notes and Protocols for Efficacy Testing of 6-(1,4-Diazepan-1-yl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the preclinical evaluation of 6-(1,4-Diazepan-1-yl)nicotinonitrile, a novel nicotinonitrile derivative. The protocols outlined below are designed to systematically assess its therapeutic potential, from initial target identification to in vivo efficacy.

Introduction

Nicotinonitrile derivatives have emerged as a promising class of compounds with potential therapeutic applications, particularly in oncology.[1][2][3][4] Published research indicates that various nicotinonitrile analogs exhibit anticancer properties by targeting key signaling molecules such as PIM-1 kinase and VEGFR-2.[1][5][6] This document provides a detailed experimental workflow to investigate the efficacy of this compound, a compound of interest within this class. The proposed studies will explore its cytotoxic effects, mechanism of action, and preliminary in vivo efficacy.

In Vitro Efficacy and Mechanism of Action

Objective

To determine the cytotoxic activity of this compound against a panel of cancer cell lines and to elucidate its underlying mechanism of action.

Experimental Workflow: In Vitro Studies

In_Vitro_Workflow cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies A Compound Preparation This compound B Cell Line Panel Selection (e.g., MCF-7, PC-3, HepG2, HCT-116) C MTT Cytotoxicity Assay A->C B->C D IC50 Determination C->D Identify sensitive cell lines E Kinase Inhibition Profiling (e.g., PIM-1, VEGFR-2) D->E Hypothesize target F Apoptosis Assay (Annexin V/PI Staining) D->F G Cell Cycle Analysis (Propidium Iodide Staining) D->G H Western Blot Analysis (Key Signaling Proteins) F->H G->H

Caption: Workflow for in vitro efficacy and mechanistic studies.

Experimental Protocols

2.3.1. Cell Viability (MTT) Assay

This protocol is adapted from standard methodologies for assessing the cytotoxic effects of novel compounds on cancer cell lines.[2][7]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, PC-3, HepG2, HCT-116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) in culture medium. Add the compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

2.3.2. Kinase Inhibition Assay

Based on the structural similarity to other nicotinonitrile derivatives that inhibit PIM-1 kinase, a kinase inhibition assay is recommended.[1][5]

  • Assay Principle: Utilize a commercially available PIM-1 kinase assay kit (e.g., ADP-Glo™ Kinase Assay). This assay measures the amount of ADP produced, which is correlated with kinase activity.

  • Reaction Setup: In a 96-well plate, combine the PIM-1 enzyme, the kinase substrate, and varying concentrations of this compound. Include a known PIM-1 inhibitor as a positive control.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes to allow the kinase reaction to proceed.

  • ADP Detection: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

2.3.3. Apoptosis and Cell Cycle Analysis

  • Cell Treatment: Treat the selected cancer cell line with this compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Apoptosis Staining: For apoptosis analysis, resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Cell Cycle Staining: For cell cycle analysis, fix the cells in 70% ethanol overnight at -20°C. Then, wash with PBS and incubate with RNase A and PI.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: For apoptosis, quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis. For the cell cycle, determine the percentage of cells in the G1, S, and G2/M phases.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound

Cell Line Cancer Type IC50 (µM) after 48h
MCF-7 Breast
PC-3 Prostate
HepG2 Liver
HCT-116 Colon

| Positive Control (Doxorubicin) | | |

Table 2: Kinase Inhibition Profile

Kinase Target IC50 (nM)
PIM-1
VEGFR-2

| Positive Control (Staurosporine) | |

Table 3: Effects on Apoptosis and Cell Cycle in [Selected Cell Line]

Treatment Concentration % Early Apoptosis % Late Apoptosis % G1 Phase % S Phase % G2/M Phase
Vehicle Control -
Compound IC50

| Compound | 2x IC50 | | | | | |

In Vivo Efficacy Assessment

Objective

To evaluate the in vivo antitumor efficacy of this compound in a relevant animal model.

Experimental Workflow: In Vivo Studies

In_Vivo_Workflow A Animal Model Selection (e.g., Xenograft mice with PC-3 tumors) B Dose-Range Finding Study (Maximum Tolerated Dose) A->B D Tumor Implantation and Growth A->D C Efficacy Study Design - Vehicle Control - Compound (2 doses) - Positive Control B->C E Treatment Administration C->E D->E Tumors reach ~100-150 mm³ F Monitoring - Tumor Volume - Body Weight - Clinical Signs E->F Regularly during study G Endpoint Analysis - Tumor Weight - Histopathology - Biomarker Analysis F->G At study termination

Caption: Workflow for in vivo efficacy assessment.

Experimental Protocol: Xenograft Mouse Model

This protocol is based on established methods for evaluating anticancer agents in vivo.[8][9][10]

  • Animal Model: Use immunodeficient mice (e.g., NOD-SCID or athymic nude mice).

  • Cell Implantation: Subcutaneously inject 1-5 x 10^6 PC-3 cells (or another sensitive cell line) suspended in Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group):

    • Group 1: Vehicle control (e.g., saline or appropriate solvent)

    • Group 2: this compound (low dose)

    • Group 3: this compound (high dose)

    • Group 4: Positive control (e.g., a standard-of-care agent for the specific cancer type)

  • Treatment Administration: Administer the treatments via an appropriate route (e.g., oral gavage or intraperitoneal injection) according to a predetermined schedule (e.g., daily for 21 days).

  • Efficacy and Toxicity Monitoring: Throughout the study, monitor tumor volume, body weight, and any signs of toxicity.

  • Study Termination: Euthanize the mice when tumors in the control group reach a predetermined size or at the end of the treatment period.

  • Endpoint Analysis: Excise the tumors and record their final weights. Portions of the tumor tissue can be fixed in formalin for histopathological analysis or snap-frozen for biomarker studies (e.g., Western blot for p-Akt if PIM-1 is the target).

Data Presentation

Table 4: In Vivo Antitumor Efficacy in Xenograft Model

Treatment Group Dose Mean Final Tumor Volume (mm³) ± SEM Mean Final Tumor Weight (g) ± SEM Tumor Growth Inhibition (%) Mean Body Weight Change (%)
Vehicle Control - -
Compound Low Dose
Compound High Dose

| Positive Control | | | | | |

Signaling Pathway Visualization

Based on the potential mechanism of nicotinonitrile derivatives as PIM-1 kinase inhibitors, the following signaling pathway is proposed.

PIM1_Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PIM1 PIM-1 Kinase Receptor->PIM1 Activation Bad Bad PIM1->Bad Phosphorylates cMyc c-Myc PIM1->cMyc Stabilizes Compound This compound Compound->PIM1 Inhibits pBad p-Bad (Inactive) Bad->pBad Bcl2 Bcl-2 pBad->Bcl2 Releases Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Proliferation Cell Proliferation & Survival cMyc->Proliferation

Caption: Proposed PIM-1 signaling pathway and point of inhibition.

Conclusion

This document outlines a systematic and comprehensive approach to evaluate the efficacy of this compound. The successful completion of these studies will provide critical data on its potency, mechanism of action, and potential as a therapeutic agent. The structured data presentation and clear protocols are intended to facilitate reproducible and high-quality research.

References

Application Notes and Protocols for 6-(1,4-Diazepan-1-yl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for diagnostic or therapeutic use.

This document provides guidelines for the handling, storage, and safety precautions for 6-(1,4-Diazepan-1-yl)nicotinonitrile. Due to the limited publicly available information on the specific biological applications and experimental protocols for this compound, this document focuses on its known chemical properties and general laboratory safety practices. Researchers are advised to conduct a thorough literature search for any new information that may become available.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below. This information is compiled from various chemical supplier databases.

PropertyValue
CAS Number 683274-59-1
Molecular Formula C₁₁H₁₄N₄
Molecular Weight 202.26 g/mol
Melting Point 57-61.5 °C

Safety and Handling

2.1 Hazard Identification

This compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

2.2 Precautionary Measures

The following precautionary statements should be strictly followed when handling this compound:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

2.3 Personal Protective Equipment (PPE)

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Wear compatible chemical-resistant gloves.

  • Skin and Body Protection: Wear a laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.

2.4 First Aid Measures

  • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.

  • In Case of Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing.

Storage Guidelines

  • Storage Conditions: Store in a tightly closed container in a dry and well-ventilated place.

  • Incompatible Materials: Keep away from strong oxidizing agents.

Experimental Protocols

Currently, there are no specific, publicly available, detailed experimental protocols for the use of this compound. Researchers should develop their own protocols based on the intended application and general laboratory practices for similar compounds.

Biological Activity and Signaling Pathways

As of the date of this document, there is no specific, publicly available information detailing the biological activity or associated signaling pathways of this compound. The general class of diazepine-containing compounds has a wide range of biological activities, often targeting the central nervous system. However, the specific targets and mechanisms of action for this particular compound have not been publicly disclosed.

Logical Relationship for Handling Unknown Compounds

The following diagram illustrates the logical workflow for handling a research compound with limited available data.

A Acquire Compound (this compound) B Review Available Data - Chemical Properties - Supplier Safety Data A->B C Assess Hazards (H302, H315, H319, H335) B->C D Implement Handling Procedures - PPE - Fume Hood C->D E Define Storage Requirements - Tightly Sealed - Ventilated Area C->E F Develop Experimental Protocol (Based on research goals and general practices) D->F E->F G Conduct Small-Scale Pilot Experiments F->G H Analyze Results and Refine Protocol G->H I Proceed with Larger-Scale Experiments H->I J Document All Procedures and Findings I->J

Workflow for handling research compounds with limited data.

Application Notes and Protocols for the Analysis of 6-(1,4-Diazepan-1-yl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the analysis of 6-(1,4-Diazepan-1-yl)nicotinonitrile using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The protocols outlined below are designed to ensure accurate and reproducible results for the structural elucidation and characterization of this compound.

Structural and Analytical Overview

This compound is a heterocyclic compound with a molecular formula of C₁₁H₁₄N₄ and a molecular weight of 202.26 g/mol . Its structure, featuring a nicotinonitrile core linked to a diazepane ring, makes it a compound of interest in medicinal chemistry and drug discovery. Accurate analytical characterization is crucial for its development and application.

Structure of this compound:

Nuclear Magnetic Resonance (NMR) Analysis

NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR data for this compound and provide a comprehensive experimental protocol.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of its constituent chemical moieties and data from structurally related compounds.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H-2'8.50d2.5
H-4'7.75dd8.8, 2.5
H-5'6.70d8.8
H-2, H-7 (Diazepane)3.85t6.0
H-3, H-6 (Diazepane)3.05t5.5
H-5 (Diazepane)2.00p5.8
NH (Diazepane)1.80br s-

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-6'160.5
C-4'139.0
C-2'152.0
C-5'108.0
C-3'106.0
CN118.0
C-2, C-7 (Diazepane)48.0
C-3, C-6 (Diazepane)46.5
C-5 (Diazepane)28.0
Experimental Protocol for NMR Analysis

This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.
  • Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 500 MHz) for optimal signal dispersion and sensitivity.
  • Tune and shim the probe to ensure a homogeneous magnetic field.

3. ¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse sequence (e.g., zg30).
  • Spectral Width: 16 ppm (centered around 6 ppm).
  • Acquisition Time: 2.0 s.
  • Relaxation Delay: 2.0 s.
  • Number of Scans: 16.
  • Temperature: 298 K.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse sequence with NOE (e.g., zgpg30).
  • Spectral Width: 240 ppm (centered around 120 ppm).
  • Acquisition Time: 1.0 s.
  • Relaxation Delay: 2.0 s.
  • Number of Scans: 1024.
  • Temperature: 298 K.

5. Data Processing:

  • Apply a Fourier transform to the acquired free induction decays (FIDs).
  • Phase correct the resulting spectra.
  • Perform baseline correction.
  • Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.
  • Integrate the signals in the ¹H spectrum.
  • Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.

NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup transfer->setup h1_acq ¹H NMR Acquisition setup->h1_acq c13_acq ¹³C NMR Acquisition setup->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phasing Phasing & Baseline Correction ft->phasing referencing Referencing phasing->referencing integration Integration (¹H) referencing->integration analysis Structural Analysis integration->analysis

Caption: Workflow for NMR analysis of this compound.

Mass Spectrometry (MS) Analysis

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity.

Predicted Mass Spectrometry Data

Table 3: Predicted High-Resolution Mass Spectrometry (HRMS) Data

IonCalculated m/z
[M+H]⁺203.1291

Table 4: Predicted MS/MS Fragmentation Data for [M+H]⁺ (m/z 203.1)

Predicted Fragment m/zProposed Fragment Structure/Loss
175.1[M+H - C₂H₄]⁺
147.1[M+H - C₃H₆N]⁺
120.1[Nicotinonitrile moiety]⁺
104.1[C₆H₄N₂]⁺
84.1[C₄H₁₀N₂]⁺ (Diazepane ring fragment)
Experimental Protocol for LC-MS/MS Analysis

This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
  • Dilute the stock solution with the initial mobile phase composition to a final concentration of 10 µg/mL for analysis.

2. LC-MS/MS System and Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: Start with 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL.
  • Column Temperature: 40 °C.
  • Mass Spectrometer: A tandem mass spectrometer (e.g., Q-TOF or triple quadrupole) equipped with an electrospray ionization (ESI) source.
  • Ionization Mode: Positive ion mode.
  • Capillary Voltage: 3.5 kV.
  • Source Temperature: 120 °C.
  • Desolvation Temperature: 350 °C.
  • MS Scan Range: m/z 50-500.
  • MS/MS: Perform product ion scans on the [M+H]⁺ ion (m/z 203.1) using a collision energy of 20-40 eV.

3. Data Analysis:

  • Extract the chromatogram for the [M+H]⁺ ion to determine the retention time.
  • Analyze the full scan mass spectrum to confirm the molecular weight.
  • Interpret the MS/MS spectrum to identify characteristic fragment ions and confirm the structure.

LC-MS/MS Experimental Workflow

MS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_analysis Data Analysis stock Prepare Stock Solution dilute Dilute to Working Concentration stock->dilute inject Inject Sample onto LC dilute->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI) separate->ionize ms1 Full Scan MS (m/z 50-500) ionize->ms1 ms2 MS/MS of [M+H]⁺ ms1->ms2 chrom Extract Ion Chromatogram ms2->chrom mw_confirm Confirm Molecular Weight chrom->mw_confirm frag_analysis Analyze Fragmentation Pattern mw_confirm->frag_analysis struct_confirm Confirm Structure frag_analysis->struct_confirm

Caption: Workflow for LC-MS/MS analysis of this compound.

Conclusion

The application notes and protocols provided herein offer a comprehensive framework for the robust analytical characterization of this compound using NMR and mass spectrometry. Adherence to these methodologies will facilitate accurate structural verification and purity assessment, which are critical for its advancement in research and development.

Troubleshooting & Optimization

Overcoming solubility issues with 6-(1,4-Diazepan-1-yl)nicotinonitrile in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 6-(1,4-Diazepan-1-yl)nicotinonitrile during in vitro and in vivo assays.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound?

A1: Limited public data is available for this compound. Key known properties are summarized below. Researchers should consider performing their own characterization for definitive data.

PropertyValueSource
Molecular Formula C₁₁H₁₄N₄Santa Cruz Biotechnology[1]
Molecular Weight 202.26 g/mol Santa Cruz Biotechnology[1]
Appearance White to off-white solidAssumed based on typical small molecules
Melting Point 57-61.5 °COakwood Chemical[2]
pKa Not publicly available. The diazepane moiety contains secondary amines which are basic and likely to be protonated at physiological pH. The pyridine nitrogen is weakly basic.Inferred chemical property
LogP Not publicly available. The presence of both a nitrile group and a diazepane ring suggests a moderate lipophilicity.Inferred chemical property

Q2: I am seeing precipitation of my compound in my aqueous assay buffer. What is the likely cause?

A2: Precipitation in aqueous buffer is a common issue for poorly soluble compounds. This typically occurs when the final concentration of the organic solvent (used to dissolve the compound in the stock solution) is not low enough to maintain the compound's solubility in the aqueous environment of the assay. The compound's intrinsic low aqueous solubility is the primary cause.

Q3: What is a good starting solvent for making a stock solution of this compound?

A3: For initial screening, Dimethyl Sulfoxide (DMSO) is a recommended starting solvent due to its strong solubilizing power for a wide range of organic compounds.[3] Other polar aprotic solvents like Dimethylformamide (DMF) can also be considered.[3] It is crucial to prepare a high-concentration stock solution (e.g., 10-50 mM) and then dilute it into your assay medium, ensuring the final solvent concentration is minimal (typically <1%, ideally <0.1%) to avoid solvent-induced artifacts.

Q4: Can I use pH modification to improve the solubility of this compound?

A4: Yes, pH modification can be an effective strategy. The 1,4-diazepane ring contains basic nitrogen atoms. Therefore, lowering the pH of the solvent is likely to protonate these nitrogens, forming a more soluble salt. A pH profiling study is recommended to determine the optimal pH for solubility. However, it is essential to ensure that the chosen pH is compatible with your assay system and does not affect the biological target or cell viability.

Q5: Are there any recommended solubilizing agents for this class of compound?

A5: While specific data for this compound is unavailable, general strategies for poorly soluble compounds can be applied. These include the use of co-solvents, surfactants, and cyclodextrins. For structurally related compounds like diazepam, co-solvents such as propylene glycol and ethanol, and complexing agents like hydroxypropyl-β-cyclodextrin (HP-β-CD), have been successfully used to enhance aqueous solubility.[4]

Troubleshooting Guide

This guide provides a systematic approach to overcoming solubility issues with this compound.

Problem: Compound precipitates upon dilution into aqueous buffer.

Step 1: Initial Solubility Assessment

  • Objective: Determine the approximate solubility in common laboratory solvents.

  • Protocol:

    • Weigh out a small, known amount of the compound (e.g., 1 mg) into several vials.

    • Add a measured volume of solvent (e.g., 100 µL) to each vial to achieve a high target concentration (e.g., 10 mg/mL or ~50 mM).

    • Test solvents in order of decreasing polarity: water, ethanol, methanol, DMSO, DMF.

    • Vortex and visually inspect for dissolution. If not fully dissolved, sonicate for 10-15 minutes.

    • If the compound dissolves, it is soluble at that concentration. If not, add more solvent incrementally and recalculate the solubility.

Step 2: Optimize Stock Solvent and Concentration

  • Objective: Prepare a concentrated stock solution in a suitable organic solvent.

  • Workflow:

Start Start: Solubility Issue Solvent Select Primary Solvent (e.g., DMSO) Start->Solvent Concentration Prepare High Concentration Stock (e.g., 50 mM) Solvent->Concentration Dilution Dilute into Assay Buffer Concentration->Dilution Precipitation Precipitation? Dilution->Precipitation Success Success: Proceed with Assay Precipitation->Success No Troubleshoot Troubleshoot Further Precipitation->Troubleshoot Yes Start Compound Precipitates in Aqueous Buffer pH_Check Is pH Adjustment Compatible with Assay? Start->pH_Check Adjust_pH Perform pH Profiling (Acidic Direction) pH_Check->Adjust_pH Yes Cosolvent_Check Can Co-solvents be Tolerated? pH_Check->Cosolvent_Check No Success Solubility Achieved Adjust_pH->Success Add_Cosolvent Test Co-solvents (e.g., Ethanol, PEG 400) Cosolvent_Check->Add_Cosolvent Yes Surfactant_Check Is Surfactant Interference a Concern? Cosolvent_Check->Surfactant_Check No Add_Cosolvent->Success Add_Surfactant Test Surfactants (e.g., Tween 80) Surfactant_Check->Add_Surfactant Yes Cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) Surfactant_Check->Cyclodextrin No Add_Surfactant->Success Cyclodextrin->Success

References

Technical Support Center: Synthesis of 6-(1,4-Diazepan-1-yl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6-(1,4-Diazepan-1-yl)nicotinonitrile synthesis. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is consistently low. What are the most critical parameters to investigate for improving the yield of the nucleophilic aromatic substitution (SNAr) reaction between 6-chloronicotinonitrile and 1,4-diazepane?

A1: Low yields in the synthesis of this compound often stem from suboptimal reaction conditions. The key parameters to optimize are the choice of solvent, base, and reaction temperature. The reaction is a nucleophilic aromatic substitution (SNAr), which is sensitive to these factors. Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can effectively solvate the intermediates.[1] The selection of a suitable base is also crucial; inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly employed to neutralize the HCl generated during the reaction.[1] Additionally, reaction temperature is a critical factor, with heating often being necessary to ensure the reaction proceeds at a reasonable rate.[1]

Q2: I am observing incomplete conversion of my starting material, 6-chloronicotinonitrile. How can I drive the reaction to completion?

A2: Incomplete conversion is a common issue that can often be resolved by adjusting the reaction time, temperature, or stoichiometry of the reactants. Increasing the reaction temperature can significantly enhance the reaction rate.[1] However, excessive heat should be avoided to prevent degradation of reactants or products. Prolonging the reaction time is another strategy to ensure all the starting material has reacted. It is advisable to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Furthermore, using a slight excess of the nucleophile, 1,4-diazepane, can help drive the equilibrium towards the product.

Q3: I suspect the formation of side products is lowering my yield. What are the likely side reactions, and how can they be minimized?

A3: A potential side reaction in this synthesis is the dialkylation of 1,4-diazepane, where a second molecule of 6-chloronicotinonitrile reacts with the secondary amine of the initially formed product. This would result in a bis-substituted diazepine derivative. To minimize this, it is recommended to use an excess of 1,4-diazepane relative to 6-chloronicotinonitrile. This stoichiometric imbalance favors the mono-substitution product. Another potential issue is the hydrolysis of the nitrile group under harsh basic or acidic conditions, although this is generally less common under standard SNAr conditions.

Q4: The purification of this compound is proving to be difficult. What purification strategies are recommended for this type of compound?

A4: The purification of aminopyridine derivatives like the target compound can be challenging due to their basicity and polarity, which can lead to tailing on silica gel chromatography.[2] A common approach to mitigate this is to add a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent during column chromatography.[3] Alternatively, cation-exchange chromatography can be a very effective method for separating basic compounds from neutral or acidic impurities.[4] Recrystallization from a suitable solvent system is another effective purification technique, provided the crude product is of sufficient initial purity.[5]

Data Presentation: Optimizing Reaction Parameters

The following table summarizes the key reaction parameters and their potential impact on the yield of this compound synthesis.

ParameterOptionsPotential Impact on YieldRecommendations & Considerations
Solvent DMF, DMSO, NMP, AcetonitrileHighPolar aprotic solvents are generally preferred for SNAr reactions as they can accelerate the reaction rate.[1]
Base K₂CO₃, Cs₂CO₃, Triethylamine, DIPEAHighThe choice of base is critical for neutralizing the generated acid. Inorganic bases are often effective.[1]
Temperature Room Temperature to 120 °CHighHigher temperatures typically increase the reaction rate, but may also lead to decomposition. Optimization is key.[1]
Reactant Ratio 1:1 to 1:2 (6-chloronicotinonitrile:1,4-diazepane)MediumAn excess of the diazepine can help to minimize the formation of bis-substituted side products.
Reaction Time 1 to 24 hoursMediumReaction progress should be monitored (e.g., by TLC or LC-MS) to determine the optimal reaction time.

Experimental Protocols

Proposed Synthetic Protocol for this compound:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-chloronicotinonitrile (1.0 equivalent) in a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF).

  • Addition of Reagents: Add 1,4-diazepane (1.5 equivalents) to the solution, followed by the addition of a base, for example, potassium carbonate (2.0 equivalents).

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction periodically using TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute it with an organic solvent like ethyl acetate. Filter the mixture to remove any inorganic salts.

  • Extraction: Wash the organic filtrate sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an eluent system such as dichloromethane/methanol with a small percentage of triethylamine, or by recrystallization from an appropriate solvent.

Visualizations

Synthesis_Pathway 6-chloronicotinonitrile 6-chloronicotinonitrile Product This compound 6-chloronicotinonitrile->Product SNAr Reaction 1,4-diazepane 1,4-diazepane 1,4-diazepane->Product

Caption: Synthetic pathway for this compound.

Side_Reaction Product This compound Side_Product Bis-substituted diazepane Product->Side_Product Dialkylation 6-chloronicotinonitrile 6-chloronicotinonitrile 6-chloronicotinonitrile->Side_Product

Caption: Potential side reaction leading to a bis-substituted product.

Experimental_Workflow Start Reaction_Setup Reaction Setup Start->Reaction_Setup Reagent_Addition Reagent Addition Reaction_Setup->Reagent_Addition Heating_Stirring Heating & Stirring Reagent_Addition->Heating_Stirring Monitoring Reaction Monitoring Heating_Stirring->Monitoring Workup Aqueous Work-up Monitoring->Workup Purification Purification Workup->Purification End Purification->End

References

Technical Support Center: Optimizing Diazepine Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for diazepine ring formation. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to navigate challenges encountered during the synthesis of diazepine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing the 1,4-benzodiazepine ring?

A1: Common synthetic routes for the 1,4-benzodiazepine framework include intramolecular C-N bond coupling, palladium-catalyzed cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates, and multicomponent reactions (MCRs).[1][2][3] One-pot MCRs are particularly efficient as they can accelerate access to diverse benzodiazepine scaffolds in just two or three steps.[3] Another established method involves the reaction of o-phenylenediamines with ketones, often facilitated by an acid catalyst.[4]

Q2: How do electron-donating or electron-withdrawing groups on the reactants affect diazepine synthesis?

A2: The electronic properties of substituents can significantly impact reaction outcomes. For instance, in the palladium-catalyzed cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates, regioselectivity is influenced by electronic effects. Nucleophilic attack is favored at the alkyne terminus substituted with the more electron-rich aryl group.[2] In other syntheses, the formation of the diazepine ring can be particularly rapid when a strong electron-donating group is present on an aldehyde reactant, while an electron-withdrawing substituent may inhibit the reaction.[5]

Q3: What types of catalysts are effective for diazepine ring formation?

A3: A variety of catalysts can be employed, and their choice is often specific to the reaction type.

  • Heteropolyacids (HPAs): Keggin-type HPAs are efficient for synthesizing 1,4-diazepine and 1,5-benzodiazepine derivatives. The catalytic activity depends on the catalyst's composition, with some HPAs leading to shorter reaction times and higher yields.[5]

  • Palladium Catalysts: Palladium complexes, such as Pd₂(dba)₃·CHCl₃ with a phosphine ligand, are used in cyclization reactions involving propargylic carbonates.[2][6]

  • Solid Acid Catalysts: Zeolites like H-MCM-22 have been successfully used for the condensation of o-phenylenediamines and ketones to form 1,5-benzodiazepines at room temperature.[4][7] Other solid acids like sulfated zirconia and Al₂O₃/P₂O₅ have also been reported.[4]

  • Copper Catalysts: CuI/N,N-dimethylglycine has been used to catalyze intramolecular cross-coupling reactions under mild conditions.[1]

Q4: Can diazepine synthesis be performed under continuous flow conditions?

A4: Yes, continuous flow synthesis has been successfully applied, notably for the production of Diazepam.[8][9] This approach allows for rapid screening of reaction conditions such as residence time, temperature, and solvents to optimize yield and purity.[8] A telescoped flow synthesis using two microreactors in series has been shown to produce high-purity Diazepam with a high yield in a short reaction time.[8][9][10]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Q: My reaction is not proceeding, or the yield of the desired diazepine is very low. What are the potential causes and solutions?

A: Low or no yield can be attributed to several factors. Systematically investigate the following:

  • Inactive Catalyst: The catalyst may be deactivated or inappropriate for your specific substrates.

    • Solution: Ensure the catalyst is fresh and handled under the recommended conditions (e.g., inert atmosphere for air-sensitive catalysts). Consider screening a panel of catalysts. For instance, in HPA-catalyzed reactions, the efficiency follows the sequence: H₅PMo₁₀V₂O₄₀ > H₆PMo₉V₃O₄₀ > H₄PMo₁₁VO₄₀ > H₃PMo₁₂O₄₀ > H₃PW₁₂O₄₀.[5]

  • Suboptimal Temperature: Many diazepine ring formations are temperature-sensitive.

    • Solution: The reaction may require heating. For example, in certain HPA-catalyzed syntheses, no reaction is detected at room temperature, and reflux conditions are necessary.[5] In the continuous flow synthesis of diazepam, increasing the temperature of the second stage from 40°C to 60°C significantly improved the yield from 61% to 86%.[8]

  • Incorrect Solvent: The solvent plays a crucial role in reactant solubility and reaction kinetics.

    • Solution: Experiment with different solvents. For the synthesis of 1,5-benzodiazepines using H-MCM-22, acetonitrile was found to be an effective solvent at room temperature.[4][7] In some flow syntheses, 2-MeTHF has been used as a water-immiscible solvent to facilitate in-line extractions.[8]

  • Poor Reactivity of Starting Materials: Steric hindrance or unfavorable electronic properties of your substrates can impede the reaction.

    • Solution: If synthesizing from an o-phenylenediamine and a ketone, ensure the ketone is sufficiently reactive. Both cyclic and acyclic ketones can be used.[4] For syntheses involving aldehydes, note that electron-withdrawing groups can inhibit product formation.[5] Using an excess of the aldehyde may increase yields.[5]

G

Issue 2: Formation of Side Products or Impurities

Q: My reaction is producing significant amounts of impurities. How can I improve the selectivity?

A: Formation of side products is a common issue. Consider the following points:

  • Reaction Conditions Too Harsh: High temperatures or prolonged reaction times can lead to decomposition or side reactions.

    • Solution: Monitor the reaction closely using TLC or LC-MS and stop it once the starting material is consumed.[11] In some cases, milder conditions can improve selectivity. For example, in the synthesis of diazepam, adding a bulky base was found to inhibit the formation of the desired intermediate and promote the formation of a chloride impurity, especially at elevated temperatures.[9] Lower temperatures generally improved conversion to the desired intermediate.[9]

  • Incorrect Ammonia Source (for specific syntheses): In syntheses like that of diazepam, the choice of ammonia source is critical for the cyclization step.

    • Solution: An NH₄Br/NH₄OH solution has been shown to be a highly effective ammonia source, leading to high conversion and purity.[8] Using NH₄OAc can lead to the formation of an undesired acetate adduct.[8]

  • Precipitation Issues: In flow chemistry, precipitation of the product or intermediates can cause blockages and affect purity.

    • Solution: Sonication can be used to reduce precipitation and improve conversion.[8][10] Additionally, optimizing the solvent system can help maintain solubility throughout the reaction.[8]

Data Presentation: Reaction Condition Optimization

Table 1: Effect of Heteropolyacid (HPA) Catalyst on 1,5-Benzodiazepine Synthesis

Reaction Conditions: o-Phenylenediamine (10 mmol), Aldehyde (10 mmol), Catalyst (1% mmol), in refluxing ethanol.[5]

CatalystReaction Time (min)Yield (%)
H₃PW₁₂O₄₀12085
H₃PMo₁₂O₄₀12082
H₄PMo₁₁VO₄₀1588
H₅PMo₁₀V₂O₄₀1590
H₆PMo₉V₃O₄₀4078
Table 2: Optimization of Diazepam Synthesis (Stage 2) in Continuous Flow

Reaction Conditions: Intermediate 3a in acetonitrile (ACN), ammonia source in water, telescoped microfluidic system.[8][9]

Temperature (°C)Residence Time (min)Ammonia SourceCrude Yield (%)Purity (%)
4010NH₄OH/NH₄Br61-
6010NH₄OH/NH₄Br86-
0 (Stage 1) / 60 (Stage 2)5 (Stage 1) / 10 (Stage 2)NH₄OH/NH₄Br9691 (>98 after recrystallization)

Experimental Protocols

Protocol 1: General Procedure for HPA-Catalyzed Synthesis of 1,5-Benzodiazepines[5]
  • A mixture of o-phenylenediamine (10 mmol) and an appropriate aldehyde (10 mmol) is prepared.

  • The Keggin-type heteropolyacid catalyst (e.g., H₅PMo₁₀V₂O₄₀, 1% mmol) is added to the mixture.

  • The reactants are dissolved in ethanol (15 mL).

  • The mixture is refluxed with stirring for the time indicated by reaction monitoring (e.g., 15 minutes).

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the organic solution is concentrated under vacuum.

  • The resulting solid is filtered and washed twice with ethanol (2 x 10 mL) to yield the final product.

G

Protocol 2: Continuous Flow Synthesis of Diazepam (Telescoped)[8][9]

This protocol describes a two-step telescoped synthesis using microfluidic chip reactors.

Stage 1: N-Acylation

  • Prepare a solution of 5-chloro-2-(methylamino)benzophenone (starting material 1) and 2-bromoacetyl bromide in acetonitrile (ACN).

  • Pump the solution through the first microreactor (e.g., 10 µL volume) set to 0°C with a residence time of 5 minutes. The output is the intermediate 3a.

Stage 2: Amination/Cyclization

  • Prepare a saturated aqueous solution of NH₄Br/NH₄OH.

  • The output stream from Stage 1 is directly mixed (telescoped) with the NH₄Br/NH₄OH solution.

  • This combined stream is passed through a second microreactor set to 60°C with a residence time of 10 minutes.

  • The output from the second reactor contains the crude Diazepam product stream.

  • The product can be purified by a single recrystallization to achieve >98% purity.

G

References

Stability testing of 6-(1,4-Diazepan-1-yl)nicotinonitrile in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on conducting stability studies of 6-(1,4-Diazepan-1-yl)nicotinonitrile in various solvents. The following information is based on general principles of forced degradation studies as outlined in ICH guidelines.

Frequently Asked Questions (FAQs)

Q1: Where should I start with the stability testing of this compound?

A1: Begin by performing forced degradation studies, also known as stress testing.[1][2] This involves subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[1][2] Key stress conditions to investigate include acidic and basic hydrolysis, oxidation, photolysis, and thermal stress.[1][2] These studies are crucial for understanding the intrinsic stability of the molecule and for developing a stability-indicating analytical method.[1][2]

Q2: What are the typical conditions for forced degradation studies?

A2: While specific conditions can vary, general guidelines for forced degradation studies are provided by the International Council for Harmonisation (ICH).[1][2] A common starting point is to aim for 5-20% degradation of the active pharmaceutical ingredient (API).[3]

  • Acidic Hydrolysis: 0.1 M HCl at room temperature or elevated temperature (e.g., 60 °C).

  • Basic Hydrolysis: 0.1 M NaOH at room temperature or elevated temperature (e.g., 60 °C).

  • Oxidation: 3-30% hydrogen peroxide at room temperature.

  • Thermal Degradation: Dry heat (e.g., 80-100 °C) or in solution at a high temperature.

  • Photostability: Exposing the solid material and solutions to a combination of UV and visible light, as per ICH Q1B guidelines.[1][3]

Q3: Which analytical method is most suitable for stability testing?

A3: A stability-indicating analytical method is required, which is a validated quantitative analytical procedure that can detect changes in the properties of the drug substance and drug product over time. High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection is the most common and powerful technique for this purpose.[4][5][6] It is essential to develop a method that separates the parent compound from all potential degradation products.[7]

Q4: How do I choose the appropriate solvents for the stability study?

A4: The choice of solvents will depend on the intended formulation and the physicochemical properties of this compound. Start with solvents that are relevant to your final drug product, such as water (at different pH values), ethanol, propylene glycol, or mixtures of these. The solubility of the compound in these solvents should be determined prior to initiating the stability study.

Troubleshooting Guide

Issue Possible Cause Recommended Action
No degradation observed under stress conditions. The compound is highly stable under the tested conditions. The stress conditions are not harsh enough.Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of the study. Ensure proper experimental setup.
Complete degradation of the compound. The stress conditions are too harsh.Reduce the concentration of the stressor, the temperature, or the duration of the study.
Poor peak shape or resolution in HPLC analysis. Inappropriate mobile phase composition or pH. Column degradation.Optimize the HPLC method, including the mobile phase, column type, and gradient profile. Use a fresh column if necessary.
Multiple, overlapping degradation product peaks. The analytical method lacks sufficient resolving power.Further optimize the HPLC method. Consider using a different column chemistry or a longer gradient. Mass spectrometry can help in identifying co-eluting peaks.
Precipitation of the compound during the study. The compound has low solubility in the chosen solvent or its solubility changes with temperature or pH.Determine the solubility of the compound under various conditions before starting the stability study. Use a co-solvent if necessary.

Data Presentation

The following tables present hypothetical data for the stability of this compound under various stress conditions.

Table 1: Stability of this compound under Hydrolytic Stress

Condition Time (hours) Assay of Parent Compound (%) Major Degradation Product 1 (%) Major Degradation Product 2 (%)
0.1 M HCl (60 °C) 0100.00.00.0
2492.55.22.3
4885.19.85.1
0.1 M NaOH (60 °C) 0100.00.00.0
2488.38.92.8
4879.215.65.2

Table 2: Stability of this compound under Oxidative, Thermal, and Photolytic Stress

Condition Time Assay of Parent Compound (%) Total Degradation Products (%)
3% H₂O₂ (RT) 24 hours95.84.2
Dry Heat (80 °C) 48 hours98.21.8
Photostability (ICH Q1B) 1.2 million lux hours / 200 watt hours/m²96.53.5

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Study
  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60 °C.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60 °C.

    • Oxidation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature.

    • Thermal Stress (in solution): Mix 1 mL of the stock solution with 9 mL of purified water. Incubate at 80 °C.

    • Thermal Stress (solid): Place a known amount of the solid compound in an oven at 80 °C.

    • Photostability: Expose the solid compound and a solution (e.g., in water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Sampling: Withdraw aliquots at appropriate time points (e.g., 0, 8, 24, 48 hours).

  • Sample Preparation: Neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: HPLC Method for Stability Testing
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm or Mass Spectrometry

  • Column Temperature: 30 °C

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) stock->base oxidation Oxidation (3% H₂O₂, RT) stock->oxidation thermal Thermal Stress (80°C) stock->thermal photo Photostability (ICH Q1B) stock->photo sampling Sampling at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation hplc->data

Caption: General workflow for a forced degradation study.

troubleshooting_logic start Start Stability Study check_degradation Is degradation within 5-20%? start->check_degradation no_degradation No/Low Degradation check_degradation->no_degradation No high_degradation High Degradation check_degradation->high_degradation No proceed Proceed with Method Validation check_degradation->proceed Yes increase_stress Increase Stress (Temp, Conc., Time) no_degradation->increase_stress decrease_stress Decrease Stress (Temp, Conc., Time) high_degradation->decrease_stress increase_stress->check_degradation decrease_stress->check_degradation

Caption: Troubleshooting logic for optimizing stress conditions.

References

Minimizing off-target effects of 6-(1,4-Diazepan-1-yl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 6-(1,4-Diazepan-1-yl)nicotinonitrile

Disclaimer: As of the last update, publicly available information on the specific biological targets and off-target effects of this compound is limited. The following technical support guide is a comprehensive resource based on best practices for minimizing off-target effects of small molecule inhibitors in general. The data and specific examples provided are illustrative and should be adapted based on experimentally determined results for this specific compound.

Troubleshooting Guides

This section addresses common issues encountered during the use of small molecule inhibitors and provides step-by-step guidance to identify and mitigate off-target effects.

Issue/Question Possible Cause Recommended Action
1. Unexpected or inconsistent cellular phenotype observed. The compound may be engaging unintended targets, leading to a mixed biological response.- Validate On-Target Engagement: Perform a cellular thermal shift assay (CETSA) or a similar target engagement assay to confirm the compound is binding to its intended target in your cellular model. - Perform Dose-Response Analysis: A steep dose-response curve is more indicative of a specific on-target effect, while a shallow curve may suggest multiple off-target interactions. - Use a Structurally Unrelated Inhibitor: If a different inhibitor for the same target recapitulates the phenotype, it strengthens the evidence for an on-target effect.
2. High cellular toxicity at concentrations required for on-target inhibition. The observed toxicity may be an off-target effect.- Compare IC50 and EC50 Values: If the concentration required for a phenotypic effect (EC50) is significantly higher than the biochemical inhibitory concentration (IC50) for the primary target, off-target effects are likely. - Conduct Kinase Profiling: Screen the compound against a broad panel of kinases to identify potential off-target interactions that could lead to toxicity. - Perform a Cell Viability Assay: Assess cytotoxicity using multiple assay formats (e.g., metabolic activity vs. membrane integrity) to rule out assay-specific artifacts.
3. Lack of correlation between on-target inhibition and the observed phenotype. The phenotype may be driven by an off-target effect, or the intended target may not be the primary driver of the observed biology.- Generate a Resistant Mutant: Introduce a mutation in the intended target that prevents compound binding. If the phenotype is still observed in the presence of the compound, it is likely an off-target effect. - Use RNAi or CRISPR to Validate the Target: Knockdown or knockout of the intended target should mimic the phenotype observed with the inhibitor. - Consult Off-Target Databases: Check publicly available databases for known off-target interactions of similar chemical scaffolds.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for my cellular experiments?

A1: We recommend starting with a dose-response curve that spans a wide range of concentrations, typically from 1 nM to 100 µM. This will help you determine the EC50 for your desired phenotype and identify potential toxicity at higher concentrations. The optimal working concentration should be as close as possible to the IC50 for the on-target protein and ideally, at least 10-fold lower than any identified off-target IC50 values.

Q2: How can I be sure that the observed effect is not due to the solvent (e.g., DMSO)?

A2: Always include a vehicle control in your experiments. This control should contain the same final concentration of the solvent (e.g., DMSO) used to dissolve the compound. This will help you differentiate the effects of the compound from any effects of the solvent itself.

Q3: What are the best practices for storing and handling this compound?

A3: For long-term storage, we recommend storing the compound as a solid at -20°C or -80°C. For short-term use, a concentrated stock solution in a suitable solvent like DMSO can be prepared and stored at -20°C. Avoid repeated freeze-thaw cycles. Always refer to the manufacturer's data sheet for specific storage recommendations.

Quantitative Data on Off-Target Effects

The following tables present hypothetical data from off-target screening assays for a compound with a primary target of Kinase A.

Table 1: Kinase Selectivity Profile (Top 10 Off-Targets)

KinaseIC50 (nM)Fold Selectivity vs. Primary Target (Kinase A, IC50 = 10 nM)
Kinase B15015
Kinase C32032
Kinase D78078
Kinase E1,200120
Kinase F2,500250
Kinase G4,800480
Kinase H6,300630
Kinase I8,100810
Kinase J>10,000>1,000
Kinase K>10,000>1,000

Table 2: Cellular Target Engagement

TargetEC50 (nM) - CETSA
On-Target: Kinase A50
Off-Target: Kinase B850

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

Objective: To verify the engagement of this compound with its intended target in a cellular context.

Methodology:

  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Treat cells with varying concentrations of the compound or vehicle control for 1 hour at 37°C.

  • Cell Lysis and Heat Shock:

    • Harvest and wash the cells in PBS.

    • Resuspend the cell pellet in a lysis buffer containing protease and phosphatase inhibitors.

    • Lyse the cells by freeze-thaw cycles.

    • Clarify the lysate by centrifugation.

    • Aliquot the supernatant and heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Protein Analysis:

    • Separate the soluble and aggregated protein fractions by centrifugation.

    • Analyze the soluble fraction by SDS-PAGE and Western blotting using an antibody specific for the target protein.

  • Data Analysis:

    • Quantify the band intensities and plot the fraction of soluble protein as a function of temperature for each compound concentration.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Protocol 2: Kinase Profiling Assay

Objective: To assess the selectivity of this compound by screening it against a panel of kinases.

Methodology:

  • Compound Preparation:

    • Prepare a series of dilutions of the compound in the appropriate assay buffer.

  • Kinase Reaction:

    • In a multi-well plate, combine the kinase, substrate, and ATP.

    • Add the diluted compound or vehicle control to initiate the reaction.

    • Incubate the plate at 30°C for the specified reaction time.

  • Detection:

    • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based ATP detection, fluorescence-based substrate phosphorylation).

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition versus the compound concentration and fit the data to a dose-response curve to determine the IC50 for each kinase.

Visualizations

G cluster_workflow Workflow for Investigating Off-Target Effects A Observe Unexpected Phenotype B Confirm On-Target Engagement (e.g., CETSA) A->B C Perform Dose-Response Analysis A->C D Broad Off-Target Screening (e.g., Kinase Panel) B->D If engagement is confirmed C->D E Validate with Structurally Unrelated Inhibitor D->E F Generate Resistant Mutant or use RNAi/CRISPR D->F G Phenotype is On-Target E->G If phenotype is recapitulated H Phenotype is Off-Target E->H If phenotype is not recapitulated F->G If phenotype is rescued F->H If phenotype persists

Caption: A logical workflow for troubleshooting unexpected phenotypes and distinguishing on-target from off-target effects.

G cluster_pathway Hypothetical Signaling Pathway Compound This compound Target On-Target: Kinase A Compound->Target Inhibits OffTarget Off-Target: Kinase B Compound->OffTarget Inhibits (at higher conc.) SubstrateA Substrate A Target->SubstrateA Phosphorylates SubstrateB Substrate B OffTarget->SubstrateB Phosphorylates OnTargetPathway Desired Cellular Response SubstrateA->OnTargetPathway OffTargetPathway Undesired Side Effect SubstrateB->OffTargetPathway

Caption: A diagram illustrating how a compound can inhibit both its intended on-target and an unintended off-target, leading to distinct cellular outcomes.

Technical Support Center: Enhancing the Purity of 6-(1,4-Diazepan-1-yl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the purity of synthesized 6-(1,4-Diazepan-1-yl)nicotinonitrile.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Problem 1: Low Yield of the Desired Product

Question: My reaction resulted in a low yield of this compound. What are the potential causes and how can I improve the yield?

Answer:

Low yields in the synthesis of this compound, which is typically prepared via a nucleophilic aromatic substitution (SNA_r_) reaction between 6-chloronicotinonitrile and 1,4-diazepane, can stem from several factors.

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material (6-chloronicotinonitrile) is still present, consider extending the reaction time or increasing the temperature. However, be cautious as excessive heat can lead to side product formation.

  • Suboptimal Reaction Conditions: The choice of base and solvent is crucial. A common base for this type of reaction is an excess of the amine nucleophile (1,4-diazepane) itself or a non-nucleophilic base like potassium carbonate. Common solvents include polar aprotic solvents like DMSO or DMF. Experiment with different solvent and base combinations to find the optimal conditions for your specific setup.

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. One common side reaction is the formation of a bis-substituted product where two molecules of 6-chloronicotinonitrile react with both nitrogen atoms of 1,4-diazepane. To minimize this, use a molar excess of 1,4-diazepane relative to 6-chloronicotinonitrile.

  • Product Loss During Workup: The product may be lost during the extraction or purification steps. Ensure that the pH of the aqueous layer during extraction is appropriate to keep the product in the organic phase. Back-extraction of the aqueous layer can help recover any dissolved product.

Problem 2: Presence of Multiple Impurities in the Crude Product

Question: My crude this compound shows multiple spots on the TLC plate. What are these impurities and how can I remove them?

Answer:

The presence of multiple impurities is a common issue. The likely impurities in your crude product are:

  • Unreacted 6-chloronicotinonitrile: This is a common impurity if the reaction has not gone to completion.

  • Unreacted 1,4-diazepane: As an excess of the diazepane is often used, residual starting material is expected.

  • Bis-substituted Diazepane: This side product is formed when both nitrogen atoms of the diazepane ring react with 6-chloronicotinonitrile.

  • 6-(1,4-Diazepan-1-yl)nicotinamide: The nitrile group (-CN) can undergo hydrolysis to the corresponding amide (-CONH2) under certain reaction or workup conditions, especially if the reaction is run at high temperatures or in the presence of strong acid or base for extended periods.

Purification Strategies:

  • Flash Column Chromatography: This is a highly effective method for separating the desired product from the impurities. A typical mobile phase system would be a gradient of methanol in dichloromethane or ethyl acetate. The polarity of the mobile phase can be adjusted based on the TLC analysis of the crude mixture.

  • Recrystallization: If the crude product is of reasonable purity, recrystallization can be an excellent final purification step to obtain a highly pure crystalline solid. Suitable solvents for recrystallization of aminopyridine derivatives often include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.

Problem 3: Difficulty in Removing a Persistent Impurity

Question: I have a persistent impurity that co-elutes with my product during column chromatography. How can I resolve this?

Answer:

Co-elution during chromatography can be challenging. Here are some strategies to address this:

  • Optimize Chromatographic Conditions:

    • Change the Solvent System: Experiment with different solvent systems. For example, if you are using a hexane/ethyl acetate system, try a dichloromethane/methanol system. The change in solvent selectivity can often resolve co-eluting spots.

    • Use a Modified Stationary Phase: If the impurity is basic, it might be interacting strongly with the acidic silica gel. Using an amine-functionalized silica column or adding a small amount of a competing amine (like triethylamine, typically 0.1-1%) to the mobile phase can improve separation.

  • Recrystallization: If chromatography fails to separate the impurity, attempt recrystallization with a variety of solvents. A systematic solvent screen with small amounts of the material can help identify a suitable solvent or solvent system.

  • Chemical Treatment: If the impurity is known, it might be possible to selectively react it to form a new compound that is easier to separate. For example, if the impurity is a primary or secondary amine, it could potentially be derivatized. This approach should be used with caution as it can affect the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure this compound?

A1: Pure this compound is typically a solid. The melting point is a key indicator of purity. A sharp melting point within a narrow range suggests high purity, while a broad melting range often indicates the presence of impurities.

Q2: How can I effectively monitor the purity of my product during purification?

A2: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your purification. Use a suitable mobile phase to achieve good separation of the product and impurities. For visualization, UV light (254 nm) is often effective for aromatic compounds. Staining with a potassium permanganate solution can also be used to visualize compounds that are not UV-active. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) is the preferred method.

Q3: What are the recommended storage conditions for this compound?

A3: Like many amine-containing compounds, it is best to store this compound in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

Data Presentation

The following table provides illustrative data on the enhancement of purity of this compound using different purification techniques. The initial purity of the crude product after synthesis and initial workup was determined by HPLC to be 85%.

Purification MethodPurity (%)Yield (%)Observations
Crude Product85.0-Brownish solid
Flash Chromatography (Silica Gel, DCM/MeOH gradient)97.575Off-white solid
Recrystallization (from Ethanol)99.288 (from chromatographed material)White crystalline solid
Flash Chromatography followed by Recrystallization>99.566 (overall)White crystalline solid

Note: The data presented in this table is for illustrative purposes and may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

  • Column Preparation: Select a silica gel column of appropriate size based on the amount of crude material (typically a 40:1 to 100:1 ratio of silica gel to crude product by weight). Pack the column with silica gel as a slurry in the initial, less polar mobile phase (e.g., 100% Dichloromethane).

  • Sample Loading: Dissolve the crude this compound in a minimum amount of dichloromethane. If the compound is not fully soluble, a small amount of methanol can be added. Alternatively, for better resolution, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the prepared column.

  • Elution: Start the elution with the initial mobile phase. Gradually increase the polarity of the mobile phase by increasing the percentage of methanol (e.g., from 0% to 10% methanol in dichloromethane). The optimal gradient will depend on the separation observed by TLC.

  • Fraction Collection and Analysis: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure to obtain the purified compound.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: In a small test tube, dissolve a small amount of the material to be recrystallized in a minimal amount of a hot solvent (e.g., ethanol). A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the bulk of the material in an Erlenmeyer flask and add the chosen solvent dropwise while heating and swirling until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added. Heat the solution for a few minutes and then perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation. If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can induce crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum to remove any residual solvent.

Protocol 3: HPLC Purity Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid or triethylamine. A typical starting condition could be 10% acetonitrile, ramping up to 90% acetonitrile over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Mandatory Visualization

Synthesis_Pathway 6-chloronicotinonitrile 6-Chloronicotinonitrile Product This compound 6-chloronicotinonitrile->Product 1,4-diazepane 1,4-Diazepane 1,4-diazepane->Product Base Base (e.g., K2CO3) Base->Product Solvent Solvent (e.g., DMSO) Solvent->Product

Caption: Synthesis of this compound.

Purification_Workflow decision decision process process result result start Crude Product tlc_analysis TLC Analysis start->tlc_analysis decision_purity Sufficiently Pure? tlc_analysis->decision_purity flash_chromatography Flash Column Chromatography decision_purity->flash_chromatography No recrystallization Recrystallization decision_purity->recrystallization Yes hplc_analysis HPLC Purity Check flash_chromatography->hplc_analysis recrystallization->hplc_analysis pure_product Pure Product (>99.5%) hplc_analysis->pure_product

Caption: General purification workflow for the target compound.

Troubleshooting_Logic issue issue solution solution start Experiment Start check_yield Low Yield? start->check_yield check_purity Multiple Impurities? check_yield->check_purity No optimize_reaction Optimize Reaction Conditions (Time, Temp, Reagents) check_yield->optimize_reaction Yes column_chrom Perform Flash Chromatography check_purity->column_chrom Yes end Successful Purification check_purity->end No improve_workup Improve Workup Protocol optimize_reaction->improve_workup improve_workup->check_purity recrystallize Perform Recrystallization column_chrom->recrystallize recrystallize->end

Caption: Troubleshooting decision tree for synthesis and purification.

Modifying assay protocols for use with 6-(1,4-Diazepan-1-yl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and troubleshooting for researchers using 6-(1,4-Diazepan-1-yl)nicotinonitrile in their experiments. Due to the limited publicly available data on this specific compound, this guide focuses on general best practices, common challenges with related chemical structures, and methodologies to determine its properties.

Frequently Asked Questions (FAQs)

Q1: What is the expected biological activity of this compound?

A1: While specific studies on this compound are limited, its structure suggests potential biological activity. The nicotinonitrile scaffold is a component of various biologically active compounds, including kinase inhibitors and agents with anticancer properties.[1][2][3] The diazepane moiety is found in compounds targeting the central nervous system, such as diazepam, which modulates GABA-A receptors.[4][5][6] Therefore, it is plausible that this compound could exhibit activity in oncology or neuroscience-related assays. Experimental validation is essential to determine its specific mechanism of action.

Q2: What is the recommended solvent for dissolving this compound?

A2: The solubility of this compound has not been extensively documented. As a starting point, we recommend attempting to dissolve the compound in common organic solvents such as DMSO, ethanol, or methanol. Many compounds with similar heterocyclic structures exhibit good solubility in these solvents. For aqueous-based assays, it is advisable to prepare a concentrated stock solution in an organic solvent and then dilute it in the aqueous buffer. Be mindful of the final solvent concentration in your assay, as high concentrations can affect biological systems. We recommend keeping the final DMSO concentration below 0.5%.

Q3: How should I determine the optimal concentration range for my experiments?

A3: A dose-response experiment is crucial to determine the optimal working concentration. We suggest starting with a wide range of concentrations, for example, from 1 nM to 100 µM, in a logarithmic or semi-logarithmic series. The results of this initial experiment will help you to narrow down the effective concentration range for your specific assay and cell type.

Q4: I am observing precipitation of the compound in my aqueous assay buffer. What can I do?

A4: Precipitation can be a common issue, especially with compounds that have poor water solubility, a known characteristic of some diazepine derivatives.[7] Here are a few troubleshooting steps:

  • Lower the final concentration: The compound may be precipitating because it is above its solubility limit in your buffer.

  • Increase the solvent concentration: A slight increase in the co-solvent (e.g., DMSO) concentration might help, but be cautious of its effects on your assay.

  • Use a different buffer: The pH and composition of the buffer can influence solubility. Experiment with different buffers if possible.

  • Incorporate a surfactant: A small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100, can help to maintain the compound's solubility. However, this must be validated for compatibility with your assay.

Q5: Is there any known toxicity associated with this compound?

A5: There is currently no specific toxicity data available for this compound. Therefore, it is essential to perform cytotoxicity or cell viability assays in parallel with your functional assays. This will help you to distinguish between specific biological effects and general toxicity. Standard assays like MTT, XTT, or LDH release can be used for this purpose.

Troubleshooting Guides

Problem: Inconsistent or non-reproducible assay results.
Potential Cause Troubleshooting Step
Compound Instability Prepare fresh stock solutions for each experiment. Avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C, protected from light.
Incomplete Solubilization Before making dilutions, ensure the compound is fully dissolved in the stock solvent. Vortexing or brief sonication may help.
Assay Interference The compound may interfere with the assay technology (e.g., autofluorescence). Run a control with the compound and assay reagents without the biological target to check for interference.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques, especially when working with small volumes of concentrated stocks.
Problem: No observable effect of the compound in the assay.
Potential Cause Troubleshooting Step
Incorrect Concentration Range The effective concentration may be higher than tested. If no toxicity is observed, test higher concentrations.
Compound Inactivity The compound may not be active in your specific assay system. Consider testing it in other relevant assays based on its structural motifs.
Degradation of the Compound Verify the integrity of your compound stock. If possible, use analytical methods like HPLC or LC-MS to check for degradation.
Incorrect Assay Conditions Ensure that the assay conditions (e.g., pH, temperature, incubation time) are optimal for your biological target.

Experimental Protocols

Protocol 1: Determining Compound Solubility
  • Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the desired solvent (e.g., PBS, cell culture medium) in a microcentrifuge tube.

  • Equilibration: Vortex the tubes vigorously and then incubate at a constant temperature (e.g., 25°C or 37°C) for 24 hours with constant agitation to ensure equilibrium is reached.

  • Separation of Undissolved Compound: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved compound.

  • Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC with a standard curve or UV-Vis spectrophotometry if the compound has a distinct absorbance peak.

Protocol 2: Cell Viability Assay (MTT)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Data Presentation

Table 1: Template for Solubility Data of this compound

Solvent/BufferTemperature (°C)Solubility (µg/mL)Molar Solubility (µM)
PBS (pH 7.4)25Enter DataEnter Data
DMEM + 10% FBS37Enter DataEnter Data
DMSO25Enter DataEnter Data
Ethanol25Enter DataEnter Data

Table 2: Template for IC50 Values from Cell-Based Assays

Cell LineAssay TypeIncubation Time (h)IC50 (µM)
e.g., MCF-7e.g., Cell Viability48Enter Data
e.g., A549e.g., Kinase Inhibition24Enter Data
e.g., SH-SY5Ye.g., Neuronal Firing1Enter Data

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout compound Compound Stock (in DMSO) dilution Serial Dilutions compound->dilution treatment Compound Treatment dilution->treatment cell_culture Cell Culture (96-well plate) cell_culture->treatment incubation Incubation treatment->incubation assay_readout Assay-specific Readout incubation->assay_readout data_analysis Data Analysis (IC50 determination) assay_readout->data_analysis

Caption: General experimental workflow for in vitro testing.

troubleshooting_logic start Inconsistent Results? check_solubility Check Compound Solubility & Stability start->check_solubility check_assay Verify Assay Controls start->check_assay check_pipetting Review Pipetting Technique start->check_pipetting solubility_ok Solubility OK? check_solubility->solubility_ok assay_ok Controls OK? check_assay->assay_ok pipetting_ok Technique OK? check_pipetting->pipetting_ok optimize_solubility Optimize Solubilization (e.g., new solvent, sonication) solubility_ok->optimize_solubility No end Re-run Experiment solubility_ok->end Yes troubleshoot_assay Troubleshoot Assay (e.g., check for interference) assay_ok->troubleshoot_assay No assay_ok->end Yes retrain_pipetting Recalibrate/Retrain Pipetting pipetting_ok->retrain_pipetting No pipetting_ok->end Yes

Caption: Troubleshooting logic for inconsistent results.

References

Navigating Ambiguous Spectral Data of 6-(1,4-Diazepan-1-yl)nicotinonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in interpreting potentially ambiguous spectral data for the compound 6-(1,4-Diazepan-1-yl)nicotinonitrile. The information herein is designed to address common challenges encountered during experimental analysis and to ensure accurate structural elucidation.

Overview of Spectral Data

Due to the limited availability of public spectral data for this compound, this guide utilizes predicted spectral data based on the analysis of its structural analogues. These predicted values serve as a reference for troubleshooting and data interpretation.

Structure:

Predicted Spectral Data Summary

The following tables summarize the predicted quantitative spectral data for this compound.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCommon Issues & Troubleshooting
~8.50d1HH-2 (Pyridine)Signal may be broad; check sample purity.
~7.70dd1HH-4 (Pyridine)Coupling constants may be difficult to resolve; use higher field strength.
~6.60d1HH-5 (Pyridine)Ensure complete dissolution of the sample.
~3.80t4H-N-CH₂ - (Diazepane, adjacent to pyridine)Overlapping with other signals; consider 2D NMR (COSY).
~3.00t4H-N-CH₂ - (Diazepane)Broadening due to nitrogen quadrupolar effects; warm the sample.
~2.00p2H-CH₂-CH₂ -CH₂- (Diazepane)May overlap with solvent impurities; use a fresh, high-purity solvent.
~1.80s (broad)1H-NH - (Diazepane)Exchangeable proton, may not be visible; add D₂O to confirm.
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentCommon Issues & Troubleshooting
~160.0C-6 (Pyridine)Weak signal; increase the number of scans.
~152.0C-2 (Pyridine)
~139.0C-4 (Pyridine)
~118.0-C N (Nitrile)Weak signal; use a DEPT experiment to confirm.
~108.0C-5 (Pyridine)
~105.0C-3 (Pyridine)
~50.0-N-C H₂- (Diazepane)
~48.0-N-C H₂- (Diazepane)
~28.0-CH₂-C H₂-CH₂- (Diazepane)
Table 3: Predicted Mass Spectrometry (MS) Data (ESI+)
m/zAssignmentCommon Issues & Troubleshooting
203.1297[M+H]⁺Confirm with high-resolution mass spectrometry for accurate mass.
146.0664[M - C₃H₇N]⁺Fragmentation may vary with instrument conditions; optimize collision energy.
119.0456[M - C₄H₉N₂]⁺
Table 4: Predicted Infrared (IR) Spectral Data (ATR)
Wavenumber (cm⁻¹)AssignmentCommon Issues & Troubleshooting
~3300N-H stretch (Diazepane)Broad peak; may be obscured by water; ensure the sample is dry.
~2225C≡N stretch (Nitrile)Sharp, intense peak; its absence would be a strong indicator of a different compound.
~1600, 1480C=C, C=N stretches (Pyridine)
~1200-1000C-N stretches

Troubleshooting Guides & FAQs

Here are some common questions and troubleshooting steps for interpreting the spectral data of this compound.

Q1: The proton NMR spectrum shows broad signals for the diazepine ring protons. What could be the cause?

A1: Broadening of the diazepine ring proton signals is a common phenomenon and can be attributed to several factors:

  • Nitrogen Quadrupolar Effects: The nitrogen atoms in the diazepine ring have a nuclear quadrupole moment, which can lead to efficient relaxation and broadening of the signals of adjacent protons.

  • Conformational Exchange: The seven-membered diazepine ring is flexible and can undergo conformational changes on the NMR timescale, leading to the broadening of signals.

Troubleshooting Steps:

  • Variable Temperature NMR: Acquiring spectra at different temperatures can help resolve this issue. At higher temperatures, the rate of conformational exchange may increase, leading to sharper, averaged signals. Conversely, at lower temperatures, the exchange may be slowed down, potentially allowing for the observation of distinct signals for different conformers.

  • Solvent Effects: The choice of solvent can influence conformational equilibria and hydrogen bonding. Acquiring spectra in different solvents (e.g., DMSO-d₆, MeOD) may help to resolve the signals.

Q2: I am not observing the N-H proton signal in the ¹H NMR spectrum. Is my sample impure?

A2: The absence of the N-H proton signal is not necessarily an indication of an impure sample. This is a common occurrence for exchangeable protons.

Troubleshooting Steps:

  • D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. If the N-H proton was present but broad, it will be replaced by deuterium, and the signal will disappear. This experiment confirms the presence of an exchangeable proton.

  • Dry Solvent: Ensure that the NMR solvent used is anhydrous, as traces of water can catalyze the exchange of the N-H proton, leading to its broadening and potential disappearance.

Q3: The nitrile peak in the IR spectrum is weaker than expected or has shifted. What does this indicate?

A3: The nitrile (C≡N) stretching frequency is typically a sharp and intense band around 2225 cm⁻¹. Deviations from this can provide structural information.[1][2][3]

  • Weak Intensity: While typically strong, the intensity can be influenced by the overall molecular symmetry and electronic environment. However, a very weak or absent signal should be investigated further.

  • Shift in Frequency: Conjugation with the aromatic pyridine ring typically lowers the nitrile stretching frequency. If the peak is shifted significantly from the expected value, it could indicate unexpected electronic effects or interactions within the molecule.

Troubleshooting Steps:

  • Re-run the Spectrum: Ensure the instrument is properly calibrated and the sample is correctly prepared.

  • Compare with Analogues: If available, compare the spectrum with that of similar nicotinonitrile derivatives to establish a baseline for the expected peak position and intensity.

Experimental Protocols

To ensure the acquisition of high-quality and reproducible data, the following general experimental protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrumentation: Use a high-field NMR spectrometer (≥ 400 MHz) for better signal dispersion.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.

    • 2D NMR (Optional but Recommended): Experiments like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable in unambiguously assigning proton and carbon signals, especially in cases of signal overlap.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.

  • Data Acquisition:

    • Full Scan: Acquire a full scan spectrum in positive ion mode to determine the mass of the protonated molecule ([M+H]⁺).

    • Tandem MS (MS/MS): Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to obtain fragmentation data, which can aid in structural confirmation.

Infrared (IR) Spectroscopy
  • Sample Preparation: If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan before running the sample.

Visualizing Experimental and Troubleshooting Workflows

The following diagrams illustrate the logical flow for spectral data acquisition and troubleshooting ambiguous results.

experimental_workflow cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_troubleshooting Troubleshooting start Start nmr NMR Spectroscopy (1H, 13C, 2D) start->nmr ms Mass Spectrometry (HRMS, MS/MS) start->ms ir IR Spectroscopy start->ir end_acquisition Initial Data Set nmr->end_acquisition ms->end_acquisition ir->end_acquisition analyze Compare with Predicted Data end_acquisition->analyze unambiguous Unambiguous Interpretation analyze->unambiguous ambiguous Ambiguous Data Identified analyze->ambiguous final_interpretation Final Structural Elucidation unambiguous->final_interpretation troubleshoot Apply Troubleshooting Guides (e.g., VT-NMR, D2O Exchange) ambiguous->troubleshoot reacquire Re-acquire Data with Modified Parameters troubleshoot->reacquire reacquire->analyze

Caption: Experimental workflow for spectral data acquisition and analysis.

troubleshooting_logic start Ambiguous Spectral Feature (e.g., Broad NMR Signal) q1 Is the issue related to proton exchange or conformational dynamics? start->q1 a1_yes Perform VT-NMR or D₂O Exchange q1->a1_yes Yes q2 Is the issue related to signal overlap? q1->q2 No end Resolved Interpretation a1_yes->end a2_yes Run 2D NMR (COSY, HSQC) q2->a2_yes Yes q3 Is the issue related to sample purity or solvent? q2->q3 No a2_yes->end a3_yes Repurify sample or use fresh, high-purity solvent q3->a3_yes Yes a3_yes->end

References

Validation & Comparative

Comparative Efficacy Analysis: 6-(1,4-Diazepan-1-yl)nicotinonitrile and Known Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature and public databases reveals a significant gap in the biological characterization of 6-(1,4-Diazepan-1-yl)nicotinonitrile. To date, there is no publicly accessible experimental data detailing its biological target, mechanism of action, or efficacy. Consequently, a direct comparison with known inhibitors, as requested, cannot be compiled.

The structural inclusion of a "diazepan" moiety might suggest a potential interaction with benzodiazepine receptors, such as the GABA-A receptor, a target of well-known drugs like diazepam. However, this remains purely speculative without supporting experimental evidence. The nicotinonitrile component further complicates any hypothetical target assessment, as this functional group is present in a wide range of bioactive molecules with diverse targets.

To facilitate the creation of the requested "Publish Comparison Guide," experimental characterization of this compound is a necessary prerequisite. The following sections outline the hypothetical structure of such a guide, which could be populated once the relevant data becomes available.

Hypothetical Data Presentation

Once the biological target of this compound is identified, a comparative table could be constructed. For illustrative purposes, let us assume the target is the GABA-A receptor.

Table 1: Comparative Potency of this compound and Known GABA-A Receptor Modulators

CompoundTarget(s)Assay TypeIC50 / EC50 (nM)Ki (nM)Reference
This compound Data Not AvailableData Not AvailableData Not AvailableData Not AvailableN/A
DiazepamGABA-A Receptor[³H]flunitrazepam binding-7.5[1][2]
AlprazolamGABA-A Receptor[³H]flunitrazepam binding-5.2Fictional Data
ClonazepamGABA-A ReceptorElectrophysiology15-Fictional Data

Suggested Experimental Protocols

To generate the necessary data for a comparative analysis, a series of standard pharmacological assays would be required.

Target Identification and Validation
  • Protocol: A broad screening panel of common drug targets (e.g., receptors, enzymes, ion channels) would be the initial step. This could involve radioligand binding assays or enzymatic activity assays.

  • Workflow Diagram:

    Compound This compound Screening Broad Target Screening Panel Compound->Screening Hit_Identification Hit Identification Screening->Hit_Identification Target_Validation Target Validation (e.g., dose-response) Hit_Identification->Target_Validation Mechanism_of_Action Mechanism of Action Studies Target_Validation->Mechanism_of_Action

    Figure 1. Workflow for target identification.

In Vitro Efficacy Assessment
  • Protocol: Once a target is confirmed, dose-response studies should be conducted to determine potency (IC50 or EC50 values). For instance, if the target is an enzyme, an enzymatic assay measuring the inhibition of substrate conversion would be appropriate. If it is a receptor, a cell-based reporter assay or a binding assay would be used.

  • Signaling Pathway Example (Hypothetical): Assuming the compound modulates a G-protein coupled receptor (GPCR).

    Ligand Hypothetical Ligand GPCR GPCR Ligand->GPCR Binds G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Generates Cellular_Response Cellular Response Second_Messenger->Cellular_Response

    Figure 2. A generic GPCR signaling pathway.

Conclusion and Path Forward

The creation of a meaningful and accurate comparison guide for this compound is contingent upon the generation of primary experimental data. Researchers in possession of this compound are encouraged to undertake the necessary pharmacological profiling to elucidate its biological activity. Upon publication of such data, a comprehensive comparative analysis with known inhibitors will be possible. Until then, any discussion of its efficacy remains speculative.

References

In Vivo Validation of 6-(1,4-Diazepan-1-yl)nicotinonitrile: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing literature reveals a significant gap in the scientific understanding of 6-(1,4-Diazepan-1-yl)nicotinonitrile. To date, no publicly available data from in vitro or in vivo studies have been found for this specific compound. Consequently, a direct validation of its in vitro activity with in vivo experimental data is not possible.

This guide, therefore, aims to provide a framework for the potential future evaluation of this compound by outlining the necessary experimental protocols and data presentation formats that would be required for a thorough scientific assessment. For illustrative purposes, we will draw parallels with the well-studied compound, Diazepam, which shares a diazepine core structure. This will serve as a template for the types of analyses that would be necessary to characterize the biological activity of this compound.

Hypothetical In Vitro Activity Profile of this compound

In the absence of experimental data, we can only speculate on the potential in vitro activities of this compound based on its structural similarity to other diazepine-containing compounds. It is plausible that it could exhibit activity as a modulator of GABA-A receptors, similar to benzodiazepines like Diazepam.

Table 1: Hypothetical In Vitro Assay Data for this compound and Comparator Compounds

CompoundTargetAssay TypeIC50 / EC50 (nM)Efficacy (%)
This compound GABA-A ReceptorRadioligand BindingData Not AvailableData Not Available
GABA-A ReceptorElectrophysiologyData Not AvailableData Not Available
DiazepamGABA-A ReceptorRadioligand Binding50100
GABA-A ReceptorElectrophysiology100100
Alternative Compound XTarget YBiochemical AssayData Not AvailableData Not Available

Proposed Experimental Protocols for Future Studies

To validate any potential in vitro activity of this compound in vivo, a series of well-defined experiments would be essential.

In Vitro Assays
  • Radioligand Binding Assays: To determine the binding affinity of the compound to its putative target (e.g., GABA-A receptors).

    • Protocol: Membranes from cells expressing the target receptor would be incubated with a radiolabeled ligand in the presence of varying concentrations of this compound. The amount of bound radioactivity would be measured to calculate the half-maximal inhibitory concentration (IC50).

  • Functional Assays (e.g., Electrophysiology): To assess the functional consequence of compound binding.

    • Protocol: Techniques like patch-clamp electrophysiology on neurons or cells expressing the target receptor would be used to measure changes in ion channel activity in response to the compound, thereby determining its half-maximal effective concentration (EC50) and efficacy.

In Vivo Models
  • Pharmacokinetic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

    • Protocol: The compound would be administered to laboratory animals (e.g., rodents) via relevant routes (e.g., oral, intravenous). Blood and tissue samples would be collected at various time points and analyzed using methods like LC-MS/MS to determine pharmacokinetic parameters.

  • Pharmacodynamic/Efficacy Studies: To evaluate the therapeutic effect of the compound in a relevant animal model of disease.

    • Protocol: Based on the hypothesized mechanism of action, an appropriate animal model would be selected (e.g., an anxiety model for a potential anxiolytic). The compound would be administered at various doses, and behavioral or physiological endpoints would be measured to assess efficacy.

Visualizing the Path to Validation

The logical workflow from initial in vitro screening to in vivo validation is a critical process in drug discovery.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Validation in_vitro_screening Initial In Vitro Screening (e.g., Binding Assays) functional_assays Functional Assays (e.g., Electrophysiology) in_vitro_screening->functional_assays Determine Potency & Efficacy pk_studies Pharmacokinetic Studies (ADME) functional_assays->pk_studies Lead Candidate Selection efficacy_studies Efficacy Studies (Animal Models) pk_studies->efficacy_studies Establish Dose-Response final_validation Validated In Vivo Activity efficacy_studies->final_validation Validate Therapeutic Potential

Caption: Workflow for validating in vitro activity in vivo.

Should experimental data for this compound become available, this framework can be utilized to structure and present the findings in a clear and comparative manner. Without such data, any discussion of its in vivo validation remains speculative.

Navigating the Kinome: A Comparative Guide to Kinase Inhibitor Cross-Reactivity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to its development as a safe and effective therapeutic. This guide provides a comparative framework for assessing the cross-reactivity profile of kinase inhibitors, using the illustrative example of a hypothetical compound, Compound-X, which stands in for 6-(1,4-Diazepan-1-yl)nicotinonitrile due to the absence of publicly available cross-reactivity data for the latter.

The therapeutic efficacy of kinase inhibitors is intrinsically linked to their on-target potency and their off-target interactions. Broad-spectrum activity can be beneficial in certain contexts, such as in oncology, but can also lead to unforeseen toxicities. Therefore, a thorough characterization of an inhibitor's selectivity across the human kinome is a critical step in preclinical development. This guide outlines the key experimental approaches and data interpretation necessary for this evaluation.

Comparative Selectivity Profile of Compound-X

To illustrate a typical cross-reactivity analysis, the following table summarizes hypothetical binding affinity data for Compound-X and two well-characterized kinase inhibitors, Dasatinib and Sunitinib, against a panel of selected kinases. The data is presented as the dissociation constant (Kd), a measure of binding affinity where a lower value indicates a stronger interaction.

Target KinaseCompound-X (Kd, nM)Dasatinib (Kd, nM)Sunitinib (Kd, nM)
Primary Target(s)
ABL15 0.834
SRC10 0.518
Key Off-Targets
LCK251.2>10,000
KIT1501.18
VEGFR2800799
PDGFRβ12001202
EPHA2503.42500
DDR1>10,0002.5>10,000

This data is illustrative and does not represent experimentally determined values for this compound.

Experimental Methodologies for Kinase Inhibitor Profiling

A comprehensive assessment of kinase inhibitor specificity involves a multi-pronged approach, combining in vitro biochemical assays with cell-based and proteomic methods.

In Vitro Kinase Profiling

The initial and most common step in characterizing a novel kinase inhibitor is to screen it against a large panel of purified kinases. This provides a broad overview of its potency and selectivity.

Experimental Protocol: In Vitro Kinase Assay Panel

This protocol describes a widely used method for in vitro kinase profiling using a radiometric assay format, which measures the incorporation of a radiolabeled phosphate from [γ-³³P]ATP onto a substrate.[1]

  • Materials :

    • A panel of purified recombinant kinases (e.g., >400 kinases).

    • Specific peptide or protein substrates for each kinase.

    • The test inhibitor (e.g., Compound-X) in a stock solution (e.g., 10 mM in DMSO).

    • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

    • [γ-³³P]ATP.

    • ATP solution.

    • 96-well or 384-well plates.

    • Phosphocellulose filter plates.

    • Scintillation counter.

  • Procedure :

    • Prepare serial dilutions of the test inhibitor.

    • In the wells of a microplate, add the kinase, its specific substrate, and the kinase reaction buffer.

    • Add the diluted inhibitor to the wells.

    • Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP.

    • Incubate the plate at a controlled temperature for a specific time.

    • Stop the reaction and transfer the contents to a phosphocellulose filter plate to capture the phosphorylated substrate.

    • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

    • Measure the radioactivity in each well using a scintillation counter.

    • Calculate the percentage of kinase activity remaining at each inhibitor concentration and determine the IC50 value.

Chemoproteomics-Based Profiling

Chemoproteomics has emerged as a powerful technique to assess the interaction of small molecules with proteins in a more physiologically relevant context, such as a cell lysate or even in living cells.[2][3] The "kinobeads" approach is a notable example of this method.[4][5]

Experimental Protocol: Kinobeads-Based Competitive Binding Assay

This method utilizes beads coated with non-selective kinase inhibitors to capture a large portion of the kinome from a cell lysate. The test compound's binding to its target kinases is then assessed through competition.[4]

  • Materials :

    • Kinobeads (affinity resin with immobilized non-selective kinase inhibitors).

    • Cell lysate from a relevant cell line or tissue.

    • The test inhibitor (e.g., Compound-X).

    • Lysis buffer.

    • Wash buffers.

    • Elution buffer.

    • Mass spectrometer.

  • Procedure :

    • Prepare cell lysates from the chosen cell line.

    • Treat aliquots of the lysate with varying concentrations of the test inhibitor.

    • Add kinobeads to the treated lysates and incubate to allow for competitive binding of kinases to the beads.

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the captured kinases from the beads.

    • Identify and quantify the eluted kinases using mass spectrometry.

    • A dose-dependent decrease in the amount of a specific kinase captured by the beads indicates that the test inhibitor is binding to that kinase.

Visualizing Workflows and Pathways

To better understand the processes involved in kinase inhibitor profiling, the following diagrams illustrate a typical experimental workflow and a simplified signaling pathway.

Kinase_Inhibitor_Screening_Workflow cluster_0 Discovery & Screening cluster_1 Selectivity Profiling cluster_2 Validation & Characterization Compound_Library Compound Library HTS High-Throughput Screening Compound_Library->HTS Hit_Compounds Hit Compounds HTS->Hit_Compounds Kinase_Panel Broad Kinase Panel (e.g., >400 kinases) Hit_Compounds->Kinase_Panel Chemoproteomics Chemoproteomics (e.g., Kinobeads) Hit_Compounds->Chemoproteomics Cellular_Assays Cellular Target Engagement Assays Kinase_Panel->Cellular_Assays Chemoproteomics->Cellular_Assays In_Vivo_Models In Vivo Efficacy & Toxicity Models Cellular_Assays->In_Vivo_Models Lead_Candidate Lead Candidate In_Vivo_Models->Lead_Candidate

Caption: A typical workflow for kinase inhibitor discovery and profiling.

Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation Compound_X Compound-X Compound_X->RAF

Caption: A simplified MAPK signaling pathway illustrating a potential target for Compound-X.

By employing a combination of these robust experimental strategies and presenting the data in a clear, comparative format, researchers can build a comprehensive understanding of a kinase inhibitor's cross-reactivity profile. This knowledge is essential for guiding lead optimization, predicting potential on- and off-target effects, and ultimately, developing safer and more effective targeted therapies.

References

Comparative Analysis of 6-(1,4-Diazepan-1-yl)nicotinonitrile and Representative Benzodiazepine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the structural, physicochemical, and potential biological activity profiles of 6-(1,4-Diazepan-1-yl)nicotinonitrile in comparison to established benzodiazepine derivatives.

This guide provides a comparative overview of this compound, a diazepine derivative with a nicotinonitrile moiety, against well-characterized benzodiazepines such as Diazepam and Lorazepam. Due to the limited publicly available experimental data for this compound, this comparison focuses on its structural and physicochemical properties, while drawing parallels and distinctions with the extensively studied benzodiazepine class of drugs. The information presented aims to offer a foundational understanding for researchers interested in the potential pharmacological applications of novel diazepine scaffolds.

Introduction to this compound and Benzodiazepines

This compound (CAS 683274-59-1) is a chemical compound featuring a 1,4-diazepane ring attached to a nicotinonitrile backbone.[1][2][3][4][5] Its molecular formula is C₁₁H₁₄N₄, and it has a molecular weight of 202.26 g/mol .[1][2] While it is available as a research chemical, detailed studies on its biological activity are not widely published.[1][3][5]

Benzodiazepines, in contrast, are a well-established class of psychoactive drugs with a fused benzene and diazepine ring system.[6][7][8][9] They are widely prescribed for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[9][10] Prominent examples include Diazepam and Lorazepam, which serve as key comparators in this guide.[10] The diverse biological activities of benzodiazepine derivatives have been the subject of extensive research, including quantitative structure-activity relationship (QSAR) analyses.[7][11]

Physicochemical Properties

A comparison of the fundamental physicochemical properties is crucial for understanding the potential pharmacokinetic and pharmacodynamic profiles of these compounds.

PropertyThis compoundDiazepamLorazepam
CAS Number 683274-59-1[1]439-14-5846-49-1
Molecular Formula C₁₁H₁₄N₄[1]C₁₆H₁₃ClN₂OC₁₅H₁₀Cl₂N₂O₂
Molecular Weight 202.26 g/mol [1][2]284.7 g/mol 321.2 g/mol
Structure Diazepane-nicotinonitrileBenzodiazepineBenzodiazepine

Comparative Biological Activity and Mechanism of Action

While specific biological data for this compound is unavailable, a hypothetical comparison can be drawn based on its structural features and the known mechanisms of benzodiazepines.

Benzodiazepines primarily exert their effects by modulating the activity of the gamma-aminobutyric acid (GABA) type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[9][10] By binding to a specific site on the GABA-A receptor, benzodiazepines enhance the effect of GABA, leading to increased chloride ion influx and hyperpolarization of the neuron, which ultimately results in a calming effect on the brain.[10]

The nicotinonitrile moiety in this compound is a structural feature also found in compounds with diverse biological activities, including potential antiproliferative effects.[12] The diazepine ring, while different from the benzodiazepine core, suggests potential interactions with CNS targets. However, without experimental data, its mechanism of action remains speculative.

Hypothetical Signaling Pathway

The following diagram illustrates the established signaling pathway for benzodiazepines, which could serve as a starting point for investigating the mechanism of action of novel diazepine derivatives.

Benzodiazepine Signaling Pathway cluster_neuron Postsynaptic Neuron GABA_A_Receptor GABA-A Receptor Chloride_Channel Chloride Ion Channel (Open) GABA_A_Receptor->Chloride_Channel enhances opening Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization leads to Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability results in GABA GABA GABA->GABA_A_Receptor binds Benzodiazepine Benzodiazepine Benzodiazepine->GABA_A_Receptor binds (allosteric site)

Caption: Benzodiazepine mechanism of action via GABA-A receptor modulation.

Experimental Protocols

To facilitate further research, this section outlines a standard experimental protocol for evaluating the anxiolytic activity of a compound, a key characteristic of benzodiazepines.

Elevated Plus Maze (EPM) for Anxiolytic Activity

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.

Objective: To evaluate the anxiolytic effects of a test compound by measuring the time spent in the open arms of the maze.

Materials:

  • Elevated Plus Maze apparatus (two open arms and two closed arms)

  • Rodents (mice or rats)

  • Test compound (e.g., this compound)

  • Vehicle control (e.g., saline, DMSO)

  • Positive control (e.g., Diazepam)

  • Video tracking software

Procedure:

  • Animal Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer the test compound, vehicle, or positive control intraperitoneally (i.p.) or orally (p.o.) at a predetermined time before the test (e.g., 30 minutes).

  • Test Procedure:

    • Place the animal in the center of the EPM, facing one of the open arms.

    • Allow the animal to explore the maze for a set period (e.g., 5 minutes).

    • Record the session using a video camera positioned above the maze.

  • Data Analysis:

    • Use video tracking software to score the following parameters:

      • Time spent in the open arms.

      • Time spent in the closed arms.

      • Number of entries into the open arms.

      • Number of entries into the closed arms.

    • An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.

  • Statistical Analysis: Analyze the data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups.

Experimental Workflow

The following diagram illustrates the general workflow for preclinical evaluation of a novel diazepine derivative.

Preclinical Evaluation Workflow Compound_Synthesis Compound Synthesis & Characterization In_Vitro_Screening In Vitro Screening (e.g., Receptor Binding Assays) Compound_Synthesis->In_Vitro_Screening In_Vivo_Behavioral In Vivo Behavioral Studies (e.g., Elevated Plus Maze) In_Vitro_Screening->In_Vivo_Behavioral Pharmacokinetics Pharmacokinetic Studies (ADME) In_Vivo_Behavioral->Pharmacokinetics Toxicology Toxicology Studies Pharmacokinetics->Toxicology

Caption: General workflow for the preclinical evaluation of novel compounds.

Conclusion

This compound represents a novel chemical scaffold with potential for biological activity. While direct experimental data is currently lacking, a comparative analysis with well-established benzodiazepines provides a valuable framework for future research. The structural differences, particularly the presence of the nicotinonitrile moiety and the saturated diazepine ring, suggest that its pharmacological profile may differ significantly from that of classical benzodiazepines. Further investigation, following the outlined experimental protocols, is necessary to elucidate its mechanism of action and therapeutic potential. This guide serves as a foundational resource for scientists and researchers embarking on the exploration of new diazepine derivatives for drug discovery.

References

A Comparative Benchmarking Guide to p21-Activated Kinase 1 (PAK1) Inhibitors: FRAX597, PF-3758309, and G-5555

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinase inhibitory profiles of three prominent p21-activated kinase 1 (PAK1) inhibitors: FRAX597, PF-3758309, and G-5555. The information presented is collated from publicly available experimental data to assist researchers in selecting the most appropriate tool compound for their studies.

Introduction to PAK1 Inhibition

p21-activated kinases (PAKs) are a family of serine/threonine kinases that are key downstream effectors of the Rho GTPases, Rac1 and Cdc42.[1] The six members of the PAK family are categorized into two groups: Group I (PAK1, PAK2, and PAK3) and Group II (PAK4, PAK5, and PAK6). PAK1, in particular, is a critical signaling node involved in a multitude of cellular processes, including cytoskeletal dynamics, cell proliferation, survival, and motility.[1][2] Its dysregulation is implicated in various diseases, most notably in cancer, making it an attractive therapeutic target.[2] This guide focuses on a comparative analysis of three small molecule inhibitors targeting this important kinase.

Comparative Kinase Inhibitory Profile

The selectivity of a kinase inhibitor is a critical parameter for its utility as a research tool and its potential as a therapeutic agent. The following tables summarize the biochemical potency and selectivity of FRAX597, PF-3758309, and G-5555 against their primary targets and a selection of off-target kinases.

Inhibitor Primary Target Biochemical Potency (IC50/Ki) Selectivity Notes
FRAX597 Group I PAKsPAK1: 8 nM (IC50)[3][4], PAK2: 13 nM (IC50)[3][4], PAK3: 19 nM (IC50)[3][4]Potent inhibitor of Group I PAKs.[3][4] At 100 nM, significant inhibition (>80%) of YES1, RET, CSF1R, and TEK was observed.[3] Minimal activity against Group II PAKs like PAK4 (IC50 > 10 µM).[3][4]
PF-3758309 Pan-PAKPAK1: 13.7 nM (Ki)[5], PAK4: 2.7 nM (Kd)[6], PAK2: 190 nM (IC50)[7], PAK3: 99 nM (IC50)[7]A potent pan-PAK inhibitor with high affinity for PAK4.[5][8] It has been noted to have off-target activities against other kinases, including some with IC50 values below 60 nM in a panel of 146 kinases.[7]
G-5555 Group I PAKsPAK1: 3.7 nM (Ki)[9][10], PAK2: 11 nM (Ki)[9]A high-affinity inhibitor of Group I PAKs.[9][10] In a screen against 235 kinases at 0.1 µM, only eight other kinases (PAK2, PAK3, KHS1, Lck, MST3, MST4, SIK2, and YSK1) were inhibited by more than 70%.[9][10]

Table 1: Comparison of Primary Target Potency and Selectivity of PAK1 Inhibitors.

Inhibitor Off-Target Kinase Inhibition Data
FRAX597 YES187% inhibition at 100 nM[3]
RET82% inhibition at 100 nM[3]
CSF1R91% inhibition at 100 nM[3]
TEK87% inhibition at 100 nM[3]
PF-3758309 MultipleActive (1 nM < IC50 < 60 nM) against 13 of 146 kinases screened.[7]
G-5555 SIK2IC50 = 9 nM[9]
KHS1IC50 = 10 nM[9]
MST4IC50 = 20 nM[9]
YSK1IC50 = 34 nM[9]
MST3IC50 = 43 nM[9]
LckIC50 = 52 nM[9]

Table 2: Notable Off-Target Activities of the Compared Inhibitors.

Signaling Pathways and Experimental Workflows

To provide a comprehensive understanding of the biological context and the methodologies used to generate the presented data, the following diagrams illustrate the PAK1 signaling pathway and a general workflow for kinase inhibitor profiling.

PAK1_Signaling_Pathway cluster_upstream Upstream Activators cluster_intermediate Intermediate Signaling cluster_downstream Downstream Effectors & Cellular Processes RTKs Receptor Tyrosine Kinases (RTKs) Grb2_Nck Grb2/Nck RTKs->Grb2_Nck PI3K PI3K RTKs->PI3K Ras Ras RTKs->Ras GPCRs GPCRs Rho_GTPases Rac1/Cdc42 GPCRs->Rho_GTPases Integrins Integrins Integrins->Rho_GTPases PAK1 PAK1 Grb2_Nck->PAK1 PI3K->PAK1 Ras->PAK1 Rho_GTPases->PAK1 Raf1_MEK1 Raf1/MEK1 PAK1->Raf1_MEK1 LIMK LIMK PAK1->LIMK MLCK MLCK PAK1->MLCK BAD BAD PAK1->BAD Merlin Merlin PAK1->Merlin Cell_Survival Cell Survival Raf1_MEK1->Cell_Survival Cell_Motility Cell Motility & Cytoskeletal Dynamics LIMK->Cell_Motility MLCK->Cell_Motility BAD->Cell_Survival Merlin->Cell_Motility

Caption: Simplified PAK1 Signaling Pathway.

Kinase_Profiling_Workflow cluster_assay_prep Assay Preparation cluster_assay_execution Assay Execution cluster_data_analysis Data Analysis Compound_Prep Test Compound Serial Dilution Incubation Incubation: Compound + Kinase + Tracer/Substrate Compound_Prep->Incubation Kinase_Prep Kinase & Reagents Preparation Kinase_Prep->Incubation Detection Signal Detection (e.g., FRET, Luminescence) Incubation->Detection Data_Processing Raw Data Processing Detection->Data_Processing IC50_Curve IC50/Ki Curve Fitting Data_Processing->IC50_Curve Selectivity_Analysis Selectivity Profiling IC50_Curve->Selectivity_Analysis

Caption: General Experimental Workflow for Kinase Inhibitor Profiling.

Experimental Protocols

The data presented in this guide are typically generated using high-throughput screening platforms such as KINOMEscan® or LanthaScreen®. Below are the principles and generalized protocols for these assays.

KINOMEscan® Competition Binding Assay

Principle: The KINOMEscan® platform employs a competition-based binding assay to quantify the interaction between a test compound and a panel of kinases.[11] In this assay, a DNA-tagged kinase is incubated with the test compound and an immobilized, active-site directed ligand.[11][12] If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand. The amount of kinase bound to the solid support is then quantified using quantitative PCR (qPCR) of the DNA tag.[12] A lower amount of bound kinase indicates a stronger interaction with the test compound.[13]

General Protocol:

  • Kinase Preparation: A panel of kinases are expressed, typically as fusions with a DNA tag for quantification.[12]

  • Ligand Immobilization: A broad-spectrum kinase inhibitor is biotinylated and immobilized on streptavidin-coated magnetic beads.[14]

  • Competition Assay: The DNA-tagged kinase, the test compound (at various concentrations), and the ligand-coated beads are incubated together in a multi-well plate.[12]

  • Washing: The beads are washed to remove any unbound kinase.[12]

  • Elution and Quantification: The bound kinase is eluted, and the amount is quantified by qPCR.[12]

  • Data Analysis: The results are typically expressed as a percentage of a DMSO control. For determining binding affinity (Kd), 11-point dose-response curves are generated.[12]

LanthaScreen® Eu Kinase Binding Assay

Principle: The LanthaScreen® Eu Kinase Binding Assay is a fluorescence resonance energy transfer (FRET)-based method.[15][16] It relies on the binding and displacement of an Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor (tracer) from the kinase of interest.[15][17] A europium (Eu)-labeled anti-tag antibody that binds to the kinase serves as the FRET donor.[15][16] When both the antibody and the tracer are bound to the kinase, a high FRET signal is generated.[15][17] A test compound that binds to the kinase's ATP site will displace the tracer, leading to a decrease in the FRET signal.[15][16]

General Protocol:

  • Reagent Preparation: Prepare serial dilutions of the test compound. Prepare a solution containing the kinase and the Eu-labeled anti-tag antibody, and a separate solution with the kinase tracer.[15][18]

  • Assay Assembly: In a multi-well plate, add the test compound, followed by the kinase/antibody mixture, and finally the tracer solution.[15][18]

  • Incubation: The plate is incubated at room temperature, typically for 60 minutes, to allow the binding reaction to reach equilibrium.[15][17]

  • Signal Detection: The FRET signal is read on a plate reader capable of time-resolved fluorescence measurements, with excitation around 340 nm and emission measured at both 615 nm (europium reference) and 665 nm (FRET signal).[16]

  • Data Analysis: The emission ratio (665 nm / 615 nm) is calculated. The potency of the test compound (IC50) is determined by plotting the emission ratio against the compound concentration.[15]

Conclusion

The choice of a kinase inhibitor for research purposes depends on the specific experimental context.

  • G-5555 emerges as a highly selective inhibitor for Group I PAKs, making it a suitable tool for studies where precise targeting of this subgroup is crucial.[9][10]

  • FRAX597 is also a potent Group I PAK inhibitor, though it exhibits some off-target activity against receptor tyrosine kinases at higher concentrations.[3]

  • PF-3758309 acts as a pan-PAK inhibitor with high potency against PAK4, which could be advantageous in contexts where broader PAK inhibition is desired.[5][8] However, its wider off-target profile necessitates careful interpretation of experimental results.[7]

Researchers should consider the selectivity profiles and the potential for off-target effects when designing experiments and interpreting data. The detailed experimental protocols provided herein offer a foundation for understanding how such characterizations are performed.

References

Comparative Analysis of 6-(1,4-Diazepan-1-yl)nicotinonitrile and Related Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 6-(1,4-Diazepan-1-yl)nicotinonitrile is not extensively available in peer-reviewed literature. This guide provides a comparative analysis based on the known biological activities of its core components: the nicotinonitrile scaffold and the 1,4-diazepan moiety. The experimental data and protocols presented are representative of those used for analogous compounds and should be considered as a predictive framework for the evaluation of this compound.

Introduction

This compound is a novel chemical entity that incorporates two key pharmacophores: a nicotinonitrile core and a 1,4-diazepan substituent. The nicotinonitrile scaffold is a prominent feature in a variety of approved drugs and clinical candidates, recognized for its role in kinase inhibition and other biological activities.[1] The 1,4-diazepine ring system is a privileged structure in medicinal chemistry, famously represented by benzodiazepines, which are well-known for their modulatory effects on the central nervous system, particularly as GABA-A receptor modulators.[2][3][4] This guide aims to provide a comparative overview of the potential biological activities of this compound by examining experimental findings for compounds containing these individual scaffolds.

Data Presentation: Comparative Biological Activity

The following tables summarize the biological activities of representative nicotinonitrile derivatives and 1,4-diazepine-containing compounds. This data provides a basis for predicting the potential therapeutic applications of this compound.

Table 1: Anticancer Activity of Nicotinonitrile Derivatives

CompoundTargetCell LineIC50Reference
Compound 7b (a nicotinonitrile derivative)PIM-1 KinaseMCF-7 (Breast Cancer)3.58 µM[5]
Compound 7b (a nicotinonitrile derivative)PC-3 (Prostate Cancer)3.60 µM[5]
Compound 4k (a nicotinonitrile derivative)PIM-1 KinaseN/A21.2 nM[5]
Compound 8 (a nicotinonitrile derivative)Tyrosine KinaseN/A311 nM[6]
Compound 5g (a nicotinonitrile derivative)Tyrosine KinaseN/A352 nM[6]

Table 2: GABA-A Receptor Modulation by 1,4-Diazepine Analogs

CompoundReceptor SubtypeModulatory EffectEC50/IC50Reference
DiazepamGABA-A (α1, α2, α3, α5 subtypes)Positive Allosteric ModulatorVaries by subtype[7][8]
Pyrazoloquinolinone Analogsα1β3 GABA-APositive Allosteric ModulatorVaries[7]

Experimental Protocols

Detailed methodologies for key experiments relevant to the assessment of compounds like this compound are provided below.

In Vitro Kinase Inhibition Assay

This protocol is designed to assess the inhibitory activity of a test compound against a specific kinase, such as PIM-1 or a tyrosine kinase.

  • Reagents and Materials: Recombinant human kinase, appropriate peptide substrate, ATP, kinase buffer, test compound (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure: a. Prepare a serial dilution of the test compound in DMSO. b. In a 96-well plate, add the kinase, peptide substrate, and kinase buffer. c. Add the diluted test compound to the wells. A DMSO-only well serves as a negative control. A known inhibitor is used as a positive control. d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at 30°C for 1 hour. f. Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions. g. The amount of ADP produced is proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This assay is used to measure the cytotoxic effects of a compound on cancer cell lines.

  • Reagents and Materials: Cancer cell lines (e.g., MCF-7, PC-3), cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, trypsin-EDTA, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and DMSO.

  • Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with various concentrations of the test compound for 48-72 hours. c. After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C. d. Remove the medium and add DMSO to dissolve the formazan crystals. e. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

In Vivo Tumor Xenograft Model

This protocol assesses the in vivo anticancer efficacy of a test compound.

  • Animal Model: Immunocompromised mice (e.g., nude mice).

  • Procedure: a. Subcutaneously implant human cancer cells (e.g., PC-3) into the flanks of the mice. b. Once the tumors reach a palpable size, randomize the mice into treatment and control groups. c. Administer the test compound (e.g., orally or intraperitoneally) daily for a specified period. The control group receives the vehicle. d. Monitor tumor volume and body weight regularly.

  • Data Analysis: Compare the tumor growth in the treatment group to the control group to determine the antitumor efficacy.[5]

Mandatory Visualizations

Proposed Signaling Pathway for a Nicotinonitrile-Based Kinase Inhibitor

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc) ERK->TF PIM1 PIM-1 Kinase BAD BAD PIM1->BAD Phosphorylates (inactivates) BCL2 Bcl-2 BAD->BCL2 Inhibits Proliferation Cell Proliferation & Survival BCL2->Proliferation Promotes TF->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK Binds Compound This compound Compound->RTK Inhibits Compound->PIM1 Inhibits

Caption: Proposed mechanism of action for this compound as a kinase inhibitor.

General Experimental Workflow for Compound Evaluation

G cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies KinaseAssay Kinase Inhibition Assay CellViability Cell Viability (MTT) Assay KinaseAssay->CellViability ApoptosisAssay Apoptosis Assay CellViability->ApoptosisAssay Xenograft Tumor Xenograft Model ApoptosisAssay->Xenograft Toxicity Toxicity Studies Xenograft->Toxicity Lead Lead Compound Identification Toxicity->Lead Start Compound Synthesis & Characterization Start->KinaseAssay

Caption: A general workflow for the preclinical evaluation of a novel anticancer compound.

References

A Head-to-Head Comparison of Nicotinonitrile Analogs in Cancer Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A comprehensive analysis of several novel nicotinonitrile analogs reveals their potent and differential anticancer activities across a panel of human cancer cell lines. This guide provides a head-to-head comparison of their efficacy, delving into the experimental data and elucidating their mechanisms of action to inform future drug development and cancer research. The analogs investigated demonstrate significant promise, with some exhibiting superior or comparable activity to established chemotherapy drugs.

Comparative Efficacy of Nicotinonitrile Analogs

The in vitro cytotoxic activity of various nicotinonitrile analogs was evaluated against a range of cancer cell lines, including breast (MCF-7), liver (HepG2), colon (HCT-116), lung (A549), and prostate (PC-3). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined to quantify their potency.

Analog/CompoundTarget/MechanismMCF-7 (Breast) IC50 (µM)HepG2 (Liver) IC50 (µM)HCT-116 (Colon) IC50 (µM)A549 (Lung) IC50 (µM)PC-3 (Prostate) IC50 (µM)Reference Drug (IC50 µM)
Pim-1 Kinase Inhibitors
Analog 8ePim-1 KinaseModerate ActivityPotent (IC50 ≤ 0.28)Not ReportedNot ReportedNot ReportedStaurosporine (Pan-kinase inhibitor)
Analog 7bPim-1 Kinase3.58Not ReportedNot ReportedNot Reported3.605-FU
Analog 12Pim-1 Kinase0.55.27Not ReportedNot ReportedNot ReportedDoxorubicin (2.14 in MCF-7, 2.48 in HepG2)[1]
Survivin Inhibitors
Analog 5cSurvivinNot ReportedPotent ActivityNot ReportedNot ReportedPotent Activity5-FU
Analog 5eSurvivinNot ReportedPotent ActivityNot ReportedNot ReportedPotent Activity5-FU
Tubulin Polymerization Inhibitors
Analog 26 (CA-4 analog)Tubulin PolymerizationPotent ActivityNot ReportedNot ReportedNot ReportedNot ReportedCombretastatin A-4 (CA-4)
Tyrosine Kinase Inhibitors
Analog 8Tyrosine Kinase~1-3Not Reported~1-3Not ReportedNot Reported5-Fluorouracil (~5)
Analog 5gTyrosine Kinase~1-3Not Reported~1-3Not ReportedNot Reported5-Fluorouracil (~5)

Table 1: Comparative IC50 Values of Nicotinonitrile Analogs in Various Cancer Cell Lines. This table summarizes the cytotoxic activity of selected nicotinonitrile analogs, categorized by their primary molecular target.

Mechanisms of Action: Induction of Apoptosis and Cell Cycle Arrest

Further investigation into the cellular mechanisms revealed that the anticancer effects of these nicotinonitrile analogs are largely attributable to their ability to induce programmed cell death (apoptosis) and disrupt the normal progression of the cell cycle.

Apoptosis Induction

Several of the tested analogs were found to be potent inducers of apoptosis. For instance, treatment of PC-3 prostate cancer cells with the Pim-1 kinase inhibitor, analog 7b, resulted in a significant increase in the apoptotic cell population to 34.21% compared to just 0.9% in untreated control cells[2]. Similarly, analog 12, another Pim-1 inhibitor, induced a total of 33.43% apoptosis in MCF-7 breast cancer cells, a substantial increase from the 0.64% observed in the control group[1]. The survivin inhibitors, analogs 5c and 5e, also demonstrated a remarkable ability to induce apoptosis.

AnalogCancer Cell LineTotal Apoptosis (%)Control Apoptosis (%)
Analog 7b (Pim-1 Inhibitor)PC-334.210.9
Analog 12 (Pim-1 Inhibitor)MCF-733.430.64

Table 2: Apoptosis Induction by Nicotinonitrile Analogs. This table highlights the percentage of apoptotic cells following treatment with specific nicotinonitrile analogs.

Cell Cycle Arrest

Disruption of the cell cycle is another key mechanism by which these compounds exert their anticancer effects. The Pim-1 kinase inhibitor, analog 8e, was shown to cause cell cycle arrest at the G2/M phase in HepG2 liver cancer cells[3]. Analog 12 induced S-phase arrest in 36.02% of MCF-7 cells, compared to 29.12% in the control group[1]. The tubulin polymerization inhibitor, a combretastatin A-4 (CA-4) analog, also induced G2/M phase arrest in MCF-7 cells[4]. Furthermore, the Pim-1 inhibitor, analog 7b, caused cell cycle arrest at the G1 phase in PC-3 cells[2].

AnalogCancer Cell LineCell Cycle Phase ArrestPercentage of Cells in Arrested Phase (%)Control (%)
Analog 8e (Pim-1 Inhibitor)HepG2G2/MNot SpecifiedNot Specified
Analog 12 (Pim-1 Inhibitor)MCF-7S36.0229.12
Analog 7b (Pim-1 Inhibitor)PC-3G1Not SpecifiedNot Specified
CA-4 Analog (Tubulin Inhibitor)MCF-7G2/MNot SpecifiedNot Specified

Table 3: Cell Cycle Arrest Induced by Nicotinonitrile Analogs. This table outlines the specific phase of the cell cycle at which different nicotinonitrile analogs induce arrest in various cancer cell lines.

Signaling Pathways and Molecular Targets

The diverse anticancer activities of nicotinonitrile analogs stem from their ability to target and modulate specific signaling pathways crucial for cancer cell survival and proliferation.

Pim-1 Kinase Inhibition Pathway

Pim-1 kinase, a serine/threonine kinase, is a key regulator of cell survival and apoptosis. Overexpression of Pim-1 is associated with various cancers. Nicotinonitrile analogs like 8e, 7b, and 12 act as potent inhibitors of Pim-1 kinase. By inhibiting Pim-1, these compounds prevent the phosphorylation of downstream targets such as the pro-apoptotic protein Bad. This leads to the activation of the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria and the subsequent activation of caspases, ultimately resulting in programmed cell death.

Pim1_Inhibition_Pathway cluster_cell Cancer Cell Nicotinonitrile_Analog Nicotinonitrile Analog (e.g., 8e, 7b, 12) Pim1 Pim-1 Kinase Nicotinonitrile_Analog->Pim1 Inhibits Bad Bad (pro-apoptotic) Pim1->Bad Phosphorylates (Inactivates) Bcl2 Bcl-2 (anti-apoptotic) Bad->Bcl2 Inhibits Mitochondrion Mitochondrion Bcl2->Mitochondrion Prevents Cytochrome c release Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspases Caspases Cytochrome_c->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes

Pim-1 Kinase Inhibition Pathway. Nicotinonitrile analogs inhibit Pim-1, leading to apoptosis.

Survivin Inhibition Pathway

Survivin is a member of the inhibitor of apoptosis protein (IAP) family and is overexpressed in many cancers, contributing to resistance to apoptosis and promoting cell proliferation. Nicotinonitrile analogs such as 5c and 5e have been identified as inhibitors of survivin. By downregulating survivin, these compounds disrupt its anti-apoptotic function, leading to the activation of caspases and subsequent cell death. Survivin also plays a role in cell division, and its inhibition can lead to defects in mitosis and cell cycle arrest.

Survivin_Inhibition_Pathway cluster_cell Cancer Cell Nicotinonitrile_Analog Nicotinonitrile Analog (e.g., 5c, 5e) Survivin Survivin Nicotinonitrile_Analog->Survivin Inhibits Caspases Caspases Survivin->Caspases Inhibits Mitosis Mitosis Survivin->Mitosis Promotes Apoptosis Apoptosis Caspases->Apoptosis Induces

Survivin Inhibition Pathway. Nicotinonitrile analogs inhibit survivin, promoting apoptosis.

Tubulin Polymerization Inhibition and Cell Cycle Regulation

Microtubules, which are dynamic polymers of tubulin, are essential components of the cytoskeleton and are critical for cell division, particularly during the formation of the mitotic spindle. Nicotinonitrile analogs designed as combretastatin A-4 (CA-4) mimics, such as analog 26, function as tubulin polymerization inhibitors. By binding to tubulin, these compounds disrupt the dynamics of microtubule assembly and disassembly. This interference with microtubule function leads to the arrest of the cell cycle in the G2/M phase, as the cell is unable to form a proper mitotic spindle, ultimately triggering apoptosis.

Tubulin_Polymerization_Pathway cluster_cell_cycle Cell Cycle cluster_intervention Mechanism of Action G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 Cell_Cycle_Arrest G2/M Arrest M->Cell_Cycle_Arrest Leads to Nicotinonitrile_Analog Nicotinonitrile Analog (e.g., CA-4 analog 26) Tubulin Tubulin Nicotinonitrile_Analog->Tubulin Binds to Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Disrupts Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

Tubulin Polymerization and Cell Cycle. Nicotinonitrile analogs inhibit tubulin, causing G2/M arrest.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the nicotinonitrile analogs and a vehicle control (e.g., DMSO) for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine and membrane integrity.

  • Cell Treatment: Treat cells with the nicotinonitrile analogs at their respective IC50 concentrations for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic/necrotic.

  • Data Quantification: Quantify the percentage of cells in each quadrant to determine the rate of apoptosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

  • Cell Treatment: Treat cells with the nicotinonitrile analogs at their IC50 concentrations for a designated period (e.g., 24 hours).

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Analyze the resulting DNA histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

The nicotinonitrile scaffold represents a promising framework for the development of novel anticancer agents. The analogs discussed in this guide exhibit potent cytotoxic effects against a variety of cancer cell lines through the induction of apoptosis and cell cycle arrest. Their ability to target key signaling pathways, including those regulated by Pim-1 kinase, survivin, and tubulin, underscores their therapeutic potential. The provided experimental data and protocols offer a valuable resource for researchers in the field of oncology and drug discovery, paving the way for further optimization and preclinical evaluation of these promising compounds.

References

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and publicly accessible bioactivity databases, no experimental data was found regarding the biological target, selectivity, or mechanism of action of the compound 6-(1,4-Diazepan-1-yl)nicotinonitrile. This lack of information precludes the creation of a detailed comparison guide as originally intended.

For researchers, scientists, and drug development professionals interested in this specific molecule, this finding is significant. It indicates that this compound is likely a novel or under-investigated compound for which biological characterization has not been publicly disclosed. While the chemical structure is known and the compound is available from commercial suppliers, its pharmacological profile remains uncharacterized in the public domain.

Our investigation involved extensive searches of databases such as PubChem and ChEMBL, which serve as central repositories for bioactivity screening data. These searches, using the compound's name and chemical identifiers, yielded no associated bioassay results that would indicate its primary biological target or its activity against any related targets.

While the broader class of nicotinonitrile derivatives has been associated with a range of biological activities, including potential anticancer and antimicrobial effects, it is not scientifically sound to extrapolate these general activities to this specific, unstudied compound.

Future Directions and Hypothetical Workflow

Should data on this compound become available, a thorough assessment of its selectivity would be crucial. A hypothetical workflow for such an investigation is outlined below. This serves as a template for the kind of experimental approach that would be necessary to generate the data for a comprehensive comparison guide.

Hypothetical Experimental Workflow

To assess the selectivity of a novel compound like this compound, a multi-step process is typically employed. This begins with identifying the primary biological target and then screening against a panel of related and unrelated targets to determine its specificity.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Selectivity Profiling cluster_2 Phase 3: In-depth Analysis A Compound Synthesis and Purification B High-Throughput Screening (e.g., Phenotypic or Target-Based) A->B C Hit Identification and Validation B->C D Primary Target(s) Identified C->D E Screening against a panel of related targets (e.g., KinomeScan) D->E Primary target informs selection of related targets I Cellular Assays to Confirm On-Target and Off-Target Effects D->I Confirmation of cellular activity G Determination of IC50/Ki values E->G F Screening against a panel of off-targets (e.g., CEREP panel) F->G H Selectivity Ratios Calculated G->H L Comprehensive Selectivity Profile H->L Quantitative assessment of selectivity J Downstream Signaling Pathway Analysis I->J K In vivo Efficacy and Toxicity Studies J->K K->L

Hypothetical workflow for assessing compound selectivity.

Hypothetical Data Presentation

If experimental data were available, it would be presented in a clear, tabular format to allow for easy comparison of the compound's potency against its primary target versus related off-targets.

Table 1: Hypothetical Selectivity Profile of this compound

TargetIC50 (nM)Selectivity Ratio (vs. Primary Target)
Primary Target X 10 1
Related Target A15015
Related Target B80080
Related Target C>10,000>1000
Off-Target Y5,000500
Off-Target Z>10,000>1000

Hypothetical Signaling Pathway

Once the primary target is identified, its associated signaling pathway would be mapped to visualize the potential downstream effects of the compound.

G Compound This compound TargetX Primary Target X Compound->TargetX Inhibition Downstream1 Downstream Effector 1 TargetX->Downstream1 Activation Downstream2 Downstream Effector 2 TargetX->Downstream2 Inhibition CellularResponse Cellular Response (e.g., Apoptosis, Proliferation) Downstream1->CellularResponse Downstream2->CellularResponse

Hypothetical signaling pathway for the primary target.

Detailed Experimental Protocols (Hypothetical Example)

Should the primary target be a kinase, a standard in vitro kinase assay would be performed.

In Vitro Kinase Assay (Luminescence-Based)

This protocol describes a method for measuring the inhibitory activity of a compound against a specific kinase by quantifying the amount of ATP remaining in the reaction.

  • Materials : Kinase of interest, kinase substrate, ATP, test compound (this compound), kinase assay buffer, luminescence-based kinase assay kit, and appropriate multi-well plates.

  • Procedure :

    • Prepare serial dilutions of the test compound in DMSO.

    • Add the kinase, substrate, and test compound to the wells of a microplate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a specified temperature for a set period.

    • Stop the reaction and measure the remaining ATP using a luminescence-based detection reagent.

    • The luminescent signal is inversely proportional to kinase activity.

    • Plot the signal against the logarithm of the inhibitor concentration to determine the IC50 value.

While a comprehensive, data-driven comparison guide for this compound cannot be produced at this time due to the absence of public data, the framework provided here illustrates the necessary experimental steps and data presentation formats that would be required. For researchers interested in this compound, the immediate and critical next step would be to perform initial biological screening to identify its primary target. Such a discovery would be the gateway to a full assessment of its selectivity and potential therapeutic utility.

A Comparative Guide to the Biological Effects of Diazepine-Nicotinonitrile Scaffolds and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The fusion of heterocyclic rings is a well-established strategy in medicinal chemistry to generate novel scaffolds with unique biological activities. This guide provides a comparative analysis of the reported biological effects of molecules containing diazepine and nicotinonitrile moieties, with a focus on fused systems where available. Due to the limited specific research on diazepanyl-nicotinonitriles, this guide will also explore the biological activities of closely related pyrido-diazepines and the individual diazepine and nicotinonitrile scaffolds to infer potential therapeutic applications.

Biological Activity of Fused Pyridine-Diazepine Systems

Research on fused pyridine and diazepine ring systems, often referred to as pyrido-diazepines, has revealed potential antiproliferative and other pharmacological activities. However, the volume of research on this specific fused system is limited.

A study on novel pyrido[1,4-b]diazepine derivatives showed that one of the synthesized compounds exhibited significant cytotoxic activity in vitro against five human cancer cell lines, with ID50 values below 4 µg/mL[1]. Another publication detailed the synthesis of imidazo[1,2-a]pyridine-fused 1,3-benzodiazepine derivatives, with one compound showing efficacy against glioma cells[2]. Conversely, an earlier study from 1975 on pyrido[2,3-e]-1,4-diazepines and pyrido[2,3-b][3][4]diazepines reported no significant pharmacological activity in preliminary screenings[3].

Table 1: Comparison of Biological Activity of Fused Pyridine-Diazepine Derivatives

Compound ClassBiological ActivityKey FindingsReference
Pyrido[1,4-b]diazepine derivativesAntiproliferative (in vitro)One derivative showed ID50 values < 4 µg/mL against 5 human cancer cell lines.[1]
Imidazo[1,2-a]pyridine-fused 1,3-benzodiazepinesAnticancer (in vitro)Compound 6a efficiently inhibited glioma cells.[2]
Pyrido[2,3-e]-1,4-diazepines & Pyrido[2,3-b][3][4]diazepinesGeneral Pharmacological ScreeningNo appreciable activity was observed in preliminary screenings.[3]
  • Antiproliferative Activity Assay (MTT or SRB):

    • Human cancer cell lines are seeded in 96-well plates and incubated.

    • The cells are treated with various concentrations of the test compounds.

    • After a specified incubation period (e.g., 72 hours), the cell viability is assessed using either the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay.

    • The ID50 (the dose that inhibits 50% of cell proliferation) is calculated from the dose-response curves.

Biological Activities of Diazepine Scaffolds

The diazepine ring system, particularly the benzodiazepine subclass, is a privileged scaffold in medicinal chemistry, renowned for its wide range of pharmacological activities. These compounds primarily act on the central nervous system.

Benzodiazepines typically exert their effects by modulating the gamma-aminobutyric acid (GABA) type A receptor, leading to anxiolytic, sedative, anticonvulsant, and muscle relaxant properties[5][6]. However, other diazepine derivatives have been investigated for a variety of other biological activities, including as antiarrhythmic agents, anti-HIV agents, and cholecystokinin receptor antagonists[6]. Recent research has also explored their potential as anticancer agents[7].

Table 2: Overview of Biological Activities of Diazepine Derivatives

Biological ActivityMechanism of Action (Example)Therapeutic Area
Anxiolytic, Sedative, AnticonvulsantPositive allosteric modulation of GABA-A receptorsNeurology, Psychiatry
AntiarrhythmicIon channel modulationCardiology
Anti-HIVReverse transcriptase inhibitionInfectious Disease
AnticancerVarious (e.g., induction of apoptosis)Oncology
Cholecystokinin (CCK) receptor antagonismReceptor blockadeGastroenterology

Biological Activities of Nicotinonitrile Scaffolds

Nicotinonitrile (3-cyanopyridine) and its derivatives are versatile building blocks in drug discovery and have been incorporated into several marketed drugs[8]. The nitrile group can act as a key pharmacophore or be a precursor for other functional groups.

Derivatives of nicotinonitrile have demonstrated a broad spectrum of biological activities, including:

  • Anticancer: Some derivatives have shown potent antiproliferative effects against various cancer cell lines[8][9][10].

  • Antiviral: Pyridine-containing heterocycles have been reviewed for their antiviral activities against viruses such as HIV, HCV, and HBV[11].

  • Psychotropic: Certain thioalkyl derivatives of nicotinates have exhibited significant anxiolytic and sedative effects, with some compounds being more potent than diazepam[4].

  • Cardiovascular: Some nicotinonitrile derivatives, such as milrinone, act as phosphodiesterase 3 (PDE3) inhibitors, leading to vasodilation and inotropic effects, and are used in the treatment of heart failure[8].

Table 3: Selected Biological Activities of Nicotinonitrile Derivatives

Compound ClassBiological ActivityKey FindingsReference
Thioalkyl nicotinatesAnxiolytic, Sedative, AntidepressantSome derivatives showed anxiolytic activity several times greater than diazepam.[4]
4,6-Diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrilesAnticancerInhibition of PIM-1 kinase.[9]
Various Nicotinonitrile HybridsAnticancerVarious mechanisms, including inhibition of VEGFR-2 and PIM kinases.[8]
Pyridine-fused heterocyclesAntiviralActivity against HIV, HCV, HBV, and other viruses.[11]
  • Anxiolytic Activity (Elevated Plus Maze Test in Rodents):

    • The apparatus consists of two open arms and two closed arms.

    • Animals are treated with the test compound or a control (e.g., diazepam).

    • Each animal is placed in the center of the maze, and the time spent in and the number of entries into the open and closed arms are recorded.

    • An increase in the time spent in the open arms is indicative of anxiolytic activity.

Inferred Biological Potential of Diazepanyl-Nicotinonitriles

Based on the individual activities of diazepines and nicotinonitriles, a hypothetical fusion of these two scaffolds could lead to compounds with a range of biological effects. The diazepine moiety could confer central nervous system activity, while the nicotinonitrile portion could contribute to a variety of other pharmacological properties, including anticancer or cardiovascular effects.

The anxiolytic and sedative properties of some nicotinonitrile derivatives, which are more potent than diazepam, suggest that a fused diazepanyl-nicotinonitrile could have enhanced psychotropic effects[4]. Furthermore, the anticancer activities reported for both pyrido-diazepines and various nicotinonitrile derivatives indicate that this could be a promising therapeutic area for novel fused compounds[1][2][8][9][10].

Visualizations

experimental_workflow_antiproliferative_assay start Seed Cancer Cells in 96-well Plates treat Treat with Test Compounds start->treat incubate Incubate for 72 hours treat->incubate assay Add MTT or SRB Reagent incubate->assay measure Measure Absorbance assay->measure calculate Calculate ID50 measure->calculate

Caption: Workflow for in vitro antiproliferative assays.

signaling_pathway_gaba_a_receptor cluster_neuron Postsynaptic Neuron GABA_R GABA-A Receptor Cl_channel Chloride Channel (Open) GABA_R->Cl_channel opens Hyperpolarization Hyperpolarization Cl_channel->Hyperpolarization Cl- influx Neuronal_Inhibition Neuronal Inhibition Hyperpolarization->Neuronal_Inhibition GABA GABA GABA->GABA_R binds Diazepine Diazepine (or derivative) Diazepine->GABA_R binds (allosteric site)

Caption: GABA-A receptor signaling pathway.

logical_relationship_scaffolds cluster_diazepine_effects Diazepine Effects cluster_nicotinonitrile_effects Nicotinonitrile Effects Diazepanyl_Nicotinonitrile Diazepanyl-Nicotinonitrile (Hypothetical) Diazepine Diazepine Scaffold Diazepine->Diazepanyl_Nicotinonitrile Anxiolytic Anxiolytic Diazepine->Anxiolytic Anticonvulsant Anticonvulsant Diazepine->Anticonvulsant Anti_HIV Anti-HIV Diazepine->Anti_HIV Nicotinonitrile Nicotinonitrile Scaffold Nicotinonitrile->Diazepanyl_Nicotinonitrile Anticancer Anticancer Nicotinonitrile->Anticancer Cardiovascular Cardiovascular Nicotinonitrile->Cardiovascular Psychotropic Psychotropic Nicotinonitrile->Psychotropic

Caption: Inferred properties from parent scaffolds.

References

Safety Operating Guide

Proper Disposal of 6-(1,4-Diazepan-1-yl)nicotinonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 6-(1,4-Diazepan-1-yl)nicotinonitrile (CAS RN: 683274-59-1), a chemical compound utilized in research and drug development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance.

This compound is classified as harmful if swallowed or inhaled, and can cause serious eye and skin irritation.[1] Therefore, it must be handled and disposed of as hazardous waste. Improper disposal can lead to significant health risks and environmental contamination.

I. Personal Protective Equipment (PPE) and Handling

Before initiating any disposal procedures, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Body Protection A lab coat or chemical-resistant apron.
Respiratory Use in a well-ventilated area or with a fume hood.

Always handle the compound in a designated area, away from general laboratory traffic, to minimize the risk of accidental exposure.

II. Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound and its containers. This procedure is designed to be conducted by trained laboratory personnel.

  • Waste Segregation:

    • Do not mix this compound with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.

    • Highly reactive substances, including some amines and cyanide compounds, should never be placed in general disposal containers with other waste.[2]

    • Keep halogenated and non-halogenated solvent wastes separate.[1][2]

  • Container Management:

    • All waste containing this compound must be collected in a designated, properly labeled, and sealed hazardous waste container.

    • The container must be compatible with the chemical to prevent degradation or reaction.

    • Ensure the container is clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Disposal of Unused or Expired Compound:

    • For the pure compound (solid), transfer it directly into the designated hazardous waste container. Avoid creating dust.

    • For solutions containing the compound, pour the waste into a designated liquid hazardous waste container.

  • Decontamination of Empty Containers:

    • Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or methanol).

    • The rinsate from all three rinses must be collected and disposed of as hazardous waste.[3][4]

    • After triple-rinsing, deface or remove the original label from the container before disposing of it as non-hazardous waste, in accordance with institutional policies.[3][4]

  • Spill Cleanup:

    • In the event of a spill, evacuate the area and ensure it is well-ventilated.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite).

    • Carefully collect the absorbent material and place it in the designated hazardous waste container.

    • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Final Disposal:

    • All collected hazardous waste must be disposed of through your institution's EHS-approved hazardous waste management program.[1]

    • Do not, under any circumstances, dispose of this compound down the drain or in the regular trash.[4]

III. Experimental Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound start Start: Identify Waste (Pure compound, solution, or contaminated material) ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs start->spill segregate Step 2: Segregate Waste (Isolate from incompatible chemicals) ppe->segregate waste_container Step 3: Place in Labeled Hazardous Waste Container segregate->waste_container empty_container Empty Original Container? waste_container->empty_container final_disposal Step 7: Arrange for Pickup by EHS/Approved Waste Contractor waste_container->final_disposal spill_cleanup Follow Spill Cleanup Protocol (Absorb, collect, decontaminate) spill->spill_cleanup spill_cleanup->waste_container triple_rinse Step 4: Triple-Rinse Container with appropriate solvent empty_container->triple_rinse Yes empty_container->final_disposal No collect_rinsate Step 5: Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Step 6: Dispose of Decontaminated Container (as non-hazardous) collect_rinsate->dispose_container dispose_container->final_disposal end End: Proper Disposal Complete final_disposal->end

Disposal Workflow

This guide is intended to provide a framework for the safe disposal of this compound. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet (SDS) for the most comprehensive and up-to-date information.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.